molecular formula C5H10O<br>CH3CH2COCH2CH3<br>C5H10O B124093 3-Pentanone CAS No. 96-22-0

3-Pentanone

Cat. No.: B124093
CAS No.: 96-22-0
M. Wt: 86.13 g/mol
InChI Key: FDPIMTJIUBPUKL-UHFFFAOYSA-N
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Description

3-Pentanone is a volatile alcohol that is reported to occur in amaranthus, guava, and roasted coffee.>Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55°F. Less dense than water. Vapors heavier than air.>Pentan-3-one is a pentanone that is pentane carrying an oxo group at position 3. It has been isolated from Triatoma brasiliensis and Triatoma infestans. It has a role as an animal metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-3-one
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InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
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InChI Key

FDPIMTJIUBPUKL-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)CC
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Molecular Formula

C5H10O, Array
Record name DIETHYL KETONE
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DSSTOX Substance ID

DTXSID6021820
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Molecular Weight

86.13 g/mol
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Physical Description

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with an acetone-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 101.7 °C, 102 °C, 215 °F
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Flash Point

55 °F (USCG, 1999), 13 °C, 13 °C (open cup), 13 °C o.c., 55 °F (open cup), (oc) 55 °F
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Solubility

5 % (NIOSH, 2023), Solubility at 20 °C: 2.6 wt% water in 3-pentanone, Miscible with ethanol, ether; soluble in carbon tetrachloride, In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C, In water, 4.589X10+4 mg/L at 25 °C, Solubility in water: moderate, 5%
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Density

0.8159 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 25 °C, Relative density (water = 1): 0.81 (25 °C), 0.81
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Vapor Density

3.0 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

25.85 mmHg (USCG, 1999), 37.7 [mmHg], 37.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 35 mmHg at 77 °F, (77 °F): 35 mmHg
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Color/Form

Colorless, mobile liquid

CAS No.

96-22-0
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Melting Point

-44 °F (USCG, 1999), -39 °C, -42 °C, -44 °F
Record name DIETHYL KETONE
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Record name 3-PENTANONE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

3-Pentanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical and chemical properties of 3-Pentanone (also known as diethyl ketone). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data, experimental context, and clear visual representations of key processes.

Core Physical and Chemical Properties

This compound is a symmetrical dialkyl ketone, appearing as a colorless liquid with an odor reminiscent of acetone.[1][2] It is a versatile solvent and a key intermediate in various organic syntheses.[2][3]

Quantitative Data Summary

The following tables provide a structured summary of the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O[4]
Molecular Weight86.13 g/mol [2]
AppearanceColorless liquid[1][2]
OdorAcetone-like[1][2]
Density0.81 g/cm³ at 20 °C[1]
Melting Point-39 °C (-38 °F; 234 K)[1]
Boiling Point101.7 °C[2]
Solubility in Water47,000 mg/L at 20 °C[2]
MiscibilityMiscible with organic solvents[1]

Table 2: Safety and Flammability Data for this compound

PropertyValue
Flash Point13 °C[2]
Autoignition Temperature452 °C[5]
Explosive LimitsLEL: 1.6%; UEL: 6.4%[5]
NFPA 704 RatingHealth: 1, Flammability: 3, Reactivity: 0[5]
TLV200 ppm (705 mg/m³)[2]

Table 3: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Link
1H NMR--INVALID-LINK--[6]
13C NMR--INVALID-LINK--
Mass Spectrum--INVALID-LINK--[7]
IR Spectrum--INVALID-LINK--[7]
CAS Registry Number96-22-0[7]

Key Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory application.

Synthesis of this compound via Ketonic Decarboxylation of Propanoic Acid

This protocol describes a common laboratory-scale synthesis of this compound.[3]

Materials and Equipment:

  • Propanoic acid

  • Manganese(II) oxide catalyst

  • Tube furnace

  • Condenser

  • Receiving flask

  • Distillation apparatus

Procedure:

  • Set up the tube furnace with the manganese(II) oxide catalyst packed within the tube.

  • Heat the furnace to the reaction temperature (typically 300-400 °C).

  • Introduce propanoic acid into the heated tube at a controlled rate. The propanoic acid will vaporize and pass over the catalyst.

  • The vapor-phase reaction products, including this compound, carbon dioxide, and water, are passed through a condenser.

  • Collect the condensed liquid, which is a mixture of this compound and water, in a receiving flask.

  • Separate the organic layer (this compound) from the aqueous layer.

  • Purify the crude this compound by fractional distillation.

Purification of this compound by Fractional Distillation

This protocol is for the purification of crude this compound obtained from synthesis.

Materials and Equipment:

  • Crude this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips into the distilling flask.

  • Heat the distilling flask gently using the heating mantle.

  • Slowly increase the temperature and monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 101-102 °C).

  • Discard the initial and final fractions, which may contain impurities with lower and higher boiling points, respectively.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of a this compound sample.

Materials and Equipment:

  • This compound sample

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar column like DB-1 or HP-5ms)

  • Helium carrier gas

  • Syringe for sample injection

  • Volumetric flasks and appropriate solvent (e.g., dichloromethane or hexane) for sample dilution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is in the range of 10-100 ppm.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp up to 250 °C at a rate of 10-20 °C/min.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the helium carrier gas flow rate (e.g., 1 mL/min).

    • Set the MS to scan a mass range appropriate for this compound and its expected fragments (e.g., m/z 30-150).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the column. The separated components will then enter the mass spectrometer, where they will be ionized and fragmented. The mass spectrometer will record the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample.

    • The retention time of the peak for this compound can be used for its identification by comparing it to a known standard.

    • The mass spectrum of the this compound peak can be compared to a library of mass spectra (e.g., NIST) for confirmation of its identity. The characteristic fragments of this compound can be observed.

    • For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.

Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_reaction Reaction & Collection cluster_purification Purification Propanoic_Acid Propanoic Acid Tube_Furnace Tube Furnace (300-400 °C) Propanoic_Acid->Tube_Furnace Catalyst MnO2 Catalyst Catalyst->Tube_Furnace Condenser Condenser Tube_Furnace->Condenser Receiving_Flask Receiving Flask (Crude this compound + Water) Condenser->Receiving_Flask Separation Separation of Organic Layer Receiving_Flask->Separation Fractional_Distillation Fractional Distillation Separation->Fractional_Distillation Pure_3_Pentanone Pure this compound Fractional_Distillation->Pure_3_Pentanone

Caption: Workflow for the synthesis and purification of this compound.

GC_MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column Gas Chromatography Column (Separation) GC_Inlet->GC_Column Mass_Spectrometer Mass Spectrometer (Ionization & Fragmentation) GC_Column->Mass_Spectrometer Detector Detector Mass_Spectrometer->Detector Data_System Data System Detector->Data_System Chromatogram Total Ion Chromatogram (TIC) Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Identification Identification of This compound Library_Search->Identification

Caption: Workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathways

Current scientific literature primarily characterizes this compound as a solvent and a synthetic intermediate.[2][3] While its toxicological effects, such as irritation to the skin, eyes, and respiratory tract, are documented, there is no established evidence to suggest its involvement in specific biological signaling pathways.[2] Its biological interactions are generally considered to be non-specific and related to its solvent properties at a cellular level. Further research would be necessary to elucidate any potential, more specific biological roles.

References

An In-depth Technical Guide to 3-Pentanone: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pentanone, detailing its structural formula and a comparative analysis of its isomers. The document includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of molecular relationships and experimental workflows to support advanced research and development.

Introduction to this compound

This compound, also known as diethyl ketone, is a symmetrical dialkyl ketone with the chemical formula C₅H₁₀O.[1][2] It is a colorless liquid with an acetone-like odor and is miscible with many organic solvents.[1] this compound serves as a valuable starting material in various chemical syntheses.

The molecular formula C₅H₁₀O corresponds to several structural isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers can be broadly categorized into ketones and aldehydes. A thorough understanding of these isomers is crucial for applications in chemical synthesis, drug development, and materials science, where precise molecular architecture dictates function.

Structural Formula and Isomers of C₅H₁₀O

The chemical formula C₅H₁₀O gives rise to seven constitutional isomers that are either ketones or aldehydes. These isomers exhibit distinct physical and chemical properties due to their differing molecular structures.

Ketone Isomers

There are three ketone isomers with the formula C₅H₁₀O:

  • This compound (Diethyl Ketone): A symmetrical ketone where the carbonyl group is located on the third carbon atom of a five-carbon chain.

  • 2-Pentanone (Methyl Propyl Ketone): An asymmetrical ketone with the carbonyl group on the second carbon atom of the pentane chain.[3]

  • 3-Methyl-2-butanone (Methyl Isopropyl Ketone): A branched-chain ketone where a methyl group is attached to the third carbon of a four-carbon chain, with the carbonyl group at the second position.[4]

Aldehyde Isomers

There are four aldehyde isomers with the formula C₅H₁₀O, which are functional group isomers of the pentanones:

  • Pentanal (Valeraldehyde): A straight-chain aldehyde with the carbonyl group at the end of a five-carbon chain.[5]

  • 2-Methylbutanal: A branched-chain aldehyde with a methyl group at the second carbon.

  • 3-Methylbutanal (Isovaleraldehyde): A branched-chain aldehyde with a methyl group at the third carbon.[6]

  • 2,2-Dimethylpropanal (Pivaldehyde): A highly branched aldehyde with two methyl groups on the second carbon of a propane chain.[7]

Data Presentation: Physical and Spectroscopic Properties of C₅H₁₀O Isomers

The following table summarizes key quantitative data for the ketone and aldehyde isomers of C₅H₁₀O, facilitating easy comparison.

Isomer NameIUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)¹³C NMR δ (C=O) (ppm)
Ketones
This compoundPentan-3-oneCH₃CH₂COCH₂CH₃102[1]-39[1]0.810[2]~211.3
2-PentanonePentan-2-oneCH₃COCH₂CH₂CH₃102[3]-78[3]0.806[3]~208.7
3-Methyl-2-butanone3-Methylbutan-2-oneCH₃COCH(CH₃)₂94[4]-92[8]0.803[4]~212.6
Aldehydes
PentanalPentanalCH₃(CH₂)₃CHO103-920.810N/A
2-Methylbutanal2-MethylbutanalCH₃CH₂CH(CH₃)CHO92-94-510.803N/A
3-Methylbutanal3-Methylbutanal(CH₃)₂CHCH₂CHO92.5[6]-51[6]0.798[6]N/A
2,2-Dimethylpropanal2,2-Dimethylpropanal(CH₃)₃CCHO75[7]6[7]0.793[7]N/A

Experimental Protocols

Synthesis of this compound via Ketonic Decarboxylation

This protocol describes the synthesis of this compound through the ketonic decarboxylation of propanoic acid, a common laboratory method.

Materials and Equipment:

  • Propanoic acid

  • Manganese(II) oxide (catalyst)

  • Tube furnace

  • Reaction tube (e.g., quartz)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Catalyst Packing: A reaction tube is packed with a manganese(II) oxide catalyst.

  • Setup: The reaction tube is placed inside a tube furnace, and a condenser and receiving flask are attached to the outlet.

  • Reaction: Propanoic acid is vaporized and passed over the heated catalyst in the tube furnace. The typical reaction temperature is maintained between 300-400°C.

  • Decarboxylation: The propanoic acid undergoes ketonic decarboxylation, forming this compound, carbon dioxide, and water. The chemical equation for this reaction is: 2 CH₃CH₂CO₂H → (CH₃CH₂)₂CO + CO₂ + H₂O

  • Collection: The vaporized products are passed through the condenser, and the liquid this compound is collected in the receiving flask.

  • Purification: The collected liquid is then purified by distillation to separate the this compound from any unreacted propanoic acid and byproducts.

Differentiation of Ketone Isomers using ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules and can be used to differentiate between the ketone isomers of C₅H₁₀O.

Sample Preparation:

  • Weigh 5-10 mg of the purified ketone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Cap the NMR tube securely and ensure the exterior is clean.

¹H NMR Analysis:

  • This compound: Due to its symmetry, the ¹H NMR spectrum of this compound is simple, showing only two signals: a triplet and a quartet.

  • 2-Pentanone: The spectrum of 2-pentanone is more complex, exhibiting four distinct signals corresponding to the four different proton environments.

  • 3-Methyl-2-butanone: This isomer will also show a unique splitting pattern corresponding to its branched structure.

¹³C NMR Analysis:

  • Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A typical spectral width for ¹³C NMR is 0 to 220 ppm.

  • Analysis: The number of signals and their chemical shifts provide key structural information.

    • This compound: The symmetry of the molecule results in only three signals in the ¹³C NMR spectrum. The carbonyl carbon appears at approximately 211.3 ppm.

    • 2-Pentanone: Being unsymmetrical, 2-pentanone will show five distinct signals, with the carbonyl carbon at roughly 208.7 ppm.

    • 3-Methyl-2-butanone: This isomer will also display a unique set of signals, with the carbonyl carbon resonating at approximately 212.6 ppm.

The distinct number of signals and the chemical shift of the carbonyl carbon are definitive identifiers for each ketone isomer.

Mandatory Visualizations

Structural Relationships of C₅H₁₀O Ketone Isomers

The following diagram illustrates the structural isomerism among the three ketones with the molecular formula C₅H₁₀O.

G Structural Isomers of C₅H₁₀O Ketones cluster_ketones Ketone Isomers This compound This compound 2-Pentanone 2-Pentanone 3-Methyl-2-butanone 3-Methyl-2-butanone C5H10O C5H10O C5H10O->this compound Symmetrical C5H10O->2-Pentanone Asymmetrical C5H10O->3-Methyl-2-butanone Branched

Caption: Relationship between the ketone isomers of C₅H₁₀O.

Experimental Workflow for Synthesis and Purification of this compound

This diagram outlines the key steps in the synthesis of this compound via ketonic decarboxylation, followed by purification.

G Workflow for this compound Synthesis start Start: Propanoic Acid reaction Ketonic Decarboxylation (300-400°C) start->reaction catalyst Catalyst: MnO₂ catalyst->reaction condensation Condensation reaction->condensation collection Collection of Crude Product condensation->collection purification Purification by Distillation collection->purification end End: Pure this compound purification->end

Caption: Synthesis and purification workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Pentanone from Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pentanone from propanoic acid, a crucial chemical transformation with applications in various scientific and industrial domains, including its role as a solvent and an intermediate in the synthesis of pharmaceuticals. The primary focus of this document is the catalytic ketonization of propanoic acid, a green and efficient method for this conversion.

Introduction

This compound, also known as diethyl ketone, is a symmetrical ketone that serves as a valuable solvent and a precursor in organic synthesis. The conversion of propanoic acid to this compound is achieved through a decarboxylative coupling reaction, commonly referred to as ketonization.[1][2] This process involves the reaction of two molecules of a carboxylic acid to form a ketone, with the elimination of one molecule of carbon dioxide and one molecule of water.[1][2] The overall reaction is as follows:

2 CH₃CH₂COOH → (CH₃CH₂)₂CO + CO₂ + H₂O

This guide will delve into the catalytic pathways, experimental protocols, and quantitative data associated with this synthesis, with a particular emphasis on heterogeneous catalysis using metal oxides.

Catalytic Pathways and Mechanisms

The ketonization of propanoic acid is predominantly carried out using heterogeneous catalysts, particularly metal oxides.[1][3] Amphoteric oxides such as ceria (CeO₂), zirconia (ZrO₂), and manganese dioxide (MnO₂) have demonstrated high activity and selectivity for this reaction.[3][4][5] The catalytic cycle is believed to involve the following key steps:

  • Adsorption of Propanoic Acid: Two molecules of propanoic acid adsorb onto the surface of the metal oxide catalyst.[4] The nature of this adsorption, whether monodentate or bidentate, can influence the reaction rate and is dependent on the catalyst composition.[4]

  • Formation of a β-keto acid intermediate: The adsorbed propanoic acid molecules react on the catalyst surface to form a β-keto acid intermediate.[6] This step is often considered the rate-determining step.

  • Decarboxylation: The unstable β-keto acid intermediate readily undergoes decarboxylation, releasing a molecule of carbon dioxide.[6]

  • Desorption of Products: The resulting this compound and water molecules desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The acid-base properties of the catalyst play a crucial role in the ketonization reaction.[4][7] A balance between medium-strength acid and base sites is thought to be optimal for facilitating the adsorption of the carboxylic acid, the formation of the enolate intermediate, and subsequent C-C coupling.[4][7]

ReactionPathway cluster_catalyst Catalyst Surface Catalyst Catalyst Propanoic_Acid1 Propanoic Acid Adsorbed_PA Adsorbed Propanoic Acid Propanoic_Acid1->Adsorbed_PA Adsorption Propanoic_Acid2 Propanoic Acid Propanoic_Acid2->Adsorbed_PA Beta_Keto_Acid β-Keto Acid Intermediate Adsorbed_PA->Beta_Keto_Acid Surface Reaction 3_Pentanone This compound Beta_Keto_Acid->3_Pentanone Decarboxylation CO2 CO₂ Beta_Keto_Acid->CO2 3_Pentanone->Product_desorption Desorption H2O H₂O H2O->Product_desorption

Figure 1: Generalized reaction pathway for the ketonization of propanoic acid.

Quantitative Data on Synthesis of this compound

The efficiency of the synthesis of this compound from propanoic acid is highly dependent on the catalyst, reaction temperature, and other process parameters. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Various Catalysts in the Ketonization of Propanoic Acid

CatalystTemperature (°C)Propanoic Acid Conversion (%)This compound Selectivity (%)Yield (%)Reference
Ce₀.₁Zr₀.₉O₂350>95~98~93[4]
MnO₂/γ-Al₂O₃ (10-13%)330-410HighHighNot specified[8]
ZrO₂350~80>95~76[9]
CeO₂350~60>90~54[9]
20%Zn-Cr/Al₂O₃380999796[7]

Table 2: Effect of Reaction Temperature on the Ketonization of Propanoic Acid over Ce₀.₁Zr₀.₉O₂ Catalyst

Temperature (°C)Propanoic Acid Conversion (%)This compound Selectivity (%)
270~20>99
300~50>99
325~80~99
350>95~98

(Data synthesized from[4])

Experimental Protocols

This section provides a detailed methodology for the vapor-phase synthesis of this compound from propanoic acid in a fixed-bed reactor, a common setup for continuous production.

Catalyst Preparation (Ce₀.₁Zr₀.₉O₂ by Coprecipitation)
  • Precursor Solution: Prepare an aqueous solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) with a Ce/Zr molar ratio of 10:90.[7]

  • Precipitation: Slowly add an aqueous solution of ammonium hydroxide to the precursor solution with vigorous stirring until the pH reaches 8.5.[7]

  • Aging and Washing: Age the resulting precipitate for a specified time (e.g., 1 hour), then wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying and Calcination: Dry the precipitate in an oven at 120 °C for 12 hours, followed by calcination in air at 450 °C for 5 hours.[7]

Experimental Workflow for Vapor-Phase Ketonization

The following diagram illustrates a typical workflow for the synthesis of this compound in a fixed-bed reactor system.

ExperimentalWorkflow cluster_feed Feed Section cluster_reaction Reaction Section cluster_collection Product Collection Propanoic_Acid_Tank Propanoic Acid Reservoir Pump HPLC Pump Propanoic_Acid_Tank->Pump Vaporizer Vaporizer Pump->Vaporizer Fixed_Bed_Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Fixed_Bed_Reactor Condenser Condenser Fixed_Bed_Reactor->Condenser Furnace Furnace Furnace->Fixed_Bed_Reactor Heating Gas_Liquid_Separator Gas-Liquid Separator Condenser->Gas_Liquid_Separator Liquid_Product Liquid Product (this compound, H₂O, Unreacted Acid) Gas_Liquid_Separator->Liquid_Product Gas_Product Gaseous Product (CO₂) Gas_Liquid_Separator->Gas_Product

Figure 2: Experimental workflow for vapor-phase ketonization.
Reaction Procedure

  • Reactor Loading: Pack a fixed-bed reactor (e.g., a quartz or stainless steel tube) with a known amount of the prepared catalyst, supported by quartz wool plugs.

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 350 °C) under the inert gas flow.[4]

  • Reactant Feed: Introduce propanoic acid into a vaporizer using a high-performance liquid chromatography (HPLC) pump at a specific flow rate. The vaporized propanoic acid is then carried into the reactor by the inert gas.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products (this compound, water) and any unreacted propanoic acid. The non-condensable gas (CO₂) is vented or collected for analysis.

  • Steady State: Allow the reaction to reach a steady state before collecting samples for analysis.

Product Analysis and Purification
  • Analysis: The composition of the liquid product is typically analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column. The gaseous product can be analyzed by a gas chromatograph with a thermal conductivity detector (TCD).

  • Purification: The collected liquid product, which is a mixture of this compound, water, and unreacted propanoic acid, can be purified by the following steps:

    • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted propanoic acid.

    • Washing: Wash with brine (saturated NaCl solution) to remove residual water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Distillation: Perform fractional distillation to isolate pure this compound (boiling point: 102 °C).

Conclusion

The synthesis of this compound from propanoic acid via catalytic ketonization is a robust and efficient method. The use of heterogeneous metal oxide catalysts, particularly mixed oxides like Ce-Zr oxides, offers high conversion and selectivity under optimized reaction conditions. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and professionals to successfully implement and advance this important chemical transformation. Further research may focus on developing even more active and stable catalysts, as well as optimizing reactor design for large-scale industrial production.

References

An In-depth Technical Guide to the Ketonic Decarboxylation for 3-Pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pentanone via ketonic decarboxylation of propanoic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction mechanisms, experimental protocols, and catalyst performance associated with this important chemical transformation. This compound is a valuable solvent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Introduction to Ketonic Decarboxylation

Ketonic decarboxylation is a chemical reaction that converts two equivalents of a carboxylic acid into a symmetrical ketone with the elimination of one equivalent of carbon dioxide and one equivalent of water.[1][2] In the case of this compound synthesis, two molecules of propanoic acid react to form one molecule of this compound. The overall reaction is as follows:

2 CH₃CH₂COOH → (CH₃CH₂)₂CO + CO₂ + H₂O

This reaction is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst.[2] A variety of metal oxides have been shown to be effective catalysts, with the choice of catalyst significantly influencing the reaction's efficiency and selectivity.[3][4][5]

Reaction Mechanism

The most widely accepted mechanism for the ketonic decarboxylation of carboxylic acids over metal oxide surfaces proceeds through the formation of a β-keto acid intermediate.[3][6][7] This pathway can be summarized in the following steps:

  • Adsorption: Two molecules of propanoic acid adsorb onto the catalyst surface.

  • Enolate Formation: A basic site on the catalyst abstracts an α-hydrogen from one of the adsorbed propanoic acid molecules, forming an enolate intermediate.

  • Nucleophilic Attack: The α-carbon of the enolate attacks the carbonyl carbon of the second adsorbed propanoic acid molecule.

  • β-Keto Acid Intermediate: This nucleophilic attack leads to the formation of a β-keto acid intermediate.

  • Decarboxylation: The β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to form this compound.

  • Desorption: The final products, this compound, CO₂, and water, desorb from the catalyst surface, regenerating the active sites.

ReactionMechanism cluster_catalyst Catalyst Surface Propanoic_Acid_1 Propanoic Acid (1) Adsorbed_PA_1 Adsorbed Propanoic Acid (1) Propanoic_Acid_1->Adsorbed_PA_1 Adsorption Propanoic_Acid_2 Propanoic Acid (2) Adsorbed_PA_2 Adsorbed Propanoic Acid (2) Propanoic_Acid_2->Adsorbed_PA_2 Adsorption Enolate Enolate Intermediate Adsorbed_PA_1->Enolate α-H Abstraction (Basic Site) Beta_Keto_Acid β-Keto Acid Intermediate Adsorbed_PA_2->Beta_Keto_Acid Enolate->Beta_Keto_Acid Nucleophilic Attack Pentanone This compound Beta_Keto_Acid->Pentanone Decarboxylation CO2 CO₂ Beta_Keto_Acid->CO2 H2O H₂O Beta_Keto_Acid->H2O Pentanone_out This compound Pentanone->Pentanone_out Desorption CO2_out CO₂ CO2->CO2_out Desorption H2O_out H₂O H2O->H2O_out Desorption

Figure 1: Proposed reaction mechanism for the ketonic decarboxylation of propanoic acid.

Catalyst Systems

The performance of the ketonic decarboxylation reaction is highly dependent on the catalyst used. Metal oxides are the most common catalysts, with zirconia (ZrO₂), ceria (CeO₂), and manganese dioxide (MnO₂) showing high activity and selectivity for this transformation.

Zirconia (ZrO₂)

Zirconia is a highly effective and well-studied catalyst for the ketonic decarboxylation of carboxylic acids.[3][6] Both monoclinic and tetragonal phases of zirconia have been investigated, with the tetragonal phase generally exhibiting higher activity.[8] The catalytic activity is attributed to a balance of acid and base sites on the zirconia surface.[8]

Manganese Dioxide (MnO₂)

Manganese dioxide, often supported on materials like alumina (Al₂O₃), is another highly active catalyst for this reaction.[5] It offers a cost-effective alternative to other metal oxides and has demonstrated high conversion and selectivity for this compound synthesis.[5]

Ceria-Based Catalysts (CeO₂)

Ceria and ceria-based composite oxides, such as CeO₂-ZrO₂ and CeO₂-Mn₂O₃, are also efficient catalysts for the ketonic decarboxylation of propanoic acid.[9] The addition of a second metal oxide can enhance the catalyst's thermal stability and activity.

Quantitative Data on Catalyst Performance

The following tables summarize the quantitative data on the performance of various catalysts for the synthesis of this compound from propanoic acid.

Table 1: Performance of Zirconia-Based Catalysts

CatalystTemperature (°C)Propanoic Acid Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
m-ZrO₂300-375< 18> 97.5-[8]
t-ZrO₂300-375< 18> 97.5-[8]
Ce₀.₁Zr₀.₉O₂270-350---[8]

Table 2: Performance of Manganese Dioxide Catalysts

CatalystTemperature (°C)Propanoic Acid Conversion (%)This compound Selectivity (%)Reference
MnO₂/γ-Al₂O₃330-410> 95> 90[5]

Table 3: Performance of Ceria-Based Catalysts

CatalystTemperature (°C)Propanoic Acid Conversion (%)This compound Selectivity (%)Reference
CeO₂-Mn₂O₃300-425--[9]
CeO₂/ZrO₂355--[8]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of this compound via ketonic decarboxylation using different catalyst systems.

Catalyst Preparation

5.1.1. Zirconia (ZrO₂) Catalyst (Solvothermal Method) [8]

  • Monoclinic ZrO₂ (m-ZrO₂): Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) is dissolved in deionized water. The resulting solution is placed in a Teflon-lined stainless-steel autoclave and heated at a specified temperature (e.g., 200 °C) for a designated time (e.g., 24 hours). The resulting precipitate is filtered, washed with deionized water and ethanol, and dried. The dried powder is then calcined in air at a high temperature (e.g., 600 °C) for several hours.

  • Tetragonal ZrO₂ (t-ZrO₂): The procedure is similar to the preparation of m-ZrO₂, but methanol is used as the solvent instead of water.[8]

5.1.2. Manganese Dioxide on Alumina (MnO₂/γ-Al₂O₃) Catalyst (Impregnation Method) [5]

  • A solution of a manganese precursor, such as manganese(II) nitrate or manganese(II) acetate, is prepared in deionized water.

  • γ-Alumina support pellets or powder are added to the manganese salt solution.

  • The mixture is agitated for a specific time (e.g., 4-7 hours) to ensure uniform impregnation.

  • The impregnated support is dried to remove the solvent.

  • The dried material is then calcined in air at a high temperature (e.g., 560-640 °C) for several hours to decompose the precursor and form the active MnO₂ phase.

5.1.3. Ceria-Zirconia (CeO₂-ZrO₂) Mixed Oxide Catalyst (Deposition-Precipitation Method) [4]

  • A solution of a cerium salt (e.g., cerium nitrate) is prepared in deionized water.

  • Zirconia powder is suspended in the cerium salt solution.

  • A precipitating agent (e.g., urea or ammonia solution) is slowly added to the suspension while stirring, causing the precipitation of cerium hydroxide onto the zirconia support.

  • The solid is filtered, washed thoroughly with deionized water, and dried.

  • The dried powder is calcined in air at a high temperature to form the CeO₂-ZrO₂ mixed oxide.

Experimental Workflow for Vapor-Phase Ketonic Decarboxylation

The following diagram illustrates a typical experimental workflow for the vapor-phase synthesis of this compound in a fixed-bed reactor.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_analysis Analysis Propanoic_Acid Propanoic Acid Reservoir Pump HPLC Pump Propanoic_Acid->Pump Vaporizer Vaporizer Pump->Vaporizer Reactor Fixed-Bed Reactor (Tube Furnace) Vaporizer->Reactor Carrier_Gas Carrier Gas (e.g., N₂, Ar) MFC Mass Flow Controller Carrier_Gas->MFC MFC->Vaporizer Catalyst_Bed Catalyst Bed Condenser Condenser Reactor->Condenser Collector Product Collector (Cold Trap) Condenser->Collector GC_MS GC-MS Analysis Collector->GC_MS

Figure 2: General experimental workflow for vapor-phase ketonic decarboxylation.

Procedure:

  • Catalyst Loading: A known amount of the prepared catalyst is packed into a fixed-bed reactor, typically a quartz or stainless-steel tube. The catalyst bed is usually supported by quartz wool.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Catalyst Activation: The catalyst is often pre-treated in situ by heating it to a specific temperature under an inert gas flow for a certain period.

  • Reaction: The reactor is heated to the desired reaction temperature (e.g., 300-450 °C). Liquid propanoic acid is introduced into a vaporizer via a pump (e.g., an HPLC pump). The vaporized propanoic acid is then carried into the reactor by the inert gas stream.

  • Product Collection: The effluent from the reactor, containing this compound, unreacted propanoic acid, water, CO₂, and byproducts, is passed through a condenser and a cold trap to collect the liquid products.

  • Analysis: The collected liquid product is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of propanoic acid and the selectivity and yield of this compound.

Product Purification

The collected liquid product mixture typically contains this compound, unreacted propanoic acid, water, and minor byproducts. Purification can be achieved through the following steps:

  • Neutralization: The acidic propanoic acid can be neutralized by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: If necessary, the product can be extracted into a suitable organic solvent.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation is then employed to separate the this compound from the solvent and any remaining impurities, based on their different boiling points.

Logical Relationships in Catalyst Performance

The choice of catalyst and its properties are critical for optimizing the synthesis of this compound. The following diagram illustrates the relationship between catalyst characteristics and reaction outcomes.

CatalystPerformance cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Catalyst_Type Catalyst Type (e.g., ZrO₂, MnO₂, CeO₂) Crystal_Phase Crystal Phase (e.g., monoclinic, tetragonal) Catalyst_Type->Crystal_Phase Surface_Area Surface Area Catalyst_Type->Surface_Area Acid_Base_Sites Acid-Base Site Density and Strength Catalyst_Type->Acid_Base_Sites Stability Catalyst Stability Catalyst_Type->Stability Crystal_Phase->Acid_Base_Sites Conversion Propanoic Acid Conversion Surface_Area->Conversion Acid_Base_Sites->Conversion Selectivity This compound Selectivity Acid_Base_Sites->Selectivity Temperature Temperature Temperature->Conversion Temperature->Selectivity Temperature->Stability Pressure Pressure Pressure->Conversion Flow_Rate Flow Rate Flow_Rate->Conversion Yield This compound Yield Conversion->Yield Selectivity->Yield

Figure 3: Factors influencing the performance of ketonic decarboxylation.

Conclusion

The ketonic decarboxylation of propanoic acid is a viable and efficient method for the synthesis of this compound. The choice of catalyst, particularly metal oxides such as zirconia, manganese dioxide, and ceria-based materials, plays a crucial role in achieving high conversion and selectivity. Understanding the reaction mechanism and optimizing experimental parameters are key to maximizing the yield of the desired product. This guide provides a foundational understanding for researchers and professionals to further explore and develop this important chemical transformation for applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Carbonylation Route for 3-Pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3-pentanone, a key intermediate in the production of various fine chemicals and pharmaceuticals, including Vitamin E and Oseltamivir (Tamiflu), is of significant industrial interest.[1] Carbonylation of ethylene presents a highly atom-economical and promising route to this symmetrical ketone. This technical guide provides a comprehensive overview of the core methodologies for producing this compound via ethylene carbonylation, with a focus on catalytic systems, reaction mechanisms, and detailed experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction to Ethylene Carbonylation for this compound Production

The direct carbonylation of ethylene to this compound involves the reaction of ethylene with carbon monoxide and a hydrogen source. The overall reaction can be represented as:

2 C₂H₄ + CO + H₂ → (C₂H₅)₂CO

A critical challenge in this synthesis is controlling the selectivity towards this compound over competing side reactions, primarily hydroformylation to propanal and hydrogenation of ethylene to ethane.[2][3] The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction pathway towards the desired ketone. Recent advancements have focused on the development of highly selective catalysts that can efficiently mediate the C-C bond formation required for ketonization.

A key mechanistic feature of successful this compound synthesis is the formation of a propionyl intermediate, which is subsequently ethylated.[2] The hydrogen source for these steps can be supplied as gaseous H₂ or generated in situ, for example, through the water-gas shift (WGS) reaction.[1][4][5] The in-situ generation of hydrogen has been shown to create a "lean hydrogen circumstance" that suppresses the hydrogenation of the propionyl group to propanal and promotes its ethylation to this compound.[3][4]

Catalytic Systems and Performance Data

Several transition metal-based catalysts have been investigated for the carbonylation of ethylene to this compound. The most promising results have been obtained with rhodium, ruthenium, and cobalt-based systems.

Rhodium-Based Catalysts

Rhodium catalysts, particularly when supported on cerium oxide (CeO₂), have demonstrated high selectivity for this compound.[4][5] The interface between Rh and the CeO₂ support, which contains oxygen vacancies and positively charged Rh species, is crucial for activating water, CO, and ethylene.[4][5] This facilitates the WGS reaction, providing the necessary hydrogen in a controlled manner.

Ruthenium-Based Catalysts

Single-atom Ru catalysts supported on activated carbon have emerged as highly effective for this transformation, exhibiting excellent selectivity to this compound.[4] Density functional theory (DFT) calculations have revealed that the energy barrier for the direct coupling of the propionyl intermediate with an ethyl group to form this compound is significantly lower on Ru single-atom sites compared to Ru nanoparticles.[4]

Cobalt-Based Catalysts

Cobalt catalysts, such as dicobalt octacarbonyl and cobalt phosphides, are also effective for the synthesis of this compound from ethylene, CO, and H₂.[1] In some systems, water can be used as the hydrogen source via the water-gas shift reaction.[1] Heterogeneous cobalt catalysts on activated carbon have also been shown to produce this compound as a main product in ethylene hydroformylation.[3]

Catalyst SystemSupport/LigandTemperature (°C)Pressure (MPa)H₂ SourceSelectivity to this compound (%)Ethylene Conversion (%)Reference
RhCeO₂1601.0 (CO)H₂O (WGS)High (not specified)Not specified[4][5]
Ru single-atomActivated CarbonNot specifiedNot specifiedH₂83.3Not specified[4]
Cobalt PhosphideActivated Carbon80-1800.05-8.0H₂High (not specified)Not specified[6]
CoActivated CarbonNot specifiedNot specifiedH₂Main productNot specified[3]

Reaction Mechanisms and Pathways

The synthesis of this compound via ethylene carbonylation proceeds through a series of key steps involving the formation and reaction of organometallic intermediates.

General Reaction Pathway

The generally accepted mechanism involves the following key steps:

  • Formation of a metal-hydride species: The active catalyst is often a metal hydride, which can be formed from H₂ or via the water-gas shift reaction.

  • Ethylene insertion: Ethylene coordinates to the metal center and inserts into the metal-hydride bond to form a metal-ethyl intermediate.

  • CO insertion: Carbon monoxide then inserts into the metal-ethyl bond to form a metal-propionyl intermediate.

  • Ethylation and reductive elimination: The metal-propionyl intermediate reacts with another molecule of ethylene (which can form a metal-ethyl species) followed by reductive elimination to yield this compound and regenerate the active catalyst.

Reaction_Pathway cluster_initiation Initiation cluster_cycle Catalytic Cycle reactant reactant intermediate intermediate product product catalyst catalyst C2H4 Ethylene CO Carbon Monoxide H2 Hydrogen Source (H₂ or H₂O) cat Active Catalyst [M-H] H2->cat + Metal Precursor M_Et Metal-Ethyl [M-C₂H₅] cat->M_Et + C₂H₄ M_Pr Metal-Propionyl [M-CO-C₂H₅] M_Et->M_Pr + CO M_Pr->cat Regeneration Pentanone This compound M_Pr->Pentanone + C₂H₄ + H₂

Caption: Generalized catalytic cycle for this compound synthesis.

Role of the Water-Gas Shift Reaction

In catalytic systems employing water as the hydrogen source, the water-gas shift (WGS) reaction is coupled with the carbonylation cycle.

CO + H₂O ⇌ CO₂ + H₂

The in-situ production of H₂ via the WGS reaction is critical for maintaining a low concentration of hydrogen, which favors the ethylation of the propionyl intermediate over its hydrogenation to propanal.

WGS_Coupling reactant reactant process process product product CO_H2O CO + H₂O WGS Water-Gas Shift Reaction CO_H2O->WGS H2_CO2 H₂ + CO₂ WGS->H2_CO2 Carbonylation Ethylene Carbonylation H2_CO2->Carbonylation In-situ H₂ Pentanone This compound Carbonylation->Pentanone High Selectivity Propanal Propanal (Side Product) Carbonylation->Propanal Suppressed

Caption: Coupling of WGS reaction with ethylene carbonylation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound via ethylene carbonylation, based on published procedures.

Preparation of Rh/CeO₂ Catalyst (1 wt% Rh)

This protocol is adapted from the wet impregnation method.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonia solution

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Deionized water

Procedure:

  • Synthesis of CeO₂ Nanoparticles: a. Dissolve 15 g of Ce(NO₃)₃·6H₂O in 300 mL of deionized water. b. Add ammonia solution dropwise to the cerium solution with stirring until the pH reaches approximately 11 to precipitate Ce(OH)₃. c. Continue stirring the suspension overnight. d. Filter and wash the precipitate thoroughly with deionized water. e. Dry the solid at 70°C overnight. f. Calcine the dried solid in a muffle furnace at 500°C for 4 hours to obtain CeO₂ nanoparticles.

  • Impregnation of Rhodium: a. Add 2 g of the prepared CeO₂ nanoparticles to an aqueous solution containing the calculated amount of RhCl₃·3H₂O to achieve a 1 wt% Rh loading. b. Stir the suspension overnight. c. Dry the suspension at 120°C with continuous stirring.

General Procedure for Ethylene Carbonylation

This procedure is for a batch reaction in a high-pressure autoclave.

Equipment:

  • High-pressure stainless-steel autoclave with a magnetic stirrer and gas inlets.

  • Temperature controller.

  • Pressure gauge.

  • Gas chromatography (GC) system for product analysis.

Procedure:

  • Reactor Setup: a. Charge the autoclave with the desired amount of catalyst (e.g., 50 mg of Rh/CeO₂), solvent (e.g., 3 mL of 1,4-dioxane), an internal standard (e.g., 1 mmol of n-dodecane), and water (e.g., 150 µL) if the WGS reaction is intended. b. Seal the reactor and purge it three times with an inert gas (e.g., argon).

  • Reaction Execution: a. Pressurize the reactor with ethylene to the desired partial pressure. b. Pressurize with carbon monoxide to the final desired total pressure (e.g., 1.0 MPa). c. Heat the reactor to the target temperature (e.g., 160°C) while stirring. d. Maintain the reaction for the specified duration (e.g., 4 hours).

  • Product Analysis: a. After the reaction, cool the reactor rapidly in an ice bath. b. Carefully vent the excess gas. c. Collect the liquid products and analyze them by GC to determine the conversion and selectivity.

Experimental_Workflow step step action action analysis analysis start Start prep Catalyst Preparation start->prep reactor_load Load Reactor: - Catalyst - Solvent - Reactants prep->reactor_load purge Purge with Inert Gas reactor_load->purge pressurize Pressurize with Ethylene and CO purge->pressurize react Heat and Stir (Controlled T and P) pressurize->react cool Cool Reactor react->cool analyze Product Analysis (GC) cool->analyze end End analyze->end

Caption: General experimental workflow for this compound synthesis.

Conclusion and Future Outlook

The carbonylation of ethylene is a viable and atom-economical route for the synthesis of this compound. Significant progress has been made in developing selective catalytic systems, with rhodium-on-ceria and single-atom ruthenium catalysts showing particular promise. The strategic use of the water-gas shift reaction to generate hydrogen in situ is a key factor in achieving high selectivity to the desired ketone product.

Future research in this area should focus on:

  • Further optimization of catalyst design to enhance activity and stability.

  • In-depth kinetic and mechanistic studies to gain a more detailed understanding of the reaction pathways on different catalytic surfaces.

  • Development of continuous flow processes for more efficient and scalable production.

  • Exploration of catalysts based on more abundant and less expensive metals.

By addressing these challenges, the carbonylation route to this compound can be further refined into a highly efficient and industrially applicable process, contributing to the sustainable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentanone (also known as diethyl ketone), a common organic solvent and synthetic intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. These values are compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, its NMR spectra are relatively simple, providing a clear example of how molecular symmetry influences spectroscopic outcomes.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.4Quartet (q)4HMethylene protons (CH₂) adjacent to the carbonyl group
~1.0Triplet (t)6HMethyl protons (CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~211Carbonyl carbon (C=O)
~35Methylene carbons (CH₂)
~8Methyl carbons (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group, a key feature for identifying ketones.

Frequency (cm⁻¹)IntensityVibrationFunctional Group
~2975StrongC-H stretchsp³ C-H
~1715Strong, SharpC=O stretchKetone
~1465MediumC-H bendCH₂
~1380MediumC-H bendCH₃
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
86~20Molecular Ion [M]⁺
57100[CH₃CH₂CO]⁺ (Acylium ion) - Base Peak
29~78[CH₃CH₂]⁺ (Ethyl cation)
27~23[C₂H₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for standard laboratory instrumentation.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to maintain a stable field. The magnetic field is then shimmed to achieve homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single peaks for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added and averaged.

  • Data Processing: The resulting interferogram is converted to a spectrum via Fourier transformation. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. For a volatile liquid, this is often done via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[2] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[2] The excess energy imparted during ionization leads to fragmentation of the molecular ion.[2]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an unknown compound, in this case, this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information IR IR Functional_Groups Functional Groups (C=O) IR->Functional_Groups Identifies C=O stretch MS MS Molecular_Weight Molecular Weight (86 g/mol) MS->Molecular_Weight Shows molecular ion peak Fragmentation_Pattern Fragmentation Pattern MS->Fragmentation_Pattern Reveals stable fragments 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Shows two proton signals (quartet, triplet) 13C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone 13C_NMR->Carbon_Backbone Shows three carbon signals 3_Pentanone This compound Structure Functional_Groups->3_Pentanone Molecular_Weight->3_Pentanone Fragmentation_Pattern->3_Pentanone Proton_Environment->3_Pentanone Carbon_Backbone->3_Pentanone

Caption: Workflow of Spectroscopic Analysis for this compound.

References

A Comprehensive Technical Guide to the Solubility of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Pentanone (also known as diethyl ketone) in aqueous and organic media. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent or chemical intermediate.

Executive Summary

This compound is a colorless liquid ketone with a characteristic acetone-like odor.[1][2][3] Its molecular structure, featuring a polar carbonyl group flanked by two ethyl groups, dictates its solubility profile. It exhibits limited but significant solubility in water and is miscible with a wide range of common organic solvents.[1][2][3][4][5] This dual solubility characteristic makes it a versatile solvent in various industrial and laboratory applications, including in the manufacturing of paints and as a precursor for vitamin E.[1][2][6] Understanding its quantitative solubility in different solvent systems is critical for process optimization, formulation development, and safety assessments.

Solubility Data

The solubility of this compound has been determined in both water and various organic solvents. The following tables summarize the available quantitative and qualitative data.

Solubility in Water

This compound is moderately soluble in water.[1][5] Its aqueous solubility is inversely proportional to temperature, a characteristic typical for many organic liquids where the dissolution process is exothermic.

Temperature (°C)Solubility ( g/100 g water)Solubility ( g/100 mL water)Molarity (mol/L)Reference
08.2-~0.95[7]
20-5.0~0.58[1]
20-4.7~0.55[6]
255.23.9~0.45[7][8]
803.7-~0.43[7]

Note: Molarity is calculated based on the density of water at the specified temperature and the molar mass of this compound (86.13 g/mol ).

Solubility in Organic Solvents

This compound is generally miscible with most common organic solvents, a consequence of its ability to engage in dipole-dipole interactions and London dispersion forces with other organic molecules.

SolventSolubility/MiscibilityReference
EthanolMiscible[4][6][8]
Diethyl EtherMiscible[4][6][8]
Carbon TetrachlorideSoluble[7][8]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following sections detail standardized methodologies for quantifying the solubility of a liquid like this compound.

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.

Principle: A saturated solution is prepared by agitating an excess amount of the test substance (this compound) with water at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker

  • Glass flasks or vials with tight-fitting caps

  • Centrifuge (if necessary for phase separation)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

  • Standard laboratory glassware

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess is crucial to ensure saturation.

  • Equilibration: Seal the flask and place it in a constant temperature bath, typically set at 20 ± 0.5 °C. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary tests can determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for several hours to permit the separation of the aqueous and organic phases. If necessary, centrifugation can be used to facilitate a clean separation.

  • Sampling: Carefully extract a sample from the center of the aqueous phase, ensuring no undissolved droplets of this compound are included.

  • Quantification: Analyze the concentration of this compound in the sampled aqueous solution using a pre-calibrated analytical method, such as GC-FID.

  • Replicate and Report: The experiment should be performed in at least duplicate. The solubility is reported as the average mass concentration (e.g., in g/L) at the specified temperature.

Determination of Miscibility in Organic Solvents

This protocol provides a qualitative and semi-quantitative method for assessing the miscibility of this compound with other organic liquids.

Principle: Miscibility is determined by visually inspecting for the presence of a single homogeneous phase after mixing the two liquids in various proportions.

Apparatus:

  • Graduated cylinders or volumetric pipettes

  • Test tubes or vials with stoppers

  • Vortex mixer (optional)

Procedure:

  • Preparation: In a series of clean, dry test tubes, prepare mixtures of this compound and the test solvent at various volume/volume ratios (e.g., 1:9, 1:1, 9:1).

  • Mixing: Stopper the test tubes and shake vigorously for 30-60 seconds. A vortex mixer can be used to ensure thorough mixing.

  • Observation: Allow the mixtures to stand and observe them against a well-lit background.

    • Miscible: The mixture remains a single, clear, homogeneous liquid phase.

    • Immiscible: The mixture separates into two distinct liquid layers.

    • Partially Miscible: The liquids may form a single phase at some ratios but separate into two phases at others.

  • Reporting: Report the results as "miscible," "immiscible," or "partially miscible" for each solvent tested. For partially miscible systems, the approximate composition range of miscibility can be noted.

Visualizations

The following diagrams illustrate the solubility relationships and a typical experimental workflow for solubility determination.

Solubility_Profile cluster_water Aqueous System cluster_pentanone cluster_organic Organic Systems Water Water Pentanone This compound Pentanone->Water Limited Solubility Ethanol Ethanol Pentanone->Ethanol Miscible Ether Diethyl Ether Pentanone->Ether Miscible Org_Solvents Other Common Organic Solvents Pentanone->Org_Solvents Generally Miscible

Caption: Logical relationship of this compound's solubility characteristics.

Solubility_Workflow start Start: Prepare System prep Add excess this compound to a known volume of solvent in a sealed vessel start->prep equilibrate Agitate at constant temperature (e.g., 24-48h) to reach equilibrium prep->equilibrate separate Cease agitation and allow phases to separate (optional: centrifuge) equilibrate->separate sample Carefully withdraw an aliquot of the solvent phase separate->sample analyze Determine concentration using a calibrated analytical method (e.g., GC-FID) sample->analyze result Calculate and report average solubility analyze->result

Caption: Experimental workflow for quantitative solubility determination.

References

An In-depth Technical Guide to 3-Pentanone: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage procedures for 3-Pentanone (also known as diethyl ketone). The information is intended to ensure the safe and effective use of this chemical in a laboratory setting.

Chemical Identification and Properties

This compound is a colorless, mobile liquid with an acetone-like odor.[1][2] It is a symmetrical dialkyl ketone used as a solvent and as a starting material in organic synthesis, including in the industrial production of Vitamin E.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 96-22-0
Molecular Formula C5H10O[1]
Molecular Weight 86.13 g/mol [1]
Appearance Clear, colorless liquid[2][3]
Odor Acetone-like[1][2][3]
Boiling Point 101.5 - 102 °C[3][4][5]
Melting Point -39 to -42 °C[1][2][5]
Flash Point 7 - 13 °C[1][4]
Vapor Pressure 28.052 mmHg @ 20°C[6]
Specific Gravity 0.813 g/mL at 25 °C[5]
Solubility in Water 47,000 - 50,000 mg/L at 20 °C[1][7]
Autoignition Temperature 450 - 452 °C[3][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[6] It is a highly flammable liquid and vapor.[3][4][8] Exposure can cause serious eye irritation, respiratory tract irritation, and may lead to drowsiness or dizziness.[3][4][8]

GHS Hazard Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)[4] Signal Word: Danger[4]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3][4][9]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4]

  • H336: May cause drowsiness or dizziness.[3][4]

GHS_Classification cluster_main GHS Hazard Classification for this compound cluster_hazards Primary Hazards main {this compound | CAS: 96-22-0} H225 H225 Highly Flammable Liquid and Vapor main->H225 H319 H319 Causes Serious Eye Irritation main->H319 H335 H335 May Cause Respiratory Irritation main->H335 H336 H336 May Cause Drowsiness or Dizziness main->H336

GHS Hazard Classification for this compound.

Toxicological Data

Acute effects of exposure can include irritation to the eyes, skin, mucous membranes, and respiratory tract.[3] Ingestion may be harmful, and aspiration into the lungs can cause chemical pneumonitis.[6] Chronic exposure may lead to dermatitis and central nervous system (CNS) depression.[3]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValue
LD50[4][9]RatOral2140 mg/kg[4][9]
LD50[4]RabbitDermal16,260 mg/kg[4]
LCLo[10]RatInhalation8000 ppm / 4 h[10]

Note: Experimental protocols for determining toxicological data like LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) typically involve standardized procedures established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development). These protocols involve administering varying doses of the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population.

Exposure Limits

To minimize the risk of adverse health effects, occupational exposure limits have been established by various regulatory agencies.

Table 3: Exposure Limits for this compound

OrganizationLimitValue
OSHA (PEL)TWA200 ppm (705 mg/m³)[1]
ACGIH (TLV)TWA200 ppm (705 mg/m³)[1][4][5][7]
ACGIH (TLV)STEL300 ppm (1057 mg/m³)[4]
NIOSH (REL)TWA200 ppm (705 mg/m³)[4]

Safe Handling Procedures

Proper handling of this compound is crucial to prevent exposure and accidents.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][4] Use explosion-proof ventilation equipment.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat or overalls.[3][6] For prolonged contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[6]

  • Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in areas where this compound is handled.[11] Wash hands thoroughly after handling.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][8] Use non-sparking tools and take precautionary measures against static discharge.[3][8] All metal parts of equipment should be grounded.[8]

  • Handling Containers: Containers, even empty ones, may contain explosive vapors.[6] Do not cut, drill, grind, or weld on or near containers.[6]

PPE_Requirements cluster_main Recommended PPE for Handling this compound cluster_ppe Personal Protective Equipment main Handling this compound eye Eye Protection (Chemical Goggles) main->eye skin Skin Protection (Gloves, Lab Coat) main->skin respiratory Respiratory Protection (Use in Fume Hood) main->respiratory

Recommended PPE for Handling this compound.

Storage Procedures

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area.[3][12] The storage area should be a designated flame-proof area.[6]

  • Containers: Store in original, tightly closed containers.[3][9][12] If plastic containers are used, they must be approved for flammable liquids.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, reducing agents, and acids.[3][5][7]

  • Conditions to Avoid: Avoid heat, sunlight, and all ignition sources.[2][3]

Storage_Handling_Workflow cluster_workflow Safe Handling and Storage Workflow start Start: Receiving this compound storage Store in a cool, dry, flame-proof area. Keep container sealed. start->storage Inspect Container handling Handle in fume hood with appropriate PPE. Ground equipment. storage->handling Retrieve for Use use Use in experiment handling->use use->storage Return to Storage disposal Dispose of waste according to regulations. use->disposal Generate Waste end End disposal->end

Safe Handling and Storage Workflow for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spills: In case of a spill, remove all ignition sources and ventilate the area.[3] Contain the spill with an inert absorbent material (e.g., sand) and place it in a sealed container for disposal.[3]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[4][6] Vapors are heavier than air and may travel to an ignition source and flash back.[8]

  • First Aid:

    • Inhalation: Move the victim to fresh air and keep them at rest.[3] Seek medical attention if symptoms persist.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and flush skin with plenty of water.[3][6]

    • Ingestion: Do NOT induce vomiting.[6] Rinse mouth and seek immediate medical attention.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.[4]

This guide is intended as a summary of best practices and does not replace a thorough review of the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. Always consult the SDS before working with any chemical.

References

An In-depth Technical Guide to the Chemical Reactions of 3-Pentanone: Reduction and Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal reduction and oxidation reactions of 3-pentanone, a symmetrical dialkyl ketone. The document details the transformation of the carbonyl group into various functional groups, offering insights into reaction mechanisms, reagents, and experimental procedures. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound, also known as diethyl ketone, is a colorless liquid with an odor reminiscent of acetone.[1] It serves as a versatile starting material and solvent in organic synthesis.[2] Its chemical reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack, and the presence of alpha-hydrogens, which allows for enolate formation. This guide focuses on two fundamental classes of reactions involving the carbonyl group: reduction to an alcohol or a methylene group, and oxidation to an ester.

Reduction Reactions of this compound

The reduction of this compound can yield two primary products depending on the reagents and reaction conditions employed: 3-pentanol, a secondary alcohol, or pentane, an alkane.

Reduction to 3-Pentanol (Secondary Alcohol)

The conversion of the carbonyl group in this compound to a hydroxyl group is a common transformation achieved through the addition of a hydride (H⁻) or its equivalent.

Catalytic hydrogenation involves the reaction of this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).[1][3] This process, also known as catalytic reduction, directly converts the ketone to the corresponding secondary alcohol, 3-pentanol.[3][4]

Mechanism: The reaction occurs on the surface of the metal catalyst, where both the this compound and hydrogen molecules are adsorbed. The π-bond of the carbonyl group is broken, and two hydrogen atoms are added across the double bond.

Complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective reagents for the reduction of ketones to alcohols.[3] Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol or ethanol.[5] Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the metal hydride reagent to the electrophilic carbonyl carbon of this compound. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield 3-pentanol.[5]

Reduction to Pentane (Alkane)

Complete reduction of the carbonyl group to a methylene group (CH₂) can be accomplished under more forceful conditions, effectively deoxygenating the molecule to form the corresponding alkane, pentane.

The Wolff-Kishner reduction is used to convert ketones to alkanes under basic conditions.[6][7] The reaction involves heating the ketone with hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[8][9] A significant driving force for this reaction is the formation of highly stable nitrogen gas.[8]

Mechanism: The reaction begins with the formation of a hydrazone intermediate from the reaction of this compound and hydrazine.[6] The strong base then deprotonates the terminal nitrogen, and subsequent proton transfers lead to the formation of a carbanion and the elimination of nitrogen gas.[7] The carbanion is then protonated by the solvent to give pentane.[7]

The Clemmensen reduction provides an alternative route to convert ketones to alkanes, but under strongly acidic conditions.[10][11] This method employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[2][10] It is particularly effective for aryl-alkyl ketones but also works for aliphatic ketones that are stable in strong acid.[2][11]

Mechanism: The precise mechanism of the Clemmensen reduction is not fully understood but is believed to occur on the surface of the zinc.[2] The reaction is thought to involve organozinc intermediates and proceeds through a series of electron transfers from the zinc amalgam to the protonated carbonyl group, ultimately leading to the formation of the alkane.[10] Alcohols are not considered to be intermediates in this reaction.[11]

Reduction Pathways of this compound

G Reduction Pathways of this compound This compound This compound 3-Pentanol 3-Pentanol This compound->3-Pentanol H₂, Pd/C or NaBH₄ Pentane Pentane This compound->Pentane N₂H₄, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)

Caption: Overview of the reduction reactions of this compound.

Oxidation Reactions of this compound

Ketones are generally resistant to oxidation compared to aldehydes. However, under specific conditions, this compound can undergo oxidative cleavage.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable reaction of ketones that results in the formation of an ester through the insertion of an oxygen atom adjacent to the carbonyl group.[12][13] This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides.[12][14]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[12] The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[12] This is followed by the migration of one of the alkyl groups (in this case, an ethyl group) to the adjacent oxygen atom of the peroxide, with the simultaneous departure of a carboxylate leaving group.[14] Since both alkyl groups attached to the carbonyl in this compound are ethyl groups, the migration is unambiguous, leading to the formation of ethyl propionate.

Oxidation Pathway of this compound

G Oxidation Pathway of this compound This compound This compound Ethyl Propionate Ethyl Propionate This compound->Ethyl Propionate m-CPBA (Baeyer-Villiger)

Caption: Baeyer-Villiger oxidation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and products involved in the reduction and oxidation of this compound.

Table 1: Physical Properties of this compound and its Reaction Products

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
This compoundC₅H₁₀O86.13101.5-420.813
3-PentanolC₅H₁₂O88.15114-116-63.70.814
PentaneC₅H₁₂72.1536.1-129.70.626
Ethyl PropionateC₅H₁₀O₂102.1399-730.891

Table 2: Spectroscopic Data for this compound and its Reaction Products

CompoundKey IR Peaks (cm⁻¹)¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)
This compound ~2975 (C-H str), ~1715 (C=O str) 2.4 (q, 4H), 1.0 (t, 6H)211.7 (C=O), 35.5 (CH₂), 7.8 (CH₃)
3-Pentanol ~3350 (O-H str, broad) , ~2960 (C-H str)3.4 (m, 1H), 1.5 (m, 4H), 0.9 (t, 6H)74.0 (CH-OH), 30.1 (CH₂), 10.0 (CH₃)
Pentane ~2950 (C-H str)1.25 (m, 4H), 0.88 (t, 6H)34.5 (CH₂), 22.6 (CH₂), 13.9 (CH₃)
Ethyl Propionate ~2980 (C-H str), ~1740 (C=O str, ester) , ~1180 (C-O str)4.1 (q, 2H), 2.3 (q, 2H), 1.2 (t, 3H), 1.1 (t, 3H)174.6 (C=O), 60.4 (O-CH₂), 27.7 (CH₂), 14.2 (CH₃), 9.2 (CH₃)

Experimental Protocols

The following are representative experimental procedures for the key reactions of this compound.

Protocol 1: Reduction of this compound to 3-Pentanol using Sodium Borohydride

Workflow Diagram

G Workflow for NaBH₄ Reduction cluster_0 Reaction Setup cluster_1 Reaction and Quench cluster_2 Workup and Purification A Dissolve this compound in methanol B Cool solution in an ice bath A->B C Add NaBH₄ portion-wise B->C D Stir at room temperature C->D E Quench with dilute HCl D->E F Extract with diethyl ether E->F G Wash with brine F->G H Dry over anhydrous MgSO₄ G->H I Remove solvent via rotary evaporation H->I

Caption: General workflow for the reduction of this compound with NaBH₄.

Methodology:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (4.31 g, 50 mmol) in 25 mL of methanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add sodium borohydride (0.95 g, 25 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 20 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 3-pentanol. A reported student synthesis yielded 90.8 mg of 3-pentanol from 108.57 mg of this compound.[15]

Protocol 2: Wolff-Kishner Reduction of this compound to Pentane (Huang-Minlon Modification)

Methodology:

  • To a 100 mL round-bottom flask fitted with a reflux condenser, add this compound (8.61 g, 100 mmol), diethylene glycol (40 mL), hydrazine hydrate (85%, 10 mL, ~175 mmol), and potassium hydroxide pellets (11.2 g, 200 mmol).

  • Heat the mixture to reflux for 1.5 hours.

  • Reconfigure the apparatus for distillation and remove the condenser. Heat the mixture to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.[1]

  • Once the temperature reaches 200 °C, reattach the reflux condenser and heat the mixture at this temperature for an additional 3 hours.

  • Cool the reaction mixture to room temperature and add 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 30 mL).

  • Combine the organic extracts, wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully distill the low-boiling pentane product.

Protocol 3: Baeyer-Villiger Oxidation of this compound to Ethyl Propionate

Methodology:

  • In a 250 mL round-bottom flask, dissolve this compound (8.61 g, 100 mmol) in 100 mL of dichloromethane.

  • Add solid sodium bicarbonate (12.6 g, 150 mmol) to the solution to act as a buffer.

  • Cool the stirred suspension in an ice bath.

  • In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.9 g, ~110 mmol) in 80 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the this compound solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the sodium bicarbonate and the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by distillation.

  • The crude ethyl propionate can be purified by fractional distillation. Some syntheses report yields as high as 80-90%.[16]

References

An In-Depth Technical Guide to the Aldol Condensation Mechanism of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aldol condensation mechanism of 3-pentanone, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The document details the mechanistic pathways under both basic and acidic conditions, offers representative experimental protocols, and presents relevant data for understanding the reaction's dynamics. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Core Concepts of the Aldol Condensation

The aldol condensation is a cornerstone reaction in organic chemistry that involves the reaction of an enol or enolate of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1][2] In the case of the self-condensation of this compound, two molecules of this compound react to form 5-ethyl-5-hydroxy-4-methylheptan-3-one, which subsequently dehydrates to yield the final product, 5-ethyl-4-methylhept-4-en-3-one.[3]

Mechanistic Pathways

The mechanism of the aldol condensation of this compound can proceed via two primary pathways: base-catalyzed and acid-catalyzed.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is the more commonly employed method for aldol condensations.[2] It proceeds through the formation of a resonance-stabilized enolate ion.

Step 1: Enolate Formation A base, typically hydroxide (OH⁻), abstracts an α-hydrogen from a molecule of this compound. This deprotonation results in the formation of a nucleophilic enolate ion, which is stabilized by resonance.[4]

Step 2: Nucleophilic Attack The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound. This step leads to the formation of an alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield the β-hydroxy ketone, 5-ethyl-5-hydroxy-4-methylheptan-3-one.[3]

Step 4: Dehydration Under the reaction conditions, especially with heating, the β-hydroxy ketone undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a carbon-carbon double bond, resulting in the final α,β-unsaturated ketone product, 5-ethyl-4-methylhept-4-en-3-one.[4]

Base_Catalyzed_Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration 3-Pentanone_1 This compound Enolate Enolate Ion 3-Pentanone_1->Enolate + OH⁻ 3-Pentanone_1->Enolate Base OH⁻ Water_1 H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide + this compound Enolate->Alkoxide 3-Pentanone_2 This compound Aldol_Adduct 5-Ethyl-5-hydroxy- 4-methylheptan-3-one Alkoxide->Aldol_Adduct + H₂O Alkoxide->Aldol_Adduct Hydroxide_Regen OH⁻ Final_Product 5-Ethyl-4-methyl- hept-4-en-3-one Aldol_Adduct->Final_Product - H₂O Aldol_Adduct->Final_Product Water_2 H₂O

Base-Catalyzed Aldol Condensation of this compound
Acid-Catalyzed Aldol Condensation

The acid-catalyzed aldol condensation proceeds through an enol intermediate.[2]

Step 1: Tautomerization An acid catalyst protonates the carbonyl oxygen of a this compound molecule, making it more electrophilic. A water molecule then deprotonates the α-carbon to form an enol.

Step 2: Nucleophilic Attack The enol, acting as the nucleophile, attacks the protonated carbonyl carbon of a second molecule of this compound.

Step 3: Deprotonation A water molecule deprotonates the resulting oxonium ion to form the β-hydroxy ketone.

Step 4: Dehydration The β-hydroxy ketone is protonated at the hydroxyl group by the acid catalyst, forming a good leaving group (water). The subsequent elimination of water and deprotonation of the α-carbon yields the α,β-unsaturated ketone.

Acid_Catalyzed_Aldol_Condensation cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Dehydration 3-Pentanone_1 This compound Enol Enol 3-Pentanone_1->Enol + H₃O⁺, - H₃O⁺ 3-Pentanone_1->Enol Acid_1 H₃O⁺ Oxonium_Ion Oxonium Intermediate Enol->Oxonium_Ion + Protonated this compound Enol->Oxonium_Ion 3-Pentanone_2_Protonated Protonated This compound Aldol_Adduct 5-Ethyl-5-hydroxy- 4-methylheptan-3-one Oxonium_Ion->Aldol_Adduct + H₂O Oxonium_Ion->Aldol_Adduct Acid_Regen_1 H₃O⁺ Final_Product 5-Ethyl-4-methyl- hept-4-en-3-one Aldol_Adduct->Final_Product + H₃O⁺, - H₂O, - H₃O⁺ Aldol_Adduct->Final_Product Water_2 H₂O

Acid-Catalyzed Aldol Condensation of this compound

Experimental Protocols

Representative Base-Catalyzed Self-Condensation of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in 95% ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 2 N) to the stirred solution. The molar ratio of NaOH to this compound can be catalytic or stoichiometric, depending on the desired reaction rate and conditions.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Neutralize the excess base by slowly adding dilute hydrochloric acid until the solution is neutral to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Experimental_Workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Base Add NaOH Solution Dissolve->Add_Base Reflux Heat to Reflux Add_Base->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to Room Temp & then in Ice Bath Monitor->Cool Neutralize Neutralize with dilute HCl Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End End Purify->End

Representative Experimental Workflow for Self-Condensation

Data Presentation

Quantitative data for the self-condensation of this compound is not extensively reported in the literature. The following table summarizes general and specific data pertinent to this reaction. It is important to note that the yield and kinetic/thermodynamic data are highly dependent on specific reaction conditions such as temperature, catalyst concentration, and reaction time.

ParameterValue / DescriptionCitation
Product Name 5-Ethyl-4-methylhept-4-en-3-one[6]
Molecular Formula C₁₀H₁₈O[6]
Molecular Weight 154.25 g/mol [6]
CAS Number 22319-28-4[6]
Yield Not specifically reported for self-condensation. A mixed aldol condensation of this compound with p-chlorobenzaldehyde reported a 35% yield.[5]
Reaction Kinetics The self-condensation of ketones is generally slower and the equilibrium for the aldol addition step is often unfavorable compared to aldehydes. Dehydration drives the reaction to completion.[7]
Thermodynamics The aldol addition of ketones can be reversible and close to thermoneutral. The subsequent dehydration to the conjugated enone is thermodynamically favorable due to the stability of the conjugated system.[8]
Spectroscopic Data Specific ¹H NMR, ¹³C NMR, and IR spectra for 5-ethyl-4-methylhept-4-en-3-one are not readily available in public databases. Data for isomers and related structures exist.

Conclusion

The aldol condensation of this compound provides a classic example of carbon-carbon bond formation through the reaction of a ketone enolate with an electrophilic carbonyl group. Both base- and acid-catalyzed pathways are viable, leading to the formation of the α,β-unsaturated ketone, 5-ethyl-4-methylhept-4-en-3-one. While detailed quantitative data for the self-condensation reaction is sparse in the current literature, the general principles of the aldol condensation provide a strong framework for understanding and predicting its outcome. The provided mechanistic diagrams and representative experimental workflow offer a solid foundation for researchers and professionals working in the field of organic synthesis. Further experimental investigation is warranted to fully characterize the kinetics, thermodynamics, and optimal reaction conditions for the self-condensation of this compound.

References

Methodological & Application

Using 3-Pentanone as a Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentanone, also known as diethyl ketone (DEK), is a versatile and effective solvent for a variety of organic reactions.[1] Its physical and chemical properties, such as a moderate boiling point, good solvency for a range of organic compounds, and miscibility with common organic solvents, make it a suitable medium for various synthetic transformations.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a solvent and reactant in organic synthesis, with a focus on key reaction classes relevant to research and drug development.

Physical, Chemical, and Safety Properties of this compound

A comprehensive summary of the key physical, chemical, and safety properties of this compound is provided in Table 1. This data is essential for reaction design, safety considerations, and purification procedures.

Table 1: Physical, Chemical, and Safety Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀O[4][5]
Molecular Weight 86.13 g/mol [4]
Appearance Colorless liquid[2][4]
Odor Acetone-like[2][4]
Boiling Point 101.5 - 101.7 °C[6][7][8]
Melting Point -42 to -39 °C[4][6][7]
Density 0.813 g/mL at 25 °C[3][6]
Solubility in Water 50 g/L at 20 °C[9]
Miscibility Miscible with ethanol and ether[2][4]
Flash Point 13 °C (55 °F)[3][10]
Autoignition Temperature 452 °C (845 °F)[3][9]
Refractive Index (n20/D) 1.392[6]
Vapor Density 3 (vs air)[6]
Vapor Pressure 20 mm Hg at 28 °C[6]
Safety Hazards Highly flammable liquid and vapor; May cause respiratory irritation; May cause drowsiness or dizziness.[10]

Applications in Organic Synthesis

This compound serves as a valuable solvent and reactant in several key organic reactions, including condensation reactions and in the synthesis of complex molecules.

Application Note 1: Aldol Condensation

This compound can participate in aldol condensation reactions, both as a reactant and potentially as a solvent. The following protocol details a mixed aldol condensation between this compound and p-chlorobenzaldehyde.

This protocol describes the synthesis of a product resulting from a mixed aldol condensation followed by a Michael addition.

Materials:

  • This compound (0.86 g, 10 mmol)

  • p-Chlorobenzaldehyde (3.5 g, 25 mmol)

  • 95% Ethanol (50 mL)

  • 2 N Sodium hydroxide solution (15 mL)

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 0.86 g (10 mmol) of this compound and 3.5 g (25 mmol) of p-chlorobenzaldehyde in 50 mL of 95% ethanol.[5][6]

  • To the dissolved reactants, add 15 mL of 2 N sodium hydroxide solution.[5][6]

  • Heat the reaction mixture to 70 °C and maintain for 30 minutes.[5][6]

  • After the reaction is complete, cool the flask in an ice bath (0 °C) to facilitate the precipitation of the product.[5][6]

  • Collect the white crystalline product by suction filtration using a Büchner funnel.[5][6]

  • Wash the collected crystals with cold 95% ethanol.[5][6]

  • For further purification, recrystallize the product from ethanol.[5][6]

Quantitative Data:

Table 2: Reaction Parameters for the Aldol Condensation of this compound with p-Chlorobenzaldehyde

ParameterValueReference
Reactants This compound, p-Chlorobenzaldehyde[5][6]
Solvent 95% Ethanol[5][6]
Base 2 N Sodium Hydroxide[5][6]
Temperature 70 °C[5][6]
Reaction Time 30 minutes[5][6]
Product Yield 35%[5][6]
Product Melting Point 189-191 °C[5][6]
Workflow Visualization: Synthesis of Oseltamivir (Tamiflu®)

This compound is utilized as a reactant in a key ketalization step during the industrial synthesis of the antiviral medication Oseltamivir (Tamiflu®) from (-)-shikimic acid.[2][10][11]

Oseltamivir_Synthesis cluster_start Starting Material cluster_core_synthesis Core Synthesis cluster_final_steps Final Steps (-)-Shikimic Acid (-)-Shikimic Acid Esterification Esterification (EtOH, SOCl₂) (-)-Shikimic Acid->Esterification Ketalization Ketalization with This compound (p-TsOH) Esterification->Ketalization Mesylation Mesylation (Et₃N, MsCl) Ketalization->Mesylation Epoxidation Reductive Opening & Epoxidation Mesylation->Epoxidation Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Reduction Reduction & Amide Coupling Azide_Opening->Reduction Oseltamivir Oseltamivir Reduction->Oseltamivir

References

The Pivotal Role of 3-Pentanone in the Synthesis of Oseltamivir (Tamiflu®): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its synthesis is a complex, multi-step process that has been the subject of extensive research to optimize efficiency and yield. A key starting material in many synthetic routes, including the commercially adopted process, is shikimic acid, a natural product extracted from Chinese star anise. In the transformation of shikimic acid to Oseltamivir, 3-pentanone plays a critical role as a protecting group for a diol functionality. This application note provides a detailed overview and experimental protocols for the use of this compound in the synthesis of Oseltamivir.

Application of this compound: Ketal Protection

In the early stages of the Oseltamivir synthesis from shikimic acid, it is essential to protect the vicinal diol at the C3 and C4 positions of the cyclohexene ring. This protection prevents unwanted side reactions in subsequent steps. This compound is employed to form a pentylidene acetal (a type of ketal), which effectively masks the hydroxyl groups. This ketal is stable under various reaction conditions but can be selectively removed later in the synthesis. The use of this compound is a crucial step in what is often referred to as the Karpf/Trussardi synthesis, a key azide-free route developed by Roche.[1][2][3]

The general reaction involves the acid-catalyzed reaction of the shikimic acid derivative with this compound. Common catalysts for this transformation include p-toluenesulfonic acid or benzenesulfonic acid.[4] The reaction is typically carried out under conditions that favor the formation of the ketal, such as refluxing in the presence of a water scavenger to remove the water formed during the reaction.

Experimental Protocols

The following protocols are based on established synthetic routes for Oseltamivir and are intended for research and development purposes.

Protocol 1: Ketalization of a Shikimic Acid Derivative with this compound

This protocol details the formation of the 3,4-pentylidene acetal from a shikimic acid derivative, a critical step in the synthesis of Oseltamivir.

Materials:

  • Shikimic acid derivative (e.g., ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate)

  • This compound

  • Benzenesulfonic acid (catalyst)[4]

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., 100 mL three-necked flask)

  • Water separator[4]

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL three-necked flask, add the shikimic acid derivative (e.g., 3.5 g, 15 mmol).[4]

  • Add this compound (15 mL) and benzenesulfonic acid (0.24 g, 1.5 mmol).[4]

  • Equip the flask with a water separator and a reflux condenser.[4]

  • Heat the reaction mixture to reflux under a slight vacuum (0.6 MPa-0.7 MPa) to facilitate the removal of water.[4]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add dichloromethane (100 mL) to the reaction mixture.[4]

  • Wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting product can be purified by column chromatography if necessary.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)Reference
Shikimic acid derivative~230.233.515-[4]
This compound86.13(15 mL)--[4]
Benzenesulfonic acid158.180.241.5-[4]
Ketal Product~298.363.6-83.7[4]

Role of 3-Pentanol in a Later Step

It is noteworthy that the corresponding alcohol of this compound, 3-pentanol, is also utilized in a later and equally crucial step of the Oseltamivir synthesis. After a series of transformations, an aziridine intermediate is formed. This aziridine ring is then opened by 3-pentanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to introduce the characteristic 3-pentyloxy side chain of Oseltamivir.[1][2] This step is a key etherification reaction that builds a significant portion of the final drug molecule.

Visualizing the Synthesis

The following diagrams illustrate the key steps involving this compound and its derivatives in the synthesis of Oseltamivir.

Oseltamivir_Synthesis_Ketalization Shikimic_Acid Shikimic Acid Derivative Ketal 3,4-Pentylidene Acetal (Protected Diol) Shikimic_Acid->Ketal Ketalization Pentanone This compound Pentanone->Ketal Catalyst Acid Catalyst (e.g., Benzenesulfonic acid) Catalyst->Ketal Water Water Ketal->Water Elimination

Caption: Ketalization of a shikimic acid derivative using this compound.

Oseltamivir_Synthesis_Workflow cluster_start Starting Material Preparation cluster_core Core Synthesis Steps cluster_sidechain Side Chain Introduction cluster_final Final Steps Start Shikimic Acid Derivative Protection Ketal Protection with This compound Start->Protection Intermediate_Mod Further Functionalization (e.g., Mesylation, Aziridination) Protection->Intermediate_Mod Aziridine Aziridine Intermediate Intermediate_Mod->Aziridine Etherification Aziridine Ring Opening with 3-Pentanol Aziridine->Etherification Oseltamivir_Core Oseltamivir Precursor Etherification->Oseltamivir_Core Deprotection Deprotection & Salt Formation Oseltamivir_Core->Deprotection Oseltamivir Oseltamivir Phosphate Deprotection->Oseltamivir

Caption: Simplified workflow of Oseltamivir synthesis highlighting key roles.

Conclusion

This compound is an indispensable reagent in the synthesis of Oseltamivir, primarily serving as an efficient protecting group for the diol functionality of shikimic acid derivatives. The formation of the pentylidene acetal is a robust and high-yielding reaction that enables the subsequent chemical transformations necessary to construct the complex architecture of the final drug molecule. Furthermore, its corresponding alcohol, 3-pentanol, is crucial for the introduction of the pentyloxy side chain. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development and synthesis of antiviral therapeutics.

References

Application Note: Analysis of 3-Pentanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of 3-Pentanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as diethyl ketone, is a common organic solvent and synthetic intermediate. The protocol outlined below provides a robust framework for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their identification and quantification based on their mass-to-charge ratio. This document provides a detailed protocol for the analysis of this compound, a compound of interest in various industrial and research applications.

Experimental

For accurate and reproducible results, proper sample preparation is crucial. The following protocol is a general guideline and may be adapted based on the specific sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound (CAS: 96-22-0) of 1000 mg/L in a suitable solvent such as methanol or ethanol.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.5 mg/L to 50 mg/L.

  • Sample Extraction (from a liquid matrix):

    • Accurately weigh 1 gram of the sample into a 10 mL volumetric flask.

    • Add ethanol to the flask to the mark.

    • Vortex the mixture for 5 minutes at 2000 rpm to ensure thorough extraction.[1]

    • Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.[1]

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column SH-Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio: 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial Temp: 40 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ion Source Temp. 230 °C
Interface Temp. 250 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[2]
Scan Range 35 - 350 m/z
Solvent Delay 3 min
Results and Discussion

The mass spectrum of this compound is characterized by a molecular ion peak and several distinct fragment ions. The molecular weight of this compound is 86.13 g/mol .[3][4] The electron ionization (EI) mass spectrum shows a prominent molecular ion at m/z 86.[3][5] The base peak is typically observed at m/z 57, corresponding to the loss of an ethyl group.[3] Another significant fragment is seen at m/z 29, representing the ethyl cation.

Table 3: Characteristic Mass Fragments of this compound

m/zRelative Intensity (%)Proposed Fragment
8621.2[M]⁺ (Molecular Ion)[3]
57100.0[M-C₂H₅]⁺ (Base Peak)[3]
2959.4[C₂H₅]⁺[3]
2712.4[C₂H₃]⁺[3]

Under the specified GC conditions, this compound is expected to elute with good peak shape and resolution. The retention time will be specific to the employed GC system and conditions but can be used for identification in conjunction with the mass spectrum.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion (e.g., m/z 57) against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this calibration curve. Linearity is typically achieved in the low mg/L range with correlation coefficients (R²) greater than 0.99.

Conclusion

The GC-MS method described in this application note is a reliable and robust technique for the analysis of this compound. The provided parameters for sample preparation, GC separation, and MS detection allow for accurate identification and quantification. This protocol can be readily implemented in analytical laboratories for various applications.

Protocols

Protocol 1: Preparation of Calibration Standards
  • Objective: To prepare a series of this compound standards for the generation of a calibration curve.

  • Materials:

    • This compound (≥99% purity)

    • Methanol or Ethanol (GC grade)

    • Volumetric flasks (10 mL, 100 mL)

    • Micropipettes

  • Procedure:

    • Prepare a 1000 mg/L stock solution by dissolving 100 mg of this compound in 100 mL of solvent in a volumetric flask.

    • Label five 10 mL volumetric flasks as 0.5, 1.0, 5.0, 10.0, and 50.0 mg/L.

    • Use the stock solution and serial dilution to prepare the calibration standards in the labeled volumetric flasks.

    • Fill each flask to the mark with the solvent and mix thoroughly.

    • Transfer the standards to GC vials for analysis.

Protocol 2: GC-MS Analysis of this compound
  • Objective: To perform the GC-MS analysis of prepared standards and samples.

  • Materials:

    • Prepared standards and samples in GC vials

    • GC-MS system

  • Procedure:

    • Set up the GC-MS instrument with the parameters outlined in Tables 1 and 2.

    • Create a sequence table in the instrument software, including the vial positions for the blank, calibration standards, and unknown samples.

    • Start the sequence run.

    • After the run is complete, process the data to identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak area for the quantifying ion (m/z 57).

    • Construct a calibration curve and determine the concentration of this compound in the unknown samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pattern parent This compound [C₅H₁₀O]˙⁺ m/z = 86 frag1 [C₃H₅O]⁺ m/z = 57 (Base Peak) parent->frag1 - C₂H₅˙ frag2 [C₂H₅]⁺ m/z = 29 parent->frag2 - C₃H₅O˙

Caption: Fragmentation pathway of this compound in EI-MS.

References

High-performance liquid chromatography (HPLC) method for 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Pentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Due to the weak UV absorbance of this compound in its native form, this protocol employs a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to form a highly chromophoric this compound-2,4-dinitrophenylhydrazone derivative, enabling sensitive and accurate quantification.

Introduction

This compound, also known as diethyl ketone, is a volatile organic compound used as a solvent and intermediate in organic synthesis. Accurate quantification of this compound is crucial for process monitoring, quality control, and safety assessment in various industries, including pharmaceuticals. While gas chromatography (GC) is a common technique for analyzing volatile compounds like this compound, HPLC offers an alternative and robust method, particularly when coupled with a suitable derivatization agent.[1] This application note details a validated HPLC-UV method for the determination of this compound following derivatization with DNPH.

Principle

The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at approximately 365 nm.[1] The derivatized sample is then injected into a reverse-phase HPLC system for separation and quantification.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, ≥99.5% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)[2][3]

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Standard volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength365 nm
Run TimeApproximately 15 minutes
Preparation of Solutions
  • DNPH Reagent: Dissolve 150 mg of DNPH in 50 mL of acetonitrile. Add 1.0 mL of concentrated HCl and sonicate for 5 minutes. This solution should be freshly prepared.

  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Derivatization Procedure
  • Pipette 1.0 mL of each working standard solution and sample solution into separate vials.

  • Add 1.0 mL of the DNPH reagent to each vial.

  • Cap the vials and heat at 60 °C for 30 minutes in a water bath or heating block.

  • Allow the vials to cool to room temperature.

  • If necessary, dilute the derivatized solutions with the mobile phase to bring the concentration within the calibration range.

  • Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification

A calibration curve is generated by plotting the peak area of the this compound-2,4-dinitrophenylhydrazone derivative against the corresponding concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5] The following tables summarize the expected performance characteristics of a validated method.

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area≤ 2.0% (for n=6)

Table 3: Method Validation Parameters

ParameterExpected Results
Linearity (R²) ≥ 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%
Specificity No interference from blank and placebo
Robustness Unaffected by minor changes in method parameters

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Sample_Prep Sample Dilution/ Extraction Sample->Sample_Prep Standard This compound Standard Standard_Prep Standard Dilution Standard->Standard_Prep Add_DNPH Add DNPH Reagent Sample_Prep->Add_DNPH Standard_Prep->Add_DNPH Heat Incubate at 60°C Add_DNPH->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter (0.45 µm) Cool->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (365 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC-UV method, incorporating a pre-column derivatization step with DNPH, provides a sensitive, specific, and reliable approach for the quantification of this compound. This method is suitable for use in research and quality control laboratories for the analysis of this compound in various sample matrices, provided that proper sample preparation is performed to eliminate interfering substances. The validation of this method in accordance with regulatory guidelines will ensure the accuracy and consistency of the results.

References

Application Note: Protocol for the Self-Condensation of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.[1][2] The self-condensation of symmetrical ketones, such as 3-pentanone, provides a direct route to larger, functionalized molecules.[1] This application note provides a detailed protocol for the base-catalyzed self-aldol condensation of this compound. The reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking a second molecule of the ketone.[3][4] Subsequent heating promotes dehydration to form the stable, conjugated enone product, 5-ethyl-4-methylhept-4-en-3-one.[5] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Scheme

The overall reaction is a base-catalyzed dimerization and subsequent dehydration of this compound:

  • Step 1: Aldol Addition: Two molecules of this compound react in the presence of a base (e.g., NaOH) to form the β-hydroxy ketone, 5-ethyl-4-hydroxy-5-methyl-3-heptanone.

  • Step 2: Dehydration (Condensation): Upon heating, the aldol adduct eliminates a molecule of water to form the final product, 5-ethyl-4-methylhept-4-en-3-one.[6]

Experimental Protocol

This protocol details the procedure for the self-condensation of this compound on a 10 mmol scale.

Materials and Equipment
  • This compound (Reagent grade, ≥99%)

  • Sodium hydroxide (NaOH) pellets

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether (or Ethyl acetate)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.40 g (10.0 mmol) of sodium hydroxide pellets in 20 mL of 95% ethanol. Stir until the NaOH is fully dissolved.

    • To this basic solution, add 2.15 mL (1.72 g, 20.0 mmol) of this compound.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.

    • Allow the reaction to proceed under reflux for 4-6 hours. The solution may change color to yellow or light brown.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material (this compound) and the reaction mixture. The reaction is complete when the starting material spot has been consumed and a new, lower Rf spot corresponding to the product is dominant.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7. Monitor with pH paper.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Transfer the remaining aqueous residue to a 250 mL separatory funnel and add 50 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic extracts and wash them with 50 mL of saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure 5-ethyl-4-methylhept-4-en-3-one.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterValueNotes
Reactant This compound
Molecular Weight86.13 g/mol
Amount Used1.72 g (2.15 mL)
Moles20.0 mmol
Catalyst Sodium Hydroxide (NaOH)
Molecular Weight40.00 g/mol
Amount Used0.40 g0.5 molar equivalents relative to this compound (dimerization)
Moles10.0 mmol
Product 5-Ethyl-4-methylhept-4-en-3-one
Molecular Weight154.25 g/mol [5]
Theoretical Yield1.54 gBased on 10 mmol of the dimerized product.
Reaction Conditions
Solvent95% Ethanol (20 mL)
TemperatureReflux (~80-85 °C)Heating promotes the dehydration step to the enone.[6]
Reaction Time4-6 hoursMonitor by TLC for completion.
Expected Yield40-60%This is an estimated range; actual yield may vary.

Visualizations

Reaction Mechanism Pathway

aldol_mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_addition Step 3: Aldol Addition Product cluster_dehydration Step 4: Dehydration Pentanone1 This compound Enolate Enolate Ion (Nucleophile) Pentanone1->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide Pentanone2 This compound (Electrophile) Pentanone2->Alkoxide AldolAdd β-Hydroxy Ketone (Aldol Adduct) Alkoxide->AldolAdd + H₂O - OH⁻ Enone α,β-Unsaturated Ketone (Final Product) AldolAdd->Enone Heat - H₂O

Caption: Base-catalyzed aldol condensation mechanism of this compound.

Experimental Workflow

experimental_workflow prep Reagent Preparation (Dissolve NaOH in EtOH) setup Reaction Setup (Add this compound) prep->setup reaction Reaction (Reflux for 4-6h) setup->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up (Neutralize, Evaporate, Extract) reaction->workup drying Drying & Concentration (Dry with MgSO₄, Rotovap) workup->drying purify Purification (Distillation or Chromatography) drying->purify characterize Characterization (NMR, IR, MS) purify->characterize

References

Application Notes and Protocols: 3-Pentanone as a Reagent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-pentanone as a key reagent in Grignard reactions for the synthesis of tertiary alcohols. The protocols and data presented are intended to guide researchers in the efficient synthesis and application of these compounds, particularly in the context of drug discovery and development.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent (R-MgX) with a ketone, such as this compound, is a reliable and widely used method for the synthesis of tertiary alcohols.[1][2] These tertiary alcohols are valuable intermediates and final products in various fields, including medicinal chemistry, materials science, and fragrance chemistry.

This compound, a symmetrical and readily available ketone, serves as an excellent starting material for generating a diverse range of tertiary alcohols with varied steric and electronic properties. The resulting 3-substituted-3-pentanol derivatives are of particular interest in drug discovery. Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols, as the tertiary carbon atom is not susceptible to oxidation, and the geminal alkyl groups can sterically hinder glucuronidation. This enhanced metabolic profile can lead to improved pharmacokinetic properties of drug candidates.

This document provides detailed protocols for performing Grignard reactions with this compound, a summary of quantitative data for various Grignard reagents, and a discussion of the application of the resulting tertiary alcohols in drug development workflows.

Data Presentation

The following table summarizes the reaction of various Grignard reagents with this compound to yield the corresponding tertiary alcohols. The data has been compiled from various sources and representative examples. Yields are highly dependent on reaction conditions and purity of reagents.

Grignard Reagent (R-MgX)Product (Tertiary Alcohol)Reaction Time (h)Reaction Temp. (°C)Typical Yield (%)
Methylmagnesium bromide3-Methyl-3-pentanol10 to RT85-95
Ethylmagnesium bromide3-Ethyl-3-pentanol10 to RT80-90
n-Propylmagnesium bromide3-Propyl-3-pentanol1.50 to RT75-85
Isopropylmagnesium bromide3-Isopropyl-3-pentanol20 to RT60-70
Phenylmagnesium bromide3-Phenyl-3-pentanol1.50 to RT80-90
4-Methoxyphenylmagnesium bromide3-(4-Methoxyphenyl)-3-pentanol1.50 to RT75-85
3-Phenyl-1-propylmagnesium bromide4-Ethyl-4-phenyl-2-heptanol10 to RT80-90[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Tertiary Alcohols from this compound via Grignard Reaction

This protocol provides a general method for the reaction of a Grignard reagent with this compound. All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)

  • Iodine crystal (as initiator)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (0.9 equivalents) in anhydrous diethyl ether or THF and place it in the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude tertiary alcohol by distillation or column chromatography.

Protocol 2: Synthesis of 3-Ethyl-3-pentanol from 1-Bromopropane and this compound

This protocol details the synthesis of 3-ethyl-3-hexanol, a specific example of a tertiary alcohol derived from this compound.[4][5]

Materials:

  • Magnesium turnings (0.025 mol)

  • Anhydrous tetrahydrofuran (THF)

  • 1-Bromopropane (0.025 mol)

  • This compound (0.025 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add a small crystal of iodine. Dissolve the 1-bromopropane in anhydrous THF and add it to the dropping funnel. Add a small amount of the 1-bromopropane solution to the magnesium. Once the reaction initiates, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with this compound: Cool the freshly prepared propylmagnesium bromide solution to 0°C. Dissolve the this compound in anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the Grignard reagent with vigorous stirring. After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield the crude 3-ethyl-3-hexanol, which can be further purified by distillation.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of tertiary alcohols using this compound in a Grignard reaction.

G reagent_prep Grignard Reagent Preparation (Alkyl/Aryl Halide + Mg in Ether/THF) reaction Reaction with this compound (Dropwise addition at 0 °C) reagent_prep->reaction workup Aqueous Work-up (Quench with sat. NH4Cl) reaction->workup extraction Extraction (Separate organic layer, extract aqueous layer) workup->extraction purification Purification (Drying, solvent removal, distillation/chromatography) extraction->purification product Tertiary Alcohol Product purification->product

Caption: General workflow for the synthesis of tertiary alcohols from this compound.

Application in Drug Discovery

The synthesis of tertiary alcohols from this compound is highly relevant to drug discovery. The introduction of a tertiary alcohol moiety can significantly improve the metabolic stability of a lead compound. The following diagram illustrates a logical workflow in a drug discovery program where this synthetic strategy is employed.

G lead_id Lead Compound Identification (Contains metabolically labile group) sar Structure-Activity Relationship (SAR) Analysis lead_id->sar hypothesis Hypothesis: Introduce Tertiary Alcohol for Metabolic Stability sar->hypothesis synthesis Synthesis of Analogues (Grignard with this compound or similar ketone) hypothesis->synthesis adme In Vitro ADME Screening (Metabolic stability, solubility, permeability) synthesis->adme decision Decision Point: Advance Candidate? adme->decision in_vivo In Vivo Pharmacokinetic Studies (Improved half-life?) in_vivo->lead_id Further Optimization decision->sar No, redesign decision->in_vivo Yes

Caption: Drug discovery workflow incorporating tertiary alcohol synthesis.

References

Application of 3-Pentanone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the utilization of 3-pentanone as a versatile starting material in the synthesis of a variety of heterocyclic compounds. The protocols are designed for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This guide covers the synthesis of 1,5-benzodiazepines, substituted pyrroles, pyridines, dihydropyrimidinones, aminothiophenes, and pyrazoles. For each class of heterocycle, the relevant synthetic methodology is discussed, accompanied by detailed experimental procedures, quantitative data, and reaction pathway visualizations.

Introduction

This compound, also known as diethyl ketone, is a symmetrical dialkyl ketone that serves as a valuable and economical building block in organic synthesis.[1][2][3][4][5] Its simple structure and reactivity of the carbonyl group and adjacent α-carbons allow for its elaboration into a variety of intermediates, which can then be cyclized to form diverse heterocyclic scaffolds. Many of these heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines specific applications of this compound in established named reactions for heterocyclic synthesis.

Synthesis of 1,5-Benzodiazepines

The condensation of o-phenylenediamines with ketones is a well-established method for the synthesis of 1,5-benzodiazepines, a class of compounds with a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and sedative properties. This compound can be effectively employed in this reaction to produce polysubstituted 1,5-benzodiazepines.

Reaction Principle

The synthesis proceeds via an acid-catalyzed condensation reaction between two equivalents of this compound and one equivalent of o-phenylenediamine. The reaction involves the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered diazepine ring.

benzodiazepine_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound 2 x this compound Product 2,2,4-Triethyl-3-methyl- 2,3-dihydro-1H-1,5-benzodiazepine This compound->Product o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Product Catalyst p-TSA (cat.) Catalyst->Product Temperature 80-85 °C Temperature->Product Time 10-20 min Time->Product

Figure 1: Synthesis of a 1,5-benzodiazepine derivative from this compound.
Experimental Protocol

Synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine

  • Materials:

    • o-Phenylenediamine (1.08 g, 10 mmol)

    • This compound (1.72 g, 20 mmol)

    • p-Toluenesulfonic acid (p-TSA) (0.12 g, 0.6 mmol)

    • Ethyl acetate (EtOAc)

    • Cyclohexane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Water

  • Procedure:

    • Grind o-phenylenediamine and p-TSA together and transfer the mixture to a 50 mL round-bottomed flask.

    • Add this compound to the flask.

    • Heat the reaction mixture at 80-85 °C for 10-20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Cyclohexane (1:6).

    • Upon completion, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract with EtOAc (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to afford the final product.

Quantitative Data
ProductYieldSpectroscopic Data (¹³C NMR, CDCl₃)Reference
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine92%δ = 29.6, 30.2, 45.1, 67.4, 121.3, 122.1, 125.2, 126.5, 137.7, 140.3, 171.7[1]

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[6][7][8][9] While this compound is not a 1,4-dicarbonyl compound, it can be converted into a suitable precursor, 3,4-diethyl-2,5-hexanedione, which can then undergo the Paal-Knorr cyclization.

Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step process: the conversion of this compound to the 1,4-diketone intermediate, followed by the Paal-Knorr reaction.

paal_knorr_workflow *Based on general enolate chemistry principles. cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Paal-Knorr Cyclization A This compound B 3,4-Diethyl-2,5-hexanedione (1,4-Dicarbonyl Precursor) A->B [Proposed Conversion*] D Substituted Pyrrole B->D C Primary Amine (R-NH₂) or Ammonia (NH₃) C->D

Figure 2: Proposed workflow for pyrrole synthesis from this compound.
Experimental Protocols

Step 1: Proposed Synthesis of 3,4-Diethyl-2,5-hexanedione from this compound

Note: A specific literature protocol for this transformation was not identified. The following is a proposed method based on established organic chemistry principles involving enolate coupling.

  • Materials:

    • This compound

    • Lithium diisopropylamide (LDA) or other strong base

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (I₂) or other coupling agent

    • Quench solution (e.g., saturated aqueous ammonium chloride)

  • Proposed Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

    • Slowly add a solution of LDA in THF to generate the lithium enolate of this compound.

    • After stirring for a suitable time, add a solution of iodine in THF to effect the oxidative coupling of the enolate.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography to isolate 3,4-diethyl-2,5-hexanedione.

Step 2: Paal-Knorr Synthesis of 2,5-Diethyl-1,3,4-trimethylpyrrole

  • Materials:

    • 3,4-Diethyl-2,5-hexanedione (1 equivalent)

    • Methylamine (as a solution in a suitable solvent or as a salt)

    • Acetic acid (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-diethyl-2,5-hexanedione in ethanol.

    • Add methylamine and a catalytic amount of acetic acid.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or distillation to obtain the desired substituted pyrrole.

Synthesis of Substituted Pyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[10][11][12][13][14][15][16] To utilize this compound in this synthesis, it would first need to be converted to a suitable β-ketoester, such as ethyl 2-ethyl-3-oxopentanoate.

Proposed Synthetic Pathway

hantzsch_workflow *Via Claisen condensation of the enolate of this compound with ethyl chloroformate. cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hantzsch Pyridine Synthesis A This compound B Ethyl 2-ethyl-3-oxopentanoate (β-Ketoester) A->B [Proposed Conversion*] D Substituted Dihydropyridine B->D C Aldehyde (R-CHO) + Ammonia (NH₃) C->D E Substituted Pyridine D->E Oxidation

Figure 3: Proposed workflow for pyridine synthesis from this compound.
Experimental Protocols

Step 1: Proposed Synthesis of Ethyl 2-ethyl-3-oxopentanoate

Note: This protocol is based on the general Claisen condensation.

  • Materials:

    • This compound

    • Sodium hydride (NaH) or another suitable base

    • Diethyl carbonate

    • Anhydrous solvent (e.g., THF or diethyl ether)

  • Proposed Procedure:

    • Generate the enolate of this compound using a strong base like sodium hydride in an anhydrous solvent.

    • Add diethyl carbonate to the enolate solution.

    • Heat the reaction mixture to drive the condensation.

    • After the reaction is complete, carefully quench with a weak acid.

    • Extract the product and purify by distillation to obtain the β-ketoester.

Step 2: Hantzsch Synthesis of a Substituted Pyridine

  • Materials:

    • Ethyl 2-ethyl-3-oxopentanoate (2 equivalents)

    • An aldehyde (e.g., formaldehyde or benzaldehyde) (1 equivalent)

    • Ammonium acetate or aqueous ammonia

    • Ethanol or acetic acid (solvent)

    • Oxidizing agent (e.g., nitric acid, or air)

  • Procedure:

    • Combine the β-ketoester, aldehyde, and ammonia source in a suitable solvent.

    • Heat the mixture to reflux.

    • After the formation of the dihydropyridine intermediate (monitored by TLC), introduce an oxidizing agent to facilitate aromatization to the pyridine ring.

    • Isolate and purify the final pyridine product.

Other Heterocyclic Syntheses from this compound Derivatives

The dicarbonyl precursors derived from this compound can also be utilized in other important heterocyclic syntheses.

  • Biginelli Reaction for Dihydropyrimidinones: The β-ketoester, ethyl 2-ethyl-3-oxopentanoate, can be used in a three-component Biginelli reaction with an aldehyde and urea to synthesize substituted dihydropyrimidinones.[6][15][17][18][19]

  • Gewald Reaction for Aminothiophenes: this compound can be used in the Gewald reaction with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[3][16][20][21]

  • Knorr Pyrazole Synthesis: The β-ketoester, ethyl 2-ethyl-3-oxopentanoate, can react with hydrazine derivatives to yield substituted pyrazoles.[22][23][24][25]

Summary and Outlook

This compound is a readily available and cost-effective starting material for the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical and materials science industries. This document provides a detailed protocol for the synthesis of 1,5-benzodiazepines and outlines viable synthetic pathways for the preparation of substituted pyrroles and pyridines via the Paal-Knorr and Hantzsch reactions, respectively, by first converting this compound to the requisite dicarbonyl precursors. Further exploration of the direct use of this compound and its derivatives in other multicomponent reactions is a promising area for future research.

References

Application Notes and Protocols: 3-Pentanone as a Solvent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Pentanone, also known as diethyl ketone (DEK), is a colorless liquid organic compound with a characteristic acetone-like odor.[1][2] It is a symmetrical dialkyl ketone that is miscible with many organic solvents.[1][2] These properties make it a valuable solvent in various industrial and laboratory applications, including in the field of polymer chemistry. This document provides detailed application notes and protocols for the use of this compound as a solvent for dissolving, processing, and synthesizing polymers.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its application as a solvent, particularly its boiling point, which influences drying times in film casting, and its solubility parameters, which predict its effectiveness in dissolving various polymers.

PropertyValueReference
Chemical Formula C₅H₁₀O[3]
Molecular Weight 86.13 g/mol [3]
Appearance Colorless liquid[1][2]
Odor Acetone-like[1][2]
Boiling Point 102.2 °C[3]
Melting Point -40 °C[3]
Density 0.814 g/cm³[3]
Solubility in Water 50 g/L at 20 °C[3]
Flash Point 13 °C[3]
Autoignition Temperature 455 °C[3]
Health and Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[4] It can cause irritation to the eyes, skin, and respiratory tract.[4] Ingestion may lead to nervous system or organ damage.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application Notes

Polymer Solubility and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in polymer solubility. A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory separates the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5][6] A polymer is likely to dissolve in a solvent if their HSP values are similar.

The distance (Ra) between the HSP of a polymer and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscripts 1 and 2 refer to the solvent and polymer, respectively. Generally, a smaller Ra value indicates a higher likelihood of solubility.

Table 2 provides the Hansen Solubility Parameters for this compound and several common polymers. Researchers can use this data to predict the potential of this compound as a solvent for a specific polymer.

Materialδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
This compound 15.87.64.7
Cellulose Acetate 18.612.711.0
Poly(methyl methacrylate) (PMMA) 18.610.57.5
Poly(vinyl chloride) (PVC) 18.27.58.3
Polystyrene (PS) 18.66.04.1

Note: HSP values for polymers can vary depending on their molecular weight and specific grade.

Based on the HSP data, this compound is a potential solvent for polymers with moderate polarity. For instance, its parameters are relatively close to those of PVC and Polystyrene. For more polar polymers like Cellulose Acetate and PMMA, the solubility might be more limited, or this compound could be used as a co-solvent in a solvent blend. A study on separating PVC from PET fibers confirmed that this compound can dissolve PVC, with complete dissolution being temperature-dependent.[4]

Applications in Polymer Film Casting and Coatings

This compound's moderate boiling point makes it suitable for solvent casting of polymer films and for formulating coatings. A controlled evaporation rate allows for the formation of uniform, defect-free films. The final properties of the cast film, such as surface roughness, are highly dependent on the solvent evaporation rate.[7]

Use in Controlled Radical Polymerization

Ketones are sometimes employed as solvents in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[8] These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. While specific literature on the use of this compound in these reactions is scarce, its properties suggest it could be a suitable medium for the polymerization of various vinyl monomers, such as styrenes and acrylates.

Experimental Protocols

Protocol 1: General Procedure for Polymer Dissolution

This protocol provides a general guideline for dissolving a polymer in this compound. The optimal concentration, temperature, and dissolution time will vary depending on the specific polymer, its molecular weight, and its crystallinity.

Materials:

  • Polymer (e.g., PVC, Polystyrene)

  • This compound (analytical grade)

  • Glass vial or beaker with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Balance

Procedure:

  • Weigh the desired amount of polymer and transfer it to the glass vial or beaker.

  • Add the calculated volume of this compound to achieve the target concentration.

  • Place the container on the magnetic stir plate and begin stirring.

  • If necessary, gently heat the solution to aid dissolution. For example, for PVC, a temperature of 40-60°C may be required for complete dissolution.[4]

  • Continue stirring until the polymer is completely dissolved, which may take from several minutes to several hours. The solution should be clear and homogeneous.

  • Once dissolved, the polymer solution is ready for further applications.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_result Result weigh_polymer Weigh Polymer add_solvent Add this compound weigh_polymer->add_solvent 1 stir Stir Solution add_solvent->stir 2 heat Gently Heat (if necessary) stir->heat Optional observe Observe for complete dissolution stir->observe 3 heat->stir observe->stir If not dissolved ready Homogeneous Polymer Solution observe->ready 4

Caption: Workflow for dissolving a polymer in this compound.

Protocol 2: Polymer Film Casting via Solvent Casting

This protocol describes a general method for preparing thin polymer films using a solution of a polymer in this compound.

Materials:

  • Polymer solution in this compound (from Protocol 1)

  • Flat, level substrate (e.g., glass plate, petri dish)

  • Pipette or syringe

  • A controlled environment for solvent evaporation (e.g., a fume hood with adjustable sash height or a desiccator)

Procedure:

  • Ensure the substrate is clean, dry, and placed on a level surface.

  • Using a pipette or syringe, carefully dispense the polymer solution onto the center of the substrate.

  • Allow the solution to spread evenly across the surface. The thickness of the final film will depend on the concentration of the polymer solution and the volume dispensed.

  • Control the rate of solvent evaporation to obtain a uniform film. Slow evaporation generally leads to smoother, more uniform films. This can be achieved by partially covering the substrate (e.g., with a watch glass) or by adjusting the sash height of the fume hood.

  • Allow the solvent to fully evaporate. This may take several hours to overnight.

  • Once the film is completely dry, it can be carefully peeled from the substrate.

G start Start with Polymer Solution prepare_substrate Prepare Level Substrate start->prepare_substrate cast_solution Cast Solution onto Substrate prepare_substrate->cast_solution control_evaporation Control Solvent Evaporation cast_solution->control_evaporation dry_film Dry Film Completely control_evaporation->dry_film peel_film Peel Film from Substrate dry_film->peel_film end_node Freestanding Polymer Film peel_film->end_node

Caption: Experimental workflow for polymer film casting.

Protocol 3: General Procedure for Viscosity Measurement of Polymer Solutions

The viscosity of a polymer solution is a critical parameter that relates to the polymer's molecular weight and its interactions with the solvent. This protocol outlines the general steps for measuring the viscosity of a polymer solution in this compound using a capillary viscometer.

Materials:

  • Polymer solutions of varying concentrations in this compound

  • Capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare a series of dilute polymer solutions of known concentrations in this compound.

  • Equilibrate the viscometer and the polymer solution in the constant temperature water bath.

  • Measure the flow time of the pure solvent (this compound) through the capillary.

  • For each polymer solution, measure the flow time through the capillary.

  • Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration.

  • The intrinsic viscosity [η] can be determined by plotting the reduced viscosity (η_sp/c) against concentration (c) and extrapolating to zero concentration.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Dilute Polymer Solutions setup_viscometer Setup Viscometer in Water Bath prep_solutions->setup_viscometer measure_solvent Measure Solvent Flow Time setup_viscometer->measure_solvent measure_solutions Measure Solution Flow Times measure_solvent->measure_solutions calc_viscosity Calculate Relative & Specific Viscosity measure_solutions->calc_viscosity plot_data Plot Reduced Viscosity vs. Concentration calc_viscosity->plot_data extrapolate Extrapolate to Zero Concentration plot_data->extrapolate result Determine Intrinsic Viscosity extrapolate->result

Caption: Logical workflow for determining the intrinsic viscosity of a polymer solution.

References

Troubleshooting & Optimization

Technical Support Center: 3-Pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-pentanone.

Troubleshooting Guide

Low or No Product Yield

Q1: Why is my this compound yield unexpectedly low?

A low yield of this compound can result from several factors depending on the synthesis method employed. Common causes include suboptimal reaction conditions, catalyst inefficiency, or the occurrence of side reactions. For instance, in the ketonic decarboxylation of propanoic acid, improper temperature control can significantly impact yield.[1]

To troubleshoot, consider the following:

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen catalyst. For example, using a CeO2–Fe2O3 catalyst for the synthesis from 1-propanol, the reaction is preferentially carried out at 450 °C.[2] For the ketonic decarboxylation of propanoic acid with a MnO2/γ-Al2O3 catalyst, the optimal temperature range is 330–410°C.[3]

  • Catalyst Activity: The choice and preparation of the catalyst are crucial. For the synthesis from propanoic acid, catalysts like cerium(IV) oxide and manganese dioxide on alumina are effective.[4] The balance of acid-base sites on the catalyst, as seen with CexZr1–xO2 catalysts, plays a significant role in the reaction rate.[5]

  • Starting Material Purity: Impurities in the starting materials can interfere with the reaction. Ensure high-purity reactants are used.

  • Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the reaction progress using appropriate analytical techniques like TLC or GC to ensure it has gone to completion.[6]

Q2: I am not getting any this compound product. What are the possible reasons?

The complete absence of product could indicate a critical error in the experimental setup or reagent choice.

  • Incorrect Reagents: Double-check that all reagents are correct and have been added in the proper order and stoichiometry.

  • Catalyst Deactivation: The catalyst may be inactive. For instance, in the ketonic decarboxylation of propanoic acid, the catalyst can become deactivated over time.

  • System Leaks: In gas-phase reactions, ensure the system is properly sealed to prevent the escape of gaseous reactants or products.

  • Incorrect Work-up Procedure: The product may be lost during the extraction or purification steps. Review your work-up and purification protocol. For example, this compound is soluble in about 25 parts water but miscible with organic solvents, a factor to consider during extraction.[7]

Side Product Formation

Q3: My final product is impure. What are the likely side products and how can I minimize them?

Side product formation is a common issue. The nature of the side products depends on the synthesis route.

  • Aldol Addition/Condensation: this compound can undergo self-condensation via an aldol addition reaction, especially in the presence of acid or base catalysts.[8][9] To minimize this, carefully control the reaction temperature and pH.

  • By-products from Starting Materials: In the synthesis from 1-propanol, by-products such as propanal, 3-hydroxy-2-methylpentanal, and n-propyl propionate can be observed.[2] Optimizing the catalyst and reaction conditions can improve selectivity towards this compound.

  • Formation of Peroxides: this compound can react with hydrogen peroxide and nitric acid to form shock- and heat-sensitive explosive peroxides.[10] Avoid these combinations of reagents unless under strictly controlled conditions.

Q4: How can I effectively purify my this compound sample?

Purification is essential to obtain a high-purity product.

  • Distillation: Fractional distillation is a common method for purifying this compound.[1][11]

  • Chromatography: For smaller scale or high-purity requirements, silica gel column chromatography can be used.[6]

  • Conversion to Semicarbazone: A classic method involves converting the ketone to its semicarbazone, which can be recrystallized to a constant melting point. The purified semicarbazone is then hydrolyzed back to the ketone.[12]

  • Drying: Ensure the final product is dry. Anhydrous magnesium sulfate or sodium sulfate are suitable drying agents.[6][12]

Frequently Asked Questions (FAQs)

Synthesis Methods

Q5: What are the most common methods for synthesizing this compound?

Several methods are used for the synthesis of this compound:

  • Ketonic Decarboxylation of Propanoic Acid: This is a widely used industrial method where two molecules of propanoic acid react at high temperatures over a metal oxide catalyst to produce this compound, carbon dioxide, and water.[1][7] This method is considered promising due to its high conversion rate and lack of hazardous waste.[13]

  • Carbonylation of Ethylene: This method involves the reaction of ethylene, carbon monoxide, and hydrogen.[7][14]

  • Oxidation of 3-Pentanol: A secondary alcohol, 3-pentanol, can be oxidized to this compound using oxidizing agents like chromic acid or through catalytic dehydrogenation.[10]

  • From 1-Propanol: Vapor-phase synthesis from 1-propanol over CeO2–Fe2O3 catalysts is another viable route.[2]

Reaction Conditions and Catalysts

Q6: What are the optimal conditions for the ketonic decarboxylation of propanoic acid?

The optimal conditions depend on the specific catalyst used. The following table summarizes conditions for different catalysts:

CatalystTemperature (°C)Conversion Rate of Propanoic Acid (%)Selectivity of this compound (%)Reference
MnO2/γ-Al2O3330–410> 95> 90[3]
CeO2–Fe2O3~450 (from 1-propanol)--[2]
CexZr1–xO2270–350Varies with Ce/Zr ratio-[5]

Safety and Handling

Q7: What are the main safety hazards associated with this compound?

This compound is a highly flammable liquid and vapor. It can cause irritation to the skin, eyes, and respiratory tract.[10][14] Inhalation may cause drowsiness or dizziness. It is crucial to handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound by Ketonic Decarboxylation of Calcium Propanoate

This protocol is based on a laboratory-scale synthesis.[1]

Materials:

  • Calcium propanoate

  • Large test tube (50 mL)

  • Distillation apparatus (Vigreux column, condenser, receiving flask)

  • Bunsen burner or heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Weigh approximately 18 g of calcium propanoate and place it into the large test tube.

  • Assemble the distillation apparatus, ensuring a good seal. An air condenser or a water-cooled condenser can be used.

  • Gently heat the test tube containing the calcium propanoate.

  • Condensation will begin to form on the glassware, and eventually, a distillate will collect in the receiving flask.

  • Continue heating until no more distillate comes over (approximately 20 minutes).

  • The distillate will separate into two layers. Separate the aqueous layer (bottom layer) using a separatory funnel or a pipette.

  • Dry the organic layer (top layer, crude this compound) with a suitable drying agent like anhydrous sodium sulfate.

  • Purify the product by simple distillation, collecting the fraction boiling around 101-102°C.

Protocol 2: Synthesis of this compound by Oxidation of 3-Pentanol

This is a general protocol for the oxidation of a secondary alcohol.

Materials:

  • 3-Pentanol

  • Oxidizing agent (e.g., Jones reagent - chromic acid in sulfuric acid and acetone)

  • Reaction flask with a stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Dissolve 3-pentanol in acetone in a reaction flask and cool the flask in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/blue.

  • Monitor the reaction by TLC to ensure all the starting material is consumed.

  • Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol until the orange color disappears.

  • Add water to the reaction mixture and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Method reagents Prepare Reagents & Catalyst start->reagents setup Assemble Apparatus reagents->setup reaction Run Reaction under Optimal Conditions setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry purify Purify (Distillation/Chromatography) dry->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze end Pure this compound analyze->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_procedure Experimental Procedure start Low this compound Yield temp Check Temperature start->temp time Check Reaction Time start->time pressure Check Pressure (for gas-phase reactions) start->pressure purity Verify Starting Material Purity start->purity catalyst Assess Catalyst Activity/Loading start->catalyst leaks Check for System Leaks start->leaks workup Review Work-up & Purification Steps start->workup solution Optimize Conditions & Re-run Experiment temp->solution time->solution pressure->solution purity->solution catalyst->solution leaks->solution workup->solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

aldol_addition_pathway cluster_reactants Reactants cluster_mechanism Mechanism ketone1 This compound (Nucleophile Precursor) enolate Enolate Formation (Deprotonation at α-carbon) ketone1->enolate Base ketone2 This compound (Electrophile) attack Nucleophilic Attack of Enolate on Carbonyl Carbon ketone2->attack base Base (e.g., OH⁻) enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide protonation Protonation of Alkoxide alkoxide->protonation H₂O product Aldol Addition Product (5-Ethyl-5-hydroxy-4-methylheptan-3-one) protonation->product

Caption: Signaling pathway for the base-catalyzed aldol addition of this compound.

References

Side reactions in the synthesis of 3-Pentanone and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include the ketonic decarboxylation of propanoic acid, the oxidation of 3-pentanol, and the carbonylation of ethylene. Other methods include synthesis from 2-pentene and via Grignard reactions.[1][2][3]

Q2: What is the primary application of this compound in the pharmaceutical industry?

A2: this compound is a crucial intermediate in the industrial synthesis of Vitamin E and the antiviral medication Oseltamivir (Tamiflu).[4]

Q3: Can this compound undergo self-condensation?

A3: Yes, this compound can undergo a base-catalyzed aldol self-condensation reaction. This occurs because it possesses alpha-hydrogens, which can be deprotonated to form an enolate that then acts as a nucleophile.[5][6] The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone (an enone).

Q4: Is it possible to over-oxidize 3-pentanol to a carboxylic acid when synthesizing this compound?

A4: It is generally not a concern. 3-pentanol is a secondary alcohol, and the oxidation of secondary alcohols typically stops at the ketone stage (this compound).[7] Unlike primary alcohols, secondary alcohols do not have a hydrogen atom on the carbonyl carbon that can be further oxidized to a carboxylic acid under standard conditions.[7]

Q5: How can I purify crude this compound?

A5: A robust method for purifying this compound involves several steps. Initially, the crude product can be dried with anhydrous calcium sulfate (CaSO₄) or copper sulfate (CuSO₄) and then distilled. For higher purity, it can be converted to its semicarbazone derivative, which is then recrystallized. The purified semicarbazone is subsequently refluxed with an excess of oxalic acid, and the this compound is recovered by steam distillation. The distilled product is then salted out with potassium carbonate, dried with sodium sulfate, and finally redistilled.[1][2]

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the synthesis of this compound via different methods.

Method 1: Ketonic Decarboxylation of Propanoic Acid
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Inappropriate reaction temperature. - Catalyst deactivation. - Sub-optimal catalyst.- Optimize the reaction temperature. The ideal range is typically 300-400°C.[8] - Regenerate or replace the catalyst. Deactivation can occur due to coking or structural changes.[1] - Use a suitable metal oxide catalyst, such as MnO₂/γ-Al₂O₃ or ZrO₂, which have shown high selectivity.[8][9]
Presence of Multiple Ketone Byproducts Side reactions such as isomerization, alkylation, and C-C bond cleavage are occurring.[1]- Adjust reaction time and temperature to favor the formation of this compound.[1] - Select a more specific catalyst to minimize side reactions. Zirconia (ZrO₂) has demonstrated good selectivity.[1]
Incomplete Reaction Insufficient reaction time or temperature.- Increase the reaction time or raise the temperature within the optimal range. Monitor the reaction progress using Gas Chromatography (GC).
Method 2: Oxidation of 3-Pentanol
Problem Possible Cause(s) Recommended Solution(s)
Low Conversion of 3-Pentanol - Insufficient amount of oxidizing agent. - Inactive oxidizing agent. - Low reaction temperature.- Use a slight excess of the oxidizing agent (e.g., Pyridinium chlorochromate - PCC). - Ensure the oxidizing agent is fresh and has been stored correctly. - Maintain the appropriate reaction temperature as specified in the protocol.
Difficult Product Isolation The product may be soluble in the aqueous phase during workup.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). - Saturate the aqueous layer with a salt like NaCl (salting out) to decrease the solubility of the organic product.
Presence of Unreacted Starting Material Incomplete reaction.- Increase the reaction time and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or GC. - Ensure efficient stirring to maximize contact between reactants.
Method 3: Aldol Condensation as a Side Reaction
Problem Possible Cause(s) Recommended Solution(s)
Formation of a High-Boiling Point Impurity Aldol condensation of this compound is occurring, leading to the formation of a β-hydroxy ketone or an enone.[2]- Avoid basic conditions if possible, or use a non-nucleophilic base if a base is required for another step. - Keep the reaction temperature low to disfavor the condensation reaction. - If the synthesis is performed under basic conditions, neutralize the reaction mixture promptly upon completion.
Product is a Mixture of this compound and Aldol Adduct The reaction conditions favor both the desired reaction and the aldol condensation.- Use purification methods like fractional distillation to separate this compound from the higher-boiling aldol products. - Optimize reaction conditions (e.g., by using a milder base or shorter reaction times) to minimize the formation of the aldol adduct.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Starting Material(s) Typical Catalyst/Reagent Reaction Temperature Typical Yield Key Advantages Common Side Products
Ketonic Decarboxylation Propanoic AcidMetal oxides (e.g., MnO₂, ZrO₂)[8][9]300 - 400 °C[8]Variable, can be low[10]Utilizes a readily available carboxylic acid.Isomeric and other ketones (C₄-C₇), CO₂, H₂O[1]
Oxidation of 3-Pentanol 3-PentanolPCC, Chromic acid[1][7]Room Temperature to mild heatingGenerally good to highClean reaction with high selectivity.[7]Unreacted 3-pentanol.
Carbonylation of Ethylene Ethylene, CO, H₂Rhodium or Cobalt complexes[3][11]100 - 190 °C[12]Can be high in industrial settingsHigh atom economy.Higher boiling carbonyl compounds, propionic acid.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ketonic Decarboxylation of Propanoic Acid

This protocol is adapted from laboratory procedures for ketonic decarboxylation.[10]

Materials:

  • Propanoic acid

  • Manganese(II) oxide catalyst

  • Tube furnace

  • Distillation apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Pack a tube furnace with manganese(II) oxide catalyst.

  • Heat the furnace to the desired reaction temperature (e.g., 350°C).

  • Slowly introduce propanoic acid into the heated tube using a syringe pump.

  • The vaporized products will exit the furnace. Condense the liquid products using a condenser with chilled water.

  • Collect the crude liquid product, which will contain this compound, water, and unreacted propanoic acid.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining propanoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 101-102°C.

Protocol 2: Synthesis of this compound via Oxidation of 3-Pentanol with PCC

This protocol is a standard procedure for the oxidation of secondary alcohols.[12][13]

Materials:

  • 3-Pentanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Stirring apparatus

  • Filtration setup

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-pentanol in anhydrous dichloromethane.

  • In a separate container, mix PCC with an equal weight of silica gel.

  • Add the PCC/silica gel mixture to the alcohol solution while stirring.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting alcohol), filter the mixture through a pad of celite to remove the chromium salts.

  • Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • If necessary, further purify the product by distillation.

Mandatory Visualization

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathways for this compound cluster_side Common Side Reactions and Byproducts Propanoic_Acid Propanoic Acid Pentanone_3 This compound Propanoic_Acid->Pentanone_3 Ketonic Decarboxylation (MnO₂, heat) Other_Ketones Other Ketones (C₄-C₇) Propanoic_Acid->Other_Ketones Isomerization, etc. Aldol_Adduct β-Hydroxy Ketone Pentanone_3->Aldol_Adduct Aldol Addition (Base) Pentan_3_ol 3-Pentanol Pentan_3_ol->Pentanone_3 Oxidation (PCC) Ethylene_CO Ethylene + CO + H₂ Ethylene_CO->Pentanone_3 Carbonylation (Rh/Co catalyst) Propanoic_Acid_Byproduct Propionic Acid Ethylene_CO->Propanoic_Acid_Byproduct Incomplete Reaction Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration (Heat)

Caption: Main synthesis pathways to this compound and common side reactions.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No opt_temp Optimize Temperature and Reaction Time check_yield->opt_temp Yes adjust_conditions Adjust Reaction Conditions (e.g., pH, concentration) check_purity->adjust_conditions Yes success Successful Synthesis check_purity->success No check_catalyst Check Catalyst Activity/ Reagent Purity opt_temp->check_catalyst check_catalyst->start Retry improve_purification Improve Purification (e.g., Fractional Distillation) improve_purification->start Retry adjust_conditions->improve_purification

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing 3-Pentanone Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the aldol condensation of 3-pentanone.

Troubleshooting Guide

This guide addresses common issues encountered during the aldol condensation of this compound in a question-and-answer format.

Q1: My reaction has a low yield or is not proceeding to completion. What are the common causes and solutions?

A1: Low yields in the aldol condensation of this compound can stem from several factors. A primary reason is the reversibility of the initial aldol addition, where the equilibrium may favor the starting materials.[1] To drive the reaction forward, consider the following:

  • Promote Dehydration: The subsequent dehydration of the aldol addition product to form the α,β-unsaturated ketone is often irreversible. Heating the reaction mixture can facilitate this step and shift the overall equilibrium toward the product.[1]

  • Choice of Catalyst: The catalyst plays a crucial role. For the self-condensation of ketones, the equilibrium can be unfavorable.[1] Experimenting with different catalysts (e.g., solid base catalysts) can improve conversion.

  • Reaction Time: Aldol condensations can be slow. Increasing the reaction time may lead to higher conversion. For instance, in some perovskite-catalyzed aldol reactions, optimal conversion was achieved after 25 hours.[2]

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common issue in aldol condensations. In the case of this compound self-condensation, the primary side reactions are less of a concern compared to mixed aldol reactions. However, to ensure a clean reaction:

  • Control Temperature: Temperature can influence the rate of side reactions. Running the reaction at the optimal temperature is key. While higher temperatures can increase the rate of the main reaction, they can also promote side reactions.[3] It's a parameter that needs to be optimized for each specific system.

  • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials or products, especially if the reaction is run for an extended period or at elevated temperatures.

Q3: My product is an oil and is difficult to purify. What purification strategies can I employ?

A3: If the aldol condensation product of this compound is an oil, purification can be achieved through several methods:[1]

  • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture.

  • Column Chromatography: This is a highly effective method for purifying oily products. A suitable solvent system (eluent) must be determined to achieve good separation.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an excellent purification method.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and efficient technique to monitor the reaction's progress. By taking small aliquots of the reaction mixture at different time intervals and spotting them on a TLC plate alongside the this compound starting material, you can visualize the consumption of the reactant and the formation of the product.[4]

Frequently Asked Questions (FAQs)

Q5: What is the expected product of the self-aldol condensation of this compound?

A5: The self-aldol condensation of this compound involves the formation of an enolate from one molecule of this compound, which then attacks the carbonyl carbon of a second molecule. Following dehydration of the initial β-hydroxy ketone, the final product is an α,β-unsaturated ketone. There is some discrepancy in the literature regarding the common name, but a systematic name is 5-ethyl-4-methylhept-4-en-3-one.[5]

Q6: What type of catalyst is most effective for the aldol condensation of this compound?

A6: Both acid and base catalysts can be used for aldol condensations. For ketones, base catalysis is common, utilizing bases like sodium hydroxide or potassium hydroxide.[6] Solid base catalysts, such as alkali metal salts on a silica support, have also been shown to be effective for ketone condensations.[7] The choice of catalyst will depend on the specific desired outcome and reaction conditions.

Q7: What is the effect of temperature on the reaction?

A7: Temperature is a critical parameter. An increase in temperature generally increases the reaction rate.[3] For the condensation step, heating is often necessary to promote the dehydration of the intermediate aldol addition product to form the final α,β-unsaturated ketone.[6][8] However, excessively high temperatures can lead to the formation of byproducts. The optimal temperature should be determined experimentally.

Q8: Which solvents are suitable for this reaction?

A8: Polar protic solvents like ethanol are commonly used for base-catalyzed aldol condensations.[9] In some cases, the reaction can also be performed under solvent-free conditions, which can be a more environmentally friendly approach.[2][10] The choice of solvent can influence reaction rates and product yields.

Data Presentation

Table 1: Effect of Catalyst on the Aldol Condensation of Benzaldehyde and this compound (Diethyl Ketone)

CatalystTemperature (°C)Benzaldehyde Conversion (%)Selectivity to Aldol Product (%)
SrMoO₃12063~75
SrMo₀.₅Ni₀.₅O₃-δ1208882

Data adapted from a study on the cross-aldol condensation of benzaldehyde and diethyl ketone (this compound) using perovskite catalysts.[2]

Experimental Protocols

General Protocol for the Self-Aldol Condensation of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent such as ethanol.

  • Catalyst Addition: While stirring, add the chosen catalyst. For a base-catalyzed reaction, a solution of sodium hydroxide or potassium hydroxide in water or ethanol can be added dropwise.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid solution (e.g., 10% HCl) if a base catalyst was used.[1]

  • Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Aldol Condensation start Start: Low Yield or Incomplete Reaction check_equilibrium Is the reaction at equilibrium? start->check_equilibrium increase_temp Increase temperature to promote dehydration check_equilibrium->increase_temp Yes optimize_catalyst Optimize catalyst (type and loading) check_equilibrium->optimize_catalyst No check_side_products Are side products observed? increase_temp->check_side_products increase_time Increase reaction time optimize_catalyst->increase_time increase_time->check_side_products optimize_temp Optimize temperature to balance rate and selectivity check_side_products->optimize_temp Yes inert_atmosphere Consider using an inert atmosphere check_side_products->inert_atmosphere Yes purification_issue Is purification difficult? check_side_products->purification_issue No optimize_temp->purification_issue inert_atmosphere->purification_issue chromatography Use column chromatography purification_issue->chromatography Yes (Oily Product) distillation Use distillation purification_issue->distillation Yes (Volatile Product) end End: Optimized Reaction purification_issue->end No chromatography->end distillation->end

Caption: Troubleshooting workflow for low yield in this compound aldol condensation.

Experimental_Workflow General Experimental Workflow for this compound Aldol Condensation A 1. Reaction Setup (this compound, Solvent) B 2. Catalyst Addition A->B C 3. Reaction (Stirring/Heating) B->C D 4. Monitoring (TLC) C->D D->C Reaction Incomplete E 5. Work-up (Neutralization, Quenching) D->E Reaction Complete F 6. Isolation (Extraction, Drying, Solvent Removal) E->F G 7. Purification (Chromatography/Distillation) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for this compound aldol condensation.

References

Technical Support Center: Troubleshooting 3-Pentanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-Pentanone, with a focus on resolving low conversion rates.

General Troubleshooting

Q1: My this compound reaction has a very low conversion rate. What are the general factors I should investigate?

Low conversion rates in reactions involving this compound can typically be attributed to several key factors: suboptimal reaction conditions, reagent purity, and the presence of side reactions. A systematic review of each of these aspects is crucial for identifying the root cause. Key areas to investigate include the choice and concentration of catalyst, reaction temperature, solvent effects, and the purity of the this compound and other reactants.

Q2: How does the purity of this compound affect my reaction?

The purity of this compound is critical. Impurities can interfere with the catalyst, lead to the formation of unwanted byproducts, or introduce water into the reaction, which can be detrimental, especially in moisture-sensitive reactions like Grignard reactions.[1] It is recommended to use high-purity this compound or to purify it before use. A common purification method involves drying with anhydrous calcium sulfate (CaSO4) or copper(II) sulfate (CuSO4) followed by distillation from phosphorus pentoxide (P2O5) under a nitrogen atmosphere or reduced pressure.[2]

Q3: Can the choice of solvent impact the conversion rate?

Yes, the solvent can significantly influence reaction rates and yields.[3][4][5][6] The polarity of the solvent can affect the stability of reactants and transition states.[4] For example, in reactions involving polar intermediates, a polar solvent may increase the reaction rate by stabilizing the transition state more than the starting materials.[4] It is essential to choose a solvent that is appropriate for the specific reaction mechanism and does not react with the reagents.

Reaction-Specific Troubleshooting

Aldol Condensation

The aldol condensation of this compound can be challenging due to the symmetrical nature of the ketone, which can lead to self-condensation.[7][8][9][10][11]

Q4: I am observing a low yield in the aldol self-condensation of this compound. What are the likely causes?

Low yields in the aldol self-condensation of this compound are often due to an incomplete reaction or the formation of side products.[7][8] Key factors to optimize include the choice and concentration of the base catalyst and the reaction temperature. The reaction involves the formation of an enolate, which then acts as a nucleophile.[8][10] The choice of base is crucial for efficient enolate formation.

Troubleshooting Aldol Condensation of this compound

Issue Potential Cause Suggested Solution
Low Conversion Insufficiently strong base to deprotonate the alpha-carbon effectively.Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation.
Reaction temperature is too low, leading to slow reaction kinetics.Gradually increase the reaction temperature while monitoring for the formation of side products.
Reversible nature of the aldol addition step.Remove water as it forms to drive the equilibrium towards the condensed product.
Formation of Byproducts Dehydration of the aldol addition product may be incomplete or lead to isomeric products.Carefully control the reaction conditions (e.g., acid/base concentration and temperature) during the dehydration step.

Experimental Protocol: Base-Catalyzed Aldol Self-Condensation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a solution of a strong base (e.g., sodium ethoxide in ethanol, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by distillation or column chromatography.[12]

Logical Workflow for Troubleshooting Low Yield in Aldol Condensation

Aldol_Troubleshooting start Low Conversion Rate check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes optimize_base Use a stronger base (e.g., LDA) check_base->optimize_base No check_water Is water being removed? check_temp->check_water Yes optimize_temp Increase temperature incrementally check_temp->optimize_temp No remove_water Use Dean-Stark apparatus check_water->remove_water No success Improved Conversion check_water->success Yes optimize_base->success optimize_temp->success remove_water->success

Caption: Troubleshooting workflow for low conversion in aldol condensation.

Grignard Reaction

The addition of a Grignard reagent to this compound is a common method for synthesizing tertiary alcohols.[13][14] Low yields are often due to the basicity of the Grignard reagent and its sensitivity to moisture.[15][16]

Q5: My Grignard reaction with this compound is giving a poor yield of the tertiary alcohol. What should I check?

The most critical factor for a successful Grignard reaction is the complete exclusion of water.[17] Grignard reagents are highly reactive towards protic sources, including water, alcohols, and even the enol form of the ketone.[14] Other potential issues include the quality of the magnesium and the purity of the alkyl halide and solvent.

Troubleshooting Grignard Reaction with this compound

Issue Potential Cause Suggested Solution
Low Yield of Tertiary Alcohol Presence of moisture in glassware, solvent, or reagents.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and freshly distilled reagents.[17]
Formation of the enolate of this compound by the Grignard reagent acting as a base.[14]Add the Grignard reagent slowly to the ketone at a low temperature to favor nucleophilic addition over enolization.
Poor quality of the Grignard reagent.Ensure the magnesium turnings are fresh and activated. Prepare the Grignard reagent just before use.
Recovery of Starting Ketone Incomplete reaction.Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure complete conversion of the ketone.[16]

Experimental Protocol: Grignard Reaction of this compound with Ethylmagnesium Bromide

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Reaction with this compound: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard reagent.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC). Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting tertiary alcohol by distillation.

Signaling Pathway: Grignard Reaction vs. Enolization

Grignard_Pathway cluster_0 Reaction Pathways This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Enolization (Side Reaction) Enolization (Side Reaction) This compound->Enolization (Side Reaction) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Nucleophilic Addition Grignard Reagent (R-MgX)->Enolization (Side Reaction) Tertiary Alcohol (Desired Product) Tertiary Alcohol (Desired Product) Nucleophilic Addition->Tertiary Alcohol (Desired Product) Magnesium Enolate (Byproduct) Magnesium Enolate (Byproduct) Enolization (Side Reaction)->Magnesium Enolate (Byproduct)

Caption: Competing pathways in the Grignard reaction with this compound.

Reductive Amination

Reductive amination is a method to form amines from ketones.[18] For this compound, this typically involves the formation of an imine intermediate followed by reduction.[19] Low conversion rates can stem from issues in either of these two stages.

Q6: I am attempting a reductive amination with this compound and a primary amine, but the yield is low. What could be the problem?

Low yields in reductive amination can be due to several factors. The equilibrium between the ketone/amine and the imine/water may not favor the imine.[19] Also, the choice of reducing agent is critical; it must selectively reduce the imine in the presence of the ketone.[18][19]

Troubleshooting Reductive Amination of this compound

Issue Potential Cause Suggested Solution
Low Conversion Imine formation equilibrium is unfavorable.Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards imine formation.[19]
The reducing agent is not selective for the imine.Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[19][20]
The reducing agent is reducing the starting ketone.Choose a reducing agent that is less reactive towards ketones, such as STAB.[19] Alternatively, form the imine first before adding a less selective reducing agent like sodium borohydride.[20]
Formation of Alcohol Byproduct Direct reduction of this compound.Use a more imine-selective reducing agent. Ensure the pH of the reaction is suitable for imine formation and not overly acidic, which can inhibit the reaction.

Experimental Protocol: Reductive Amination of this compound with Benzylamine

  • Imine Formation: In a round-bottom flask, combine this compound (1.0 equivalent), benzylamine (1.1 equivalents), and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a drying agent such as anhydrous magnesium sulfate or molecular sieves. Stir the mixture at room temperature for several hours to form the imine.

  • Reduction: To the mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate. Purify the resulting amine by column chromatography.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow start Start: this compound + Amine imine_formation Imine Formation (Solvent + Drying Agent) start->imine_formation reduction Reduction (Add Reducing Agent, e.g., STAB) imine_formation->reduction workup Aqueous Workup (Quench Reaction) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Amine Product purification->product

Caption: Step-by-step workflow for the reductive amination of this compound.

References

Purification techniques for 3-Pentanone after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-pentanone following its synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The impurity profile of your crude this compound heavily depends on the synthetic route employed.

  • From ketonization of propanoic acid: The primary impurities are typically unreacted propanoic acid and water.

  • From oxidation/dehydrogenation of 3-pentanol: Unreacted 3-pentanol is a common impurity.

  • From vapor-phase synthesis using 1-propanol: Potential byproducts include propanal, 3-hydroxy-2-methylpentanal, and n-propyl propionate.[1]

  • From carbonylation of ethylene: Impurities can include propionic acid, higher boiling carbonyl compounds, and 3,6-octanedione.

In all cases, residual solvents from the reaction or initial workup may also be present.

Q2: Which purification method is best for my crude this compound?

A2: The optimal purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This is the most common and efficient method for removing impurities with significantly different boiling points, such as residual solvents, unreacted starting materials like 3-pentanol (b.p. 115-116 °C), and higher-boiling byproducts. This compound has a boiling point of approximately 101.5 °C.[2][3]

  • Chemical Purification via Semicarbazone Formation: For achieving very high purity and removing stubborn impurities like other ketones or aldehydes that have close boiling points, conversion to its semicarbazone derivative is an effective method.[2] The semicarbazone can be recrystallized to a high purity and then hydrolyzed back to this compound.[2]

  • Aqueous Washes: Washing the crude product with a basic solution (e.g., sodium bicarbonate) can remove acidic impurities like propanoic acid. A subsequent wash with brine can help remove water-soluble impurities and residual water before drying.

Q3: Does this compound form azeotropes that can complicate distillation?

Q4: How can I confirm the purity of my final this compound product?

A4: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most common and effective method for assessing the purity of this compound. It allows for the separation and quantification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.

Data Presentation

The following table summarizes the expected outcomes of different purification techniques for this compound. Note that the yield and purity are typical estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Fractional Distillation 98-99.5%Good to High (70-90%)Effective for impurities with boiling points differing by >20°C. Requires an efficient distillation column.
Chemical Purification (via Semicarbazone) >99.5%Moderate to Low (40-60%)Multi-step process, excellent for removing isomeric or closely-boiling carbonyl impurities. Higher potential for product loss.[2]
Aqueous Wash + Distillation 98-99%Good (65-85%)Necessary for removing acidic or water-soluble impurities prior to distillation.

Troubleshooting Guides

Issue 1: Low recovery after fractional distillation.

Possible Cause Troubleshooting Step
System Leaks Check all joints and connections for a proper seal, especially if performing vacuum distillation.
Inefficient Column Insulation Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.
Distillation Rate Too Fast Reduce the heating rate to allow for proper equilibration on the column's theoretical plates, ensuring a slow and steady collection of distillate (approx. 1-2 drops per second).
Column Hold-up A significant amount of product can be lost by wetting the surface of the packing material in a long or wide column. Ensure the column is appropriately sized for the batch volume.

Issue 2: Persistent impurities detected by GC after distillation.

Possible Cause Troubleshooting Step
Closely Boiling Impurity The impurity may have a boiling point very close to this compound. Increase the efficiency of the distillation by using a column with more theoretical plates (e.g., a longer Vigreux or packed column).
Azeotrope Formation An impurity may be forming an azeotrope with this compound. Ensure the crude product is thoroughly dried with a suitable agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation to break any water azeotropes.[2]
Thermal Decomposition If the product is heated for too long or at too high a temperature, new impurities may form. Consider distillation under reduced pressure to lower the boiling point.
Contaminated Glassware Ensure all glassware is meticulously cleaned and dried before use.

Issue 3: Low yield from the semicarbazone purification method.

Possible Cause Troubleshooting Step
Incomplete Semicarbazone Formation Ensure the correct stoichiometry of reagents is used and allow sufficient reaction time. For ketones, the reaction may be slower than for aldehydes.
Loss During Recrystallization Minimize the amount of solvent used for recrystallization to avoid excessive loss of the product in the mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold solvent.
Incomplete Hydrolysis Ensure the hydrolysis (regeneration) step with an acid (e.g., oxalic acid) is complete by allowing for sufficient reflux time.[2]
Loss During Final Isolation After hydrolysis, this compound is often isolated by steam distillation or extraction. Ensure efficient collection or complete extraction to maximize recovery. Salting out with K₂CO₃ can improve recovery from aqueous layers.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Fractional distillation apparatus (round-bottom flask, fractionating column e.g., Vigreux, condenser, collection flasks)

  • Heating mantle and stirrer

  • Boiling chips

Procedure:

  • Drying: Add a suitable amount of anhydrous magnesium sulfate to the crude this compound. Swirl the flask and let it stand for at least 30 minutes to remove residual water. Filter the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Heating: Add the dried, crude this compound and a few boiling chips to the distillation flask. Begin to gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Slowly increase the temperature. Collect any low-boiling initial fraction (forerun) in a separate flask until the temperature stabilizes at the boiling point of this compound (~101.5 °C at atmospheric pressure).

    • Change the receiving flask and collect the main fraction of pure this compound, maintaining a constant temperature.

    • Stop the distillation when the temperature either drops or begins to rise sharply, indicating that the product has distilled and higher-boiling impurities are starting to come over.

Protocol 2: High-Purity Purification via Semicarbazone Derivative

Objective: To remove closely-boiling carbonyl impurities to achieve high-purity this compound.

Materials:

  • Crude this compound

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Oxalic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Steam distillation apparatus

Procedure:

  • Semicarbazone Formation:

    • Dissolve semicarbazide hydrochloride and sodium acetate in water.

    • Dissolve the crude this compound in ethanol.

    • Mix the two solutions and allow them to stand. The this compound semicarbazone will precipitate.

  • Recrystallization:

    • Filter the crude semicarbazone crystals.

    • Recrystallize the crystals from ethanol to a constant melting point (~139 °C).

  • Regeneration of this compound:

    • Reflux the purified semicarbazone with an excess of aqueous oxalic acid for approximately 30 minutes.[2]

  • Isolation:

    • Steam distill the mixture to isolate the pure this compound.

    • Saturate the distillate with potassium carbonate to salt out the this compound.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and perform a final simple distillation.[2]

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound (with impurities) Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Acidic Impurities? Dry Drying (e.g., MgSO4) Crude->Dry No Acidic Impurities Wash->Dry Distill Fractional Distillation Dry->Distill Standard Purity Chem_Purify Chemical Purification (Semicarbazone Formation) Dry->Chem_Purify High Purity Needed Analysis Purity Analysis (GC-MS, NMR) Distill->Analysis Chem_Purify->Analysis Product Pure this compound Analysis->Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Distillation Start Impurity Detected After Distillation Boiling_Point Check B.P. of Impurity Start->Boiling_Point Water_Check Is Water an Impurity? Start->Water_Check BP_Close B.P. is Close Boiling_Point->BP_Close Yes BP_Different B.P. is Different Boiling_Point->BP_Different No Solution_Azeotrope Thoroughly Dry Crude Product Before Distillation Water_Check->Solution_Azeotrope Yes (Possible Azeotrope) Solution_BP_Close Increase Column Efficiency (more theoretical plates) OR Use Chemical Purification BP_Close->Solution_BP_Close Solution_BP_Different Check for System Leaks Improve Column Insulation BP_Different->Solution_BP_Different

Caption: Troubleshooting logic for handling impurities after distillation.

References

Common issues and solutions in the GC analysis of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Pentanone. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for a polar compound like this compound is a common issue and often indicates active sites in the GC system or improper method parameters. Here’s a systematic approach to troubleshooting:

  • Active Sites in the Inlet: The injector port is a frequent source of activity. Silanol groups on the surface of a glass liner or metal surfaces can interact with the ketone group through hydrogen bonding, causing peak tailing.[1]

    • Solution: Use a deactivated inlet liner. Regularly replace the liner and septum to prevent the buildup of non-volatile residues that can create active sites.[2][3] Consider trimming the first few centimeters of the column to remove any contamination.[3]

  • Column Issues: The analytical column itself can be a source of problems.

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.[1]

    • Stationary Phase Degradation: Oxygen or moisture in the carrier gas can damage the stationary phase, exposing active silanol groups.[1]

    • Solution: Condition the column according to the manufacturer's instructions. Ensure high-purity carrier gas with appropriate traps to remove oxygen and moisture. If the column is old or heavily contaminated, it may need to be replaced.

  • Improper Method Parameters:

    • Low Inlet Temperature: Insufficient temperature can lead to slow or incomplete vaporization of this compound, resulting in a broad and tailing peak.[1]

    • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing.[1][2]

    • Solution: Optimize the inlet temperature. A good starting point is typically 250 °C.[4] Ensure the solvent is compatible with the stationary phase. For non-polar columns, using a non-polar solvent is recommended.

Q2: My this compound peak is fronting. What does this indicate?

A2: Peak fronting is typically a sign of column overload.[3]

  • Solution:

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Decrease Injection Volume: Inject a smaller volume of your sample.

    • Check Split Ratio: If using a split injection, ensure the split ratio is appropriate to avoid overloading the column.

Issue 2: Inconsistent Retention Times

Q3: The retention time for my this compound peak is shifting between injections. What could be the cause?

A3: Retention time instability can be caused by several factors related to the stability of your GC system.

  • Flow Rate Fluctuations: Leaks in the carrier gas lines or faulty gas regulators can cause inconsistent flow rates, leading to retention time shifts.

    • Solution: Perform a leak check of the system, from the gas source to the detector. Ensure your gas regulators are functioning correctly.

  • Oven Temperature Instability: Inconsistent oven temperature control will directly affect retention times.

    • Solution: Allow sufficient equilibration time for the oven to reach the set temperature before each injection. Verify the accuracy and stability of your GC oven's temperature controller.

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volumes and affect the sample flow path.[1]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector, following the manufacturer's instructions.[3][5]

Issue 3: Quantification Problems

Q4: I'm seeing poor linearity in my calibration curve for this compound. What should I investigate?

A4: Poor linearity can stem from issues with standard preparation, injection technique, or detector saturation.

  • Inappropriate Calibration Range: The concentration of your standards may extend beyond the linear dynamic range of the detector.

    • Solution: Adjust the concentration range of your calibration standards to fall within the linear range of your detector.

  • Analyte Degradation: this compound may be susceptible to thermal degradation in a hot injector.

    • Solution: Try lowering the injector temperature in increments to see if linearity improves.

  • Detector Saturation: At high concentrations, the Flame Ionization Detector (FID) response can become non-linear.

    • Solution: Dilute the higher concentration standards or reduce the injection volume.

  • Inconsistent Injection Volume: Manual injections can introduce variability.

    • Solution: Use an autosampler for consistent injection volumes. If performing manual injections, ensure a consistent and rapid injection technique.

Q5: My this compound peak area is not reproducible. What are the likely causes?

A5: Poor reproducibility of peak areas often points to issues with the injection system.

  • Leaking Syringe or Septum: A leak in the injection system will result in a variable amount of sample being introduced onto the column.

    • Solution: Replace the syringe and septum. Regularly inspect these consumables for wear and tear.

  • Sample Evaporation: If standards or samples are left uncapped, the solvent can evaporate, leading to an increase in concentration.

    • Solution: Keep all vials tightly capped when not in use.

Data Presentation

Table 1: Typical GC Columns and Retention Data for this compound

Stationary PhaseColumn DimensionsExample Retention Time (min) / Kovats Index (I)Reference
100% Dimethyl polysiloxane (e.g., DB-1, HP-1)50 m x 0.32 mm, 1.05 µmI = 675.42 (at 50°C)--INVALID-LINK--
5% Diphenyl / 95% Dimethyl polysiloxane (e.g., DB-5)-I = 689--INVALID-LINK--
6% Cyanopropylphenyl / 94% Dimethyl polysiloxane (e.g., DB-624)30 m x 0.53 mm, 3 µm---INVALID-LINK--
Polyethylene glycol (e.g., DB-WAX)----INVALID-LINK--

Note: Retention times are highly dependent on the specific instrument, method parameters, and column condition. The Kovats Index (I) provides a more standardized retention measure.

Experimental Protocols

Example GC Method for this compound Analysis

This is a general-purpose starting method and may require optimization for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration within the expected linear range of the instrument.[6]

  • If the sample matrix is complex, a sample cleanup technique such as solid-phase extraction (SPE) may be necessary to remove interferences.[6]

  • For volatile organic compound (VOC) analysis from solid or aqueous matrices, headspace or purge-and-trap techniques are recommended.[7][8][9][10]

2. GC-FID Conditions:

ParameterRecommended Setting
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow mode)
Oven Program Initial Temp: 50 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C
Hold: 2 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Mandatory Visualization

Below are diagrams to visualize troubleshooting workflows and logical relationships in the GC analysis of this compound.

GC_Troubleshooting_Peak_Tailing cluster_checks Initial Checks cluster_solutions Potential Causes & Solutions start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks check_solvent_peak Does the solvent peak tail? check_all_peaks->check_solvent_peak No physical_issue Physical Issue Likely check_all_peaks->physical_issue Yes check_solvent_peak->physical_issue Yes chemical_issue Chemical Activity Likely check_solvent_peak->chemical_issue No solution_physical Check/Remedy: - Column Installation - Column Cut Quality - Inlet/Detector Connections physical_issue->solution_physical solution_chemical Check/Remedy: - Inlet Liner Deactivation - Column Contamination - pH of Sample chemical_issue->solution_chemical

Caption: Troubleshooting workflow for peak tailing in GC analysis.

GC_System_Components_and_Issues cluster_components System Components cluster_issues Common Issues gc_system GC System inlet Inlet Septum, Liner, Gold Seal gc_system->inlet column Column Stationary Phase, Tubing gc_system->column detector Detector (FID) Jet, Collector gc_system->detector inlet_issues Leaks Contamination Degradation inlet->inlet_issues column_issues Contamination Bleed Activity column->column_issues detector_issues Fouling Incorrect Gas Flows Ignition Failure detector->detector_issues

Caption: Relationship between GC components and common issues.

References

Technical Support Center: Safe Handling and Peroxide Prevention in 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of 3-Pentanone, with a specific focus on preventing, detecting, and managing peroxide formation. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a peroxide-forming solvent?

A1: Yes, ketones like this compound are known to form peroxides upon exposure to air and light.[1][2] This process, known as autoxidation, can lead to the accumulation of unstable and potentially explosive peroxide crystals.[1][2]

Q2: What are the primary hazards associated with peroxides in this compound?

A2: The primary hazard is the risk of explosion.[1] Peroxides are sensitive to shock, heat, and friction.[1] If peroxides are present, processes that concentrate the solvent, such as distillation or rotary evaporation, can lead to dangerous and explosive levels of peroxides.[3]

Q3: How do inhibitors like Butylated Hydroxytoluene (BHT) work to prevent peroxide formation?

A3: Inhibitors like BHT are antioxidants that act as free radical scavengers.[1][4] They interrupt the autoxidation chain reaction by reacting with and neutralizing the free radicals that lead to peroxide formation.[4] It is important to note that these inhibitors are consumed over time, and their effectiveness diminishes.[1]

Q4: Can I distill this compound that contains an inhibitor?

A4: Distilling an inhibited solvent will remove the inhibitor, as the inhibitor is typically less volatile than the solvent.[1][3] The resulting distilled this compound will be uninhibited and highly susceptible to rapid peroxide formation. If you must distill, it is crucial to test for peroxides before starting and to add a fresh inhibitor to the distilled solvent if it is to be stored.

Q5: What are the ideal storage conditions for this compound to minimize peroxide formation?

A5: To minimize peroxide formation, this compound should be stored in a cool, dry, dark place, away from heat and sunlight.[5][6][7] The container should be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to exclude air.[8]

Q6: How often should I test my this compound for peroxides?

A6: For opened containers of ketones like this compound, which fall under Group B peroxide formers, it is recommended to test for peroxides every 12 months.[2][9] However, if the solvent is used in applications involving concentration (e.g., distillation), it should be tested before each use.[2][9][10] Unopened containers should ideally be used before the manufacturer's expiration date.

Q7: What should I do if I find a container of this compound with visible crystals or a precipitate?

A7: Do not attempt to open or move the container. Visible crystals could be explosive peroxides.[1][8] The area should be secured, and your institution's Environmental Health and Safety (EHS) department should be contacted immediately for guidance on safe disposal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results (e.g., reaction failure, side product formation) Peroxide contamination in the this compound solvent. Peroxides can act as unwanted oxidants or radical initiators.1. Immediately test the this compound for the presence of peroxides using one of the detailed protocols below.2. If peroxides are detected, do not use the solvent for sensitive reactions.3. For non-critical applications, consider removing the peroxides. Otherwise, dispose of the solvent according to your institution's hazardous waste guidelines.
Visible crystals, cloudiness, or discoloration in the this compound container High concentration of peroxides that have precipitated out of solution.[8]CRITICAL SAFETY HAZARD. 1. DO NOT MOVE OR OPEN THE CONTAINER. 2. Secure the area and prevent access.3. Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.
Peroxide test is positive, but no visible signs of contamination Low to moderate levels of dissolved peroxides have formed.1. Quantify the peroxide concentration if possible using semi-quantitative test strips.2. If the concentration is above the acceptable limit for your application (a general guideline is >25 ppm), do not use the solvent for procedures involving heating or concentration.[11]3. Consider treating the solvent to remove peroxides or dispose of it as hazardous waste.
Solvent from a freshly opened bottle of inhibited this compound tests positive for peroxides Although rare, this could indicate a compromised container seal or a very long storage time before opening.1. Record the lot number and expiration date.2. Contact the manufacturer to report the issue.3. Do not use the solvent and arrange for its disposal.

Data Presentation

Due to the lack of publicly available, specific quantitative data on the rate of peroxide formation in this compound, the following table provides an illustrative representation of expected trends based on the general behavior of peroxide-forming solvents. These values are not experimental data for this compound and should be used as a general guide to understand the influencing factors.

Storage Condition Inhibitor (BHT) Peroxide Concentration (ppm) - Illustrative
3 Months
Amber bottle, dark, cool, sealedPresent< 5
Amber bottle, dark, cool, sealedAbsent10 - 20
Clear bottle, ambient light, sealedPresent10 - 15
Clear bottle, ambient light, sealedAbsent25 - 50
Amber bottle, frequently openedPresent15 - 25

Note: Actual peroxide formation rates can vary significantly based on the specific conditions of storage and handling. Regular testing is the only reliable way to determine the peroxide content of a solvent.

Experimental Protocols

Protocol 1: Peroxide Testing using Semi-Quantitative Test Strips

This method is rapid and provides a semi-quantitative measure of peroxide concentration.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix® or MQuant®)

  • Sample of this compound to be tested

  • Clean, dry glass vial or beaker

  • Deionized water (if required by the test strip manufacturer for organic solvents)

Procedure:

  • Pour a small amount (a few milliliters) of the this compound into a clean, dry glass vial.

  • Remove one test strip from the container, being careful not to touch the test pad. Close the container immediately.

  • Immerse the test strip into the this compound sample for the time specified by the manufacturer (typically 1-2 seconds).

  • Remove the strip and shake off any excess liquid.

  • Some test strips designed for aqueous solutions require the test pad to be moistened with a drop of deionized water after the organic solvent has evaporated.[12] Consult the manufacturer's instructions.

  • Wait for the color to develop as specified in the instructions (usually 5-15 seconds).

  • Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • Record the date and the test result on the solvent container.

Protocol 2: Qualitative Peroxide Testing using the Potassium Iodide (KI) Method

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound to be tested

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube with a stopper

Procedure:

  • In a clean test tube, add approximately 1 mL of the this compound sample.

  • Add an equal volume (about 1 mL) of glacial acetic acid.

  • Add approximately 0.1 grams of solid potassium iodide.

  • Stopper the test tube and shake the mixture for about 30 seconds.

  • Let the mixture stand for at least one minute.

  • Observe the color of the solution against a white background.

    • No color change or a very faint yellow: Peroxides are likely absent or at a very low level.

    • A distinct yellow to brown color: Indicates the presence of peroxides.[9] A darker brown color suggests a higher concentration.

  • Record the date and the result (positive/negative) on the solvent container.

Mandatory Visualization

Solvent_Lifecycle_Management receive Receive this compound label_date Label with Date Received receive->label_date storage Store in Cool, Dark, Dry Place (Inert Atmosphere Recommended) label_date->storage open_solvent Open Container storage->open_solvent test_peroxides Test for Peroxides storage->test_peroxides Before Expiration or After 12 Months Opened label_open_date Label with Date Opened open_solvent->label_open_date routine_use Routine Use in Experiments label_open_date->routine_use routine_use->test_peroxides Before Use if Near Test Date concentration_step Concentration Step? (e.g., Distillation) routine_use->concentration_step record_results Record Test Results on Container test_peroxides->record_results peroxides_present Peroxides > 100 ppm or Crystals Present? record_results->peroxides_present concentration_step->routine_use No concentration_step->test_peroxides Yes safe_to_use Safe for Use safe_to_use->routine_use peroxides_present->safe_to_use No (< 25 ppm) dispose Contact EHS for Hazardous Waste Disposal peroxides_present->dispose Yes remove_peroxides Consider Peroxide Removal (for < 100 ppm) peroxides_present->remove_peroxides No (25-100 ppm) & No Concentration retest Re-test After Treatment remove_peroxides->retest retest->safe_to_use

Caption: Workflow for safe handling and peroxide management of this compound.

References

Technical Support Center: Enhancing Reaction Selectivity with 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the selectivity of chemical reactions involving 3-pentanone.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions.

Issue 1: Low Diastereoselectivity in Aldol Addition Reactions

Question: My aldol reaction with this compound and an aldehyde is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

Possible Causes and Solutions:

  • Incorrect Enolate Geometry: The stereochemistry of the aldol product is often dictated by the geometry of the enolate intermediate. For many reactions, a Z-enolate leads to the syn product, while an E-enolate favors the anti product. The geometry of the enolate can be influenced by the choice of base and reaction conditions.

  • Suboptimal Base: Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic enolate, which for this compound is the E-enolate, leading to the anti aldol product. Weaker bases or less hindered bases may lead to a mixture of E and Z enolates.

  • Reaction Temperature: Low temperatures (e.g., -78 °C) are crucial for maintaining kinetic control and preventing enolate equilibration, which can scramble stereoselectivity.

  • Solvent Effects: The choice of solvent can influence the transition state geometry. Aprotic solvents like tetrahydrofuran (THF) are commonly used for directed aldol reactions to maintain control over the enolate geometry.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_base Review Base Selection (e.g., LDA for anti-selectivity) start->check_base check_temp Verify Reaction Temperature (Maintain at -78 °C) check_base->check_temp check_solvent Assess Solvent Choice (Use aprotic solvent like THF) check_temp->check_solvent check_addition Control Reagent Addition (Slowly add ketone to base) check_solvent->check_addition analyze Analyze Product Mixture (e.g., by NMR, HPLC) check_addition->analyze optimize Systematically Optimize Conditions analyze->optimize end Achieve Desired Diastereoselectivity optimize->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Formation of Multiple Products in Crossed Aldol Condensation

Question: I am attempting a crossed aldol condensation between this compound and another enolizable carbonyl compound, but I'm getting a complex mixture of products. How can I favor the desired crossed-aldol product?

Possible Causes and Solutions:

  • Self-Condensation: When both carbonyl partners have α-hydrogens, self-condensation can compete with the desired crossed-aldol reaction, leading to a mixture of up to four different products.

  • Lack of Reactivity Difference: If the two carbonyl compounds have similar reactivity, it is difficult to control which one acts as the nucleophile (enolate) and which as the electrophile.

To enhance selectivity in crossed-aldol reactions:

  • Use a Non-Enolizable Partner: Whenever possible, use a carbonyl compound without α-hydrogens (e.g., benzaldehyde, formaldehyde) as the electrophile. This eliminates the possibility of its self-condensation.

  • Directed Aldol Reaction: For reactions where both partners are enolizable, a directed approach is necessary. This involves the pre-formation of the enolate of one carbonyl compound using a strong, non-nucleophilic base like LDA at low temperatures. Once the enolate is formed, the second carbonyl compound is added, ensuring it acts as the electrophile.[1]

  • Order of Addition: When using a non-enolizable aldehyde, slowly add the enolizable ketone (this compound) to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low and favors its reaction with the more abundant electrophilic aldehyde.[2]

Issue 3: Poor Enantioselectivity in Asymmetric Aldol Reactions

Question: My asymmetric aldol reaction is resulting in a low enantiomeric excess (ee). How can I improve the enantioselectivity?

Possible Causes and Solutions:

  • Ineffective Chiral Catalyst/Auxiliary: The choice of chiral catalyst or auxiliary is critical. The effectiveness of a catalyst can depend on the specific substrates and reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the enantioselectivity.

  • Catalyst Loading: An insufficient amount of catalyst may lead to a significant background uncatalyzed reaction, which is not enantioselective.

Strategies for Enhancing Enantioselectivity:

  • Catalyst Screening: Test a variety of chiral catalysts. For proline-catalyzed reactions, derivatives of proline can offer improved selectivity. Organocatalysts like chiral diamines or amino acids have shown promise in asymmetric aldol reactions.

  • Optimization of Reaction Parameters: Systematically vary the temperature, solvent, and catalyst loading to find the optimal conditions for your specific reaction.

  • Use of Additives: In some cases, the addition of a co-catalyst or an acid/base additive can enhance the performance of the primary chiral catalyst.

Frequently Asked Questions (FAQs)

Q1: How can I selectively form the kinetic versus the thermodynamic enolate of this compound?

A1: To form the kinetic enolate , use a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as THF at a low temperature (-78 °C). The kinetic enolate is formed by removing the more accessible α-proton. For the thermodynamic enolate , use a weaker base (e.g., sodium hydride, alkoxides) in a protic solvent or at a higher temperature. These conditions allow for equilibration, leading to the more stable, more substituted enolate.[3][4]

Q2: What is a "directed aldol reaction" and when should I use it with this compound?

A2: A directed aldol reaction is a technique used to control the outcome of a crossed aldol reaction between two different enolizable carbonyl compounds.[5][6] It involves pre-forming the enolate of one carbonyl partner (e.g., this compound) using a strong, non-nucleophilic base like LDA.[2][7] The second carbonyl compound is then added to the reaction mixture, where it acts as the electrophile. This method prevents self-condensation and ensures that the desired cross-aldol product is formed. You should use a directed aldol reaction whenever you need to react this compound with another enolizable aldehyde or ketone to avoid a complex mixture of products.[1]

Q3: Can solvent choice significantly impact the selectivity of my this compound reaction?

A3: Yes, the solvent can play a crucial role in selectivity. In aldol reactions, aprotic solvents like THF are often preferred for directed reactions as they do not interfere with the enolate.[4] Protic solvents, on the other hand, can facilitate enolate equilibration, leading to the thermodynamic product.[3] The polarity of the solvent can also affect the reaction rate and, in some cases, the stereoselectivity by influencing the transition state geometry.

Logical Flow for a Directed Aldol Reaction

G start Start: Directed Aldol Reaction prepare_base Prepare Strong, Non-nucleophilic Base (e.g., LDA in THF) start->prepare_base cool_reaction Cool Reaction to Low Temperature (-78 °C) prepare_base->cool_reaction form_enolate Slowly Add this compound to Form Lithium Enolate cool_reaction->form_enolate add_electrophile Add Electrophilic Carbonyl Compound (e.g., Aldehyde) form_enolate->add_electrophile quench Quench Reaction (e.g., with aq. NH4Cl) add_electrophile->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product (e.g., Chromatography) workup->purify end Obtain Desired Cross-Aldol Product purify->end

Caption: Step-by-step workflow for a directed aldol reaction.

Data Presentation

Table 1: Influence of Base on the E/Z Selectivity of this compound Enolate Formation

BaseSolventAdditiveTemperature (°C)E:Z RatioReference
LDATHF--7870:30[1][8]
LiTMPTHF--7810:1 (improves to 60:1 with LiBr)[9]
LDBATHF--7898:2 (when trapped as silyl enol ether)[1]
LiHMDSTHF/HMPAHMPA-Favors Z-enolate[9]

LDA = Lithium Diisopropylamide; LiTMP = Lithium 2,2,6,6-tetramethylpiperidide; LDBA = Lithium di-tert-butylamide; LiHMDS = Lithium bis(trimethylsilyl)amide; HMPA = Hexamethylphosphoramide.

Table 2: Enantioselective Aldol Reaction of Ketones with Aromatic Aldehydes using a Chiral Prolinamide Catalyst

KetoneAldehydeCatalyst Loading (mol%)SolventYield (%)dr (anti:syn)ee (%)Reference
Cyclohexanone4-Nitrobenzaldehyde10Water97.392:889.6
AcetoneBenzaldehyde20Water/DMF--High[8]
CyclohexanoneBenzaldehyde--High99:1High

Experimental Protocols

Protocol 1: Directed Aldol Reaction of this compound with Benzaldehyde

This protocol describes the formation of the lithium enolate of this compound followed by its reaction with benzaldehyde to yield the cross-aldol product.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine via syringe. Slowly add an equimolar amount of n-BuLi dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add one equivalent of this compound dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add one equivalent of benzaldehyde dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

Signaling Pathway for Proline-Catalyzed Asymmetric Aldol Reaction

G ketone This compound enamine Enamine Intermediate ketone->enamine + Proline proline Proline Catalyst iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde syn_aldol syn-Aldol Product iminium->syn_aldol Hydrolysis anti_aldol anti-Aldol Product iminium->anti_aldol Hydrolysis syn_aldol->proline Catalyst Regeneration anti_aldol->proline Catalyst Regeneration hydrolysis Hydrolysis

Caption: Proline-catalyzed asymmetric aldol reaction pathway.

References

Managing 3-Pentanone in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on safely managing the flammability and hazards of 3-Pentanone in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor, posing a significant fire risk.[1][2][3] It can also cause serious eye irritation, respiratory irritation, drowsiness, and dizziness.[1][2][3] Repeated exposure may lead to skin dryness and cracking.[4]

Q2: What are the key flammability characteristics of this compound?

A2: Understanding the flammability data is critical for safe handling. Key parameters are summarized below.

PropertyValue
Flash Point7 °C (44.6 °F)[1] - 13 °C (55 °F)[2]
Autoignition Temperature445 °C (833 °F)[1] - 450 °C (842 °F)[2]
Upper Explosive Limit (UEL)7.7%[2]
Lower Explosive Limit (LEL)1.6%[2]

Q3: What are the physical and chemical properties of this compound?

A3: A summary of the key physical and chemical properties is provided in the table below.

PropertyValue
AppearanceClear, colorless liquid[2]
OdorAcetone-like[2][5]
Boiling Point101.5 °C (214.7 °F)[1] - 102 °C[2]
Melting Point-42 °C (-43.6 °F)[5]
Solubility in WaterSlightly soluble[2]
Vapor Density3 (vs air)[6]

Troubleshooting Guide

Scenario 1: I smell a strong acetone-like odor in the lab.

  • Immediate Action:

    • Do not turn any electrical switches on or off.

    • Extinguish all open flames and ignition sources.

    • Evacuate the immediate area.

    • If the smell is strong, evacuate the entire lab and activate the emergency alarm.

  • Troubleshooting Steps:

    • Check for Spills: Visually inspect the work area, storage cabinets, and waste containers for any spills.

    • Inspect Containers: Ensure all containers of this compound are tightly sealed.

    • Ventilation: Verify that the laboratory ventilation system (fume hood) is functioning correctly.

    • Personal Protective Equipment (PPE): Do not re-enter the area without appropriate PPE, including respiratory protection if the concentration is unknown.

Scenario 2: A small amount of this compound has spilled on the lab bench.

  • Immediate Action:

    • Alert nearby personnel.

    • Remove all ignition sources from the area.[2]

  • Cleanup Protocol:

    • Don appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Contain the spill with an inert absorbent material like sand or vermiculite.[2][7]

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Clean the spill area with soap and water.

    • Dispose of the waste according to institutional and local regulations.

Scenario 3: A fire involving this compound has started.

  • Immediate Action:

    • Activate the fire alarm.

    • If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do NOT use a water jet. [1]

    • If the fire is large or spreading, evacuate the area immediately and close the door behind you.

    • Follow your institution's emergency procedures.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

    • Ensure a fire extinguisher (dry chemical or CO2) and a spill kit are readily accessible.

    • Wear appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber, Teflon), and a flame-retardant lab coat.[4][8]

  • Dispensing:

    • Ground and bond all metal containers during transfer to prevent static discharge.[2]

    • Use only non-sparking tools.[2]

    • Dispense the smallest quantity needed for the experiment.

    • Keep the container tightly closed when not in use.[2]

  • Post-Dispensing:

    • Clean any minor drips or spills immediately.

    • Return the stock container to a designated flammable liquid storage cabinet.

Protocol 2: Storage of this compound

  • Storage Location:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]

    • Use a dedicated, approved flammable liquids storage cabinet.

  • Container:

    • Keep the container tightly sealed to prevent vapor escape.[1][2]

    • Ensure the container is properly labeled with the chemical name and hazard symbols.

  • Incompatibilities:

    • Store separately from strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][7]

Visual Guides

Hazard_Management_Workflow cluster_storage Storage cluster_handling Handling cluster_emergency Emergency Response storage Store in Flammable Cabinet Away from Incompatibles ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in Fume Hood ppe->fume_hood grounding Ground and Bond Containers fume_hood->grounding dispense Dispense Smallest Necessary Amount grounding->dispense spill Spill Occurs dispense->spill Accident fire Fire Occurs dispense->fire Ignition contain_spill Contain with Inert Material spill->contain_spill use_extinguisher Use Appropriate Extinguisher (Dry Chemical, CO2) fire->use_extinguisher Small Fire evacuate Evacuate Area fire->evacuate Large Fire contain_spill->evacuate Large Spill

Caption: Workflow for managing this compound hazards.

Spill_Response_Decision_Tree start This compound Spill Detected q_size Is the spill large or small? start->q_size a_small Small Spill q_size->a_small Small a_large Large Spill q_size->a_large Large small_spill_steps 1. Alert others 2. Remove ignition sources 3. Contain with absorbent 4. Clean and dispose a_small->small_spill_steps large_spill_steps 1. Evacuate immediate area 2. Activate emergency alarm 3. Contact safety personnel a_large->large_spill_steps

Caption: Decision tree for this compound spill response.

References

Overcoming challenges in the scale-up of 3-Pentanone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Pentanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for this compound synthesis?

A1: The primary industrial production routes for this compound are the ketonic decarboxylation of propanoic acid and the carbonylation of ethylene.[1][2][3] The choice of method often depends on factors like raw material cost, desired purity, and production scale.

Q2: What are the main applications of this compound?

A2: this compound is a versatile chemical intermediate and solvent. It is notably used in the synthesis of pharmaceuticals, such as Oseltamivir (Tamiflu), and is a key precursor in the industrial production of Vitamin E.[3][4] It also finds use as a specialty solvent in paints and coatings.[3][4]

Q3: What are the key safety considerations when handling this compound?

A3: this compound is a highly flammable liquid and should be stored away from heat and ignition sources.[3][4] It can cause irritation to the skin, eyes, and respiratory tract.[4][5][6] Inhalation of high concentrations of its vapors may lead to dizziness and drowsiness.[5][7] It is incompatible with strong oxidizing agents, alkalis, and mineral acids.[4]

Q4: What are typical impurities encountered in this compound production?

A4: Depending on the synthesis route, common impurities can include unreacted starting materials (e.g., propanoic acid, 3-pentanol), byproducts from side reactions (e.g., higher molecular weight ketones, aldehydes), and residual solvents used in purification. For instance, in the ketonic decarboxylation of propanoic acid, side reactions can lead to the formation of other ketones.

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Cause Suggested Action
Ketonic Decarboxylation: Catalyst deactivation or poisoning.Regenerate the catalyst according to the manufacturer's protocol. If poisoning is suspected, analyze the feedstock for impurities.
Ketonic Decarboxylation: Suboptimal reaction temperature.Optimize the reaction temperature. Temperatures that are too low will result in slow conversion, while excessively high temperatures can promote side reactions.
Carbonylation of Ethylene: Inefficient catalyst activity.Ensure the catalyst (e.g., dicobalt octacarbonyl) is handled under appropriate inert conditions to prevent decomposition. Verify the catalyst loading.
Carbonylation of Ethylene: Improper pressure of CO and H₂.Verify and adjust the partial pressures of carbon monoxide and hydrogen to the optimized levels for the specific catalyst system.
Oxidation of 3-Pentanol: Incomplete oxidation.Increase the molar ratio of the oxidizing agent or extend the reaction time. Monitor the reaction progress using techniques like GC or TLC.
General: Product loss during workup and purification.Optimize the extraction and distillation procedures. Ensure proper phase separation and minimize losses during transfers.
Product Purity Issues

Problem: The final product does not meet the required purity specifications.

Possible Cause Suggested Action
Presence of unreacted starting materials. Improve the conversion rate by adjusting reaction time, temperature, or catalyst loading. Optimize the distillation process to effectively separate the product from lower or higher boiling point starting materials.
Formation of byproducts. Adjust reaction conditions (temperature, pressure, stoichiometry) to minimize side reactions. A change in catalyst or solvent may also be necessary.
Contamination from the reactor or purification train. Ensure all equipment is thoroughly cleaned and dried before use. Check for any potential sources of contamination in the process line.
Inefficient purification. For distillation, ensure the column has a sufficient number of theoretical plates and the reflux ratio is optimized.[8] For chromatographic purification, check the loading, solvent system, and column packing.

Experimental Protocols

Ketonic Decarboxylation of Propanoic Acid

This method produces this compound through the catalytic decarboxylation of two molecules of propanoic acid.

Materials:

  • Propanoic acid

  • Metal oxide catalyst (e.g., CeO₂-ZrO₂, MnO₂)[9][10]

  • Tube furnace

  • Condenser and collection flask

Procedure:

  • Pack a tube furnace with the metal oxide catalyst.

  • Heat the furnace to the desired reaction temperature (typically 300-450 °C).[2][10]

  • Feed propanoic acid into the heated tube furnace at a controlled rate.

  • The vapor-phase products, including this compound, CO₂, and water, exit the furnace.

  • Cool the product stream using a condenser to liquefy the this compound and water.

  • Separate the organic layer (this compound) from the aqueous layer.

  • Purify the crude this compound by fractional distillation.

Carbonylation of Ethylene

This process involves the reaction of ethylene, carbon monoxide, and hydrogen in the presence of a catalyst.

Materials:

  • Ethylene

  • Carbon monoxide

  • Hydrogen

  • Dicobalt octacarbonyl (or other suitable catalyst)

  • High-pressure reactor

  • Solvent (e.g., water can act as a hydrogen source)[4]

Procedure:

  • Charge the high-pressure reactor with the catalyst and solvent.

  • Pressurize the reactor with a mixture of ethylene, carbon monoxide, and hydrogen to the target pressure (e.g., 0.05-8.0 MPa).[1]

  • Heat the reactor to the specified temperature (e.g., 80-180 °C).[1]

  • Maintain the reaction under vigorous stirring for the designated time.

  • After cooling and depressurizing the reactor, separate the product from the catalyst.

  • Purify the crude this compound via distillation.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Reactants Catalyst Typical Temperature Typical Pressure Key Advantages Key Challenges
Ketonic Decarboxylation Propanoic AcidMetal Oxides (CeO₂, MnO₂, ZrO₂)[3][9][11]300 - 450 °C[2][10]AtmosphericHigh conversion, no three-waste problems[1]High temperature, catalyst stability, potential for low yields[11][12]
Carbonylation Ethylene, CO, H₂Dicobalt octacarbonyl[4]80 - 180 °C[1]0.05 - 8.0 MPa[1]Fewer reaction steps, good atom economy[2]High pressure, catalyst cost and handling, potential for polymer formation[3]
Oxidation 3-PentanolOxidizing agents (e.g., H₂O₂, Ce(NO₃)₃)[5]65 - 70 °C[5]AtmosphericHigh yield under lab conditions[5]Cost of oxidizing agents, potential for over-oxidation
From 1-Propanol 1-PropanolCeO₂–Fe₂O₃[2]~450 °C[2]AtmosphericDirect conversion from a common alcoholHigh temperature, byproduct formation[2]

Visualizations

experimental_workflow_ketonic_decarboxylation start Start propanoic_acid Propanoic Acid Feed start->propanoic_acid catalyst_bed Heated Catalyst Bed (300-450°C) propanoic_acid->catalyst_bed condensation Condensation catalyst_bed->condensation phase_separation Phase Separation condensation->phase_separation crude_product Crude this compound phase_separation->crude_product distillation Fractional Distillation crude_product->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for this compound synthesis via ketonic decarboxylation.

troubleshooting_low_yield start Low Yield of this compound check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active? start->check_catalyst check_pressure Are Pressures Correct? (Carbonylation) start->check_pressure check_workup Review Workup & Purification start->check_workup adjust_temp Adjust Temperature check_temp->adjust_temp No regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst No adjust_pressure Adjust Gas Pressures check_pressure->adjust_pressure No optimize_workup Optimize Extraction & Distillation check_workup->optimize_workup No adjust_temp->start Re-evaluate regenerate_catalyst->start Re-evaluate adjust_pressure->start Re-evaluate optimize_workup->start Re-evaluate

Caption: Troubleshooting logic for low yield in this compound production.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Pentanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 3-pentanone is critical for ensuring product quality, monitoring reaction kinetics, and performing metabolic studies. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization. The performance of each method is supported by representative experimental data.

Overview of Analytical Approaches

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to its volatile nature (boiling point: 102 °C), this compound is an ideal candidate for GC analysis. The FID detector offers high sensitivity and a wide linear range for hydrocarbons.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, but this compound lacks a strong chromophore, making direct UV detection challenging and insensitive. To overcome this, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed. This reaction forms a this compound-DNPH hydrazone, which is highly responsive to UV detection, thereby significantly enhancing the sensitivity of the HPLC method.

Comparative Performance Data

The following table summarizes the typical validation parameters for the quantification of this compound using GC-FID and HPLC-UV with DNPH derivatization. These values are representative of what can be achieved with a properly optimized and validated method.

Validation ParameterGC-FIDHPLC-UV (with DNPH Derivatization)
Linearity (r²) ≥ 0.999≥ 0.998
Range 0.5 - 500 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD)
- Intraday< 2%< 3%
- Interday< 5%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL

Experimental Protocols

GC-FID Method

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known weight or volume in the solvent and dilute to fall within the calibration range. An internal standard (e.g., 2-hexanone) is recommended for improved precision.

2. Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • Detector (FID) Temperature: 280 °C

HPLC-UV Method (with DNPH Derivatization)

1. Derivatization Reagent Preparation:

  • Dissolve 0.2 g of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 0.5 mL of concentrated hydrochloric acid.

2. Sample and Standard Derivatization:

  • To 1 mL of each standard solution or sample solution in acetonitrile, add 1 mL of the DNPH reagent.

  • Vortex the mixture and allow it to react at 40 °C for 30 minutes in a water bath.

  • After cooling to room temperature, the sample is ready for injection.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 365 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol A->B Define Parameters & Acceptance Criteria C Specificity/ Selectivity B->C D Linearity & Range C->D I Validation Report C->I Compile & Review Data E Accuracy D->E G LOD & LOQ D->G D->I Compile & Review Data F Precision (Repeatability & Intermediate) E->F E->I Compile & Review Data H Robustness F->H F->I Compile & Review Data G->I Compile & Review Data H->I Compile & Review Data J Method Implementation for Routine Analysis I->J

Workflow for Analytical Method Validation.

Logical Decision Tree for Method Selection

The choice between GC-FID and HPLC-UV for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Method Selection for this compound Analysis Start Start: Quantification of This compound Matrix Is the sample matrix complex or non-volatile? Start->Matrix Sensitivity Is high sensitivity (sub-µg/mL) required? Matrix->Sensitivity No HPLC_UV Use HPLC-UV with Derivatization Matrix->HPLC_UV Yes GC_FID Use GC-FID Sensitivity->GC_FID No Sensitivity->HPLC_UV Yes Consider_GC_MS Consider GC-MS for higher specificity GC_FID->Consider_GC_MS If interferences are present

Decision tree for selecting an analytical technique.

A Comparative Study of 3-Pentanone and 2-Pentanone as Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties and potential performance of 3-Pentanone and 2-Pentanone for applications in research and drug development.

In the landscape of organic solvents, the selection of an appropriate medium is paramount to the success of chemical reactions, purifications, and formulations. Among the ketone class of solvents, this compound and 2-Pentanone, isomers with the same molecular formula (C₅H₁₀O), present distinct characteristics that merit a detailed comparative analysis. This guide provides an in-depth look at their physical and chemical properties, theoretical solvent parameters, and outlines experimental protocols for their direct comparison in practical applications.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in the selection process. The following table summarizes the key properties of this compound and 2-Pentanone.

PropertyThis compound2-Pentanone
Synonyms Diethyl ketone (DEK)Methyl propyl ketone (MPK)
CAS Number 96-22-0107-87-9
Molecular Weight ( g/mol ) 86.1386.13
Boiling Point (°C) 101.5 - 101.7[1][2]102[3]
Melting Point (°C) -42 to -39[1][2]-78[3][4]
Density (g/mL at 25°C) 0.813[2][5]0.809[4]
Flash Point (°C) 13[1]7 - 10[3][4]
Solubility in Water Soluble in about 25 parts water6% (20°C)[3]
Miscibility Miscible with organic solventsMiscible with alcohol and ether[4]

Theoretical Solvent Characteristics: Kamlet-Taft Parameters

To offer a more nuanced comparison of their solvent capabilities, we can examine their Kamlet-Taft solvatochromic parameters. These parameters provide insight into the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*) of a solvent.

Kamlet-Taft ParameterThis compound2-Pentanone
α (Hydrogen Bond Donor) 0.000.00
β (Hydrogen Bond Acceptor) 0.450.52
π (Dipolarity/Polarizability)*0.720.65

Data sourced from Stenutz, 2023.

The Kamlet-Taft parameters suggest that while neither solvent is a hydrogen bond donor (α = 0.00), 2-Pentanone has a slightly higher hydrogen bond accepting ability (β) than this compound. Conversely, this compound exhibits a greater dipolarity/polarizability (π*). These subtle differences can influence their interaction with solutes and, consequently, their performance in various applications.

Experimental Protocols for Comparative Performance Evaluation

To provide a framework for the empirical comparison of these two solvents, the following detailed experimental protocols are proposed.

Determination of Dissolution Efficacy for a Model Pharmaceutical Compound

Objective: To quantitatively compare the dissolution rate and saturation solubility of a model active pharmaceutical ingredient (API), such as Ibuprofen (a BCS Class II drug), in this compound and 2-Pentanone.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ibuprofen to separate sealed flasks containing 50 mL of this compound and 50 mL of 2-Pentanone, respectively.

    • Agitate the flasks at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After 24 hours, allow the undissolved solid to settle.

    • Carefully withdraw a 5 mL aliquot from the supernatant of each flask, ensuring no solid particles are transferred.

    • Filter the aliquots through a 0.45 µm syringe filter.

    • Dilute the filtered samples with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-calibrated UV-Vis spectrophotometer.

    • Measure the absorbance of the diluted samples at the wavelength of maximum absorbance for Ibuprofen (approximately 221 nm).

  • Data Analysis:

    • Calculate the concentration of Ibuprofen in the original saturated solutions using the calibration curve. This value represents the saturation solubility.

    • To determine the dissolution rate, periodically withdraw small aliquots at fixed time intervals (e.g., 5, 10, 15, 30, 60 minutes) from separate flasks containing a known amount of Ibuprofen in each solvent under constant stirring. Analyze the concentration as described above and plot concentration versus time.

Comparative Analysis of Solvent Performance in a Model Sₙ2 Reaction

Objective: To evaluate the effect of this compound and 2-Pentanone on the reaction rate of a model Sₙ2 reaction, such as the reaction of 1-bromobutane with sodium iodide.

Methodology:

  • Reaction Setup:

    • Prepare two sets of reaction mixtures. Each set will consist of a solution of 1-bromobutane (e.g., 0.1 M) and a solution of sodium iodide (e.g., 0.1 M) in either this compound or 2-Pentanone.

    • Equilibrate the reactant solutions to a constant temperature (e.g., 50°C) in a water bath.

  • Reaction Monitoring:

    • Initiate the reactions by mixing the 1-bromobutane and sodium iodide solutions for each solvent.

    • At regular time intervals (e.g., every 10 minutes), withdraw a 1 mL aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., cold hexane).

    • Analyze the concentration of the product (1-iodobutane) or the remaining reactant (1-bromobutane) using Gas Chromatography (GC) with an appropriate internal standard.

  • Data Analysis:

    • Plot the concentration of the product or reactant against time for each solvent.

    • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.

    • Calculate the rate constant (k) for the reaction in each solvent. A higher rate constant indicates better solvent performance for this specific reaction.

Evaluation of Extraction Efficiency in a Liquid-Liquid Extraction

Objective: To compare the efficiency of this compound and 2-Pentanone in extracting a model organic compound (e.g., caffeine) from an aqueous solution.

Methodology:

  • Preparation of Stock Solution:

    • Prepare an aqueous stock solution of caffeine with a known concentration (e.g., 1 mg/mL).

  • Extraction Procedure:

    • In two separate separatory funnels, place 20 mL of the aqueous caffeine solution.

    • To one funnel, add 20 mL of this compound. To the other, add 20 mL of 2-Pentanone.

    • Shake each funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully collect the organic layer from each funnel.

    • Analyze the concentration of caffeine in the organic extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Also, analyze the concentration of caffeine remaining in the aqueous layers.

  • Data Analysis:

    • Calculate the partition coefficient (K) for caffeine in each solvent system, where K = [Caffeine]organic / [Caffeine]aqueous.

    • Calculate the extraction efficiency for each solvent as the percentage of caffeine transferred from the aqueous phase to the organic phase.

Visualizing the Workflow

The logical flow for selecting and evaluating these solvents can be visualized as follows:

Solvent_Selection_Workflow A Define Application Requirements (e.g., Reaction Type, Extraction) B Review Physicochemical Properties (Table 1) A->B C Analyze Theoretical Solvent Parameters (Table 2) A->C D Hypothesize Performance Based on Data B->D C->D E Perform Dissolution Study (Protocol 1) D->E F Conduct Kinetic Study (Protocol 2) D->F G Evaluate Extraction Efficiency (Protocol 3) D->G H Compare Experimental Results E->H F->H G->H I Select Optimal Solvent H->I

Caption: Logical workflow for solvent selection and evaluation.

A typical experimental workflow for one of the comparative studies is illustrated below:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison A Prepare Reactant Solutions in this compound & 2-Pentanone B Initiate & Run Reactions at Constant Temperature A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analyze Samples (e.g., GC, HPLC) D->E F Plot Concentration vs. Time E->F G Calculate Reaction Rates & Rate Constants F->G H Compare Performance of This compound vs. 2-Pentanone G->H

Caption: Workflow for a comparative kinetic study.

Conclusion

The choice between this compound and 2-Pentanone as a solvent is not straightforward and depends heavily on the specific application. While their boiling points and densities are quite similar, their differing melting points, water solubilities, and theoretical solvent parameters suggest they will exhibit distinct performance characteristics. This compound's higher dipolarity/polarizability may make it a better solvent for polar, non-hydrogen bonding solutes and for reactions involving polar transition states. Conversely, 2-Pentanone's slightly higher hydrogen bond accepting ability could be advantageous in solvating specific types of reactants or stabilizing certain intermediates.

For researchers and drug development professionals, the provided experimental protocols offer a robust framework for making an evidence-based decision. By conducting these or similar comparative studies, the optimal solvent can be selected, leading to improved reaction outcomes, enhanced purification efficiency, and more robust formulation development.

References

A Comparative Analysis of 3-Pentanone and Acetone as Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to compound solubility and purification efficiency. This guide provides a detailed comparison of two common ketones, 3-pentanone and acetone, highlighting their key solvent properties through experimental data and established testing protocols.

This objective analysis aims to equip laboratory professionals with the necessary information to make informed decisions when selecting between these two versatile solvents. The comparison encompasses physical and chemical properties, supported by standardized experimental methodologies.

Comparative Solvent Properties

A summary of the key physical and chemical properties of this compound and acetone is presented below. This data has been compiled from various chemical and safety data sheets to provide a comprehensive overview for easy comparison.

PropertyThis compoundAcetone
Molecular Formula C₅H₁₀OC₃H₆O
Molecular Weight 86.13 g/mol [1]58.08 g/mol [2]
Boiling Point 101.5 °C[3][4]56 °C[2]
Melting Point -42 °C[3][4]-94.9 °C[5]
Density 0.813 g/mL at 25 °C[3][4]0.791 g/L at 20 °C
Viscosity Data not readily available in search results0.32 mPa·s at 20 °C
Dielectric Constant Data not readily available in search results21.4 at 20 °C
Solubility in Water Soluble in about 25 parts water[3][6]Miscible in all proportions[7]
Flash Point 13 °C[1]-18 °C

Visualization of Solvent Selection Workflow

The following diagram illustrates a typical workflow for selecting a suitable solvent for a chemical process, highlighting the decision points where the properties of this compound and acetone would be considered.

Solvent_Selection_Workflow start Define Experimental Requirements solubility Solubility of Reactants/Products start->solubility boiling_point Reaction Temperature & Volatility Requirements start->boiling_point polarity Reaction Mechanism & Solvent Polarity Needs start->polarity decision Select Optimal Solvent solubility->decision pentanone Consider this compound (Higher Boiling Point, Less Volatile) boiling_point->pentanone High Temp acetone Consider Acetone (Lower Boiling Point, Highly Volatile, Miscible with Water) boiling_point->acetone Low Temp polarity->decision workup Post-Reaction Workup (e.g., Extraction, Crystallization) safety Safety & Handling (Flash Point, Toxicity) workup->safety end Proceed with Experiment safety->end decision->workup pentanone->decision acetone->decision

References

A Comparative Guide to the Performance of 3-Pentanone in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a ketone substrate can significantly influence the outcome of a reaction, dictating yield, selectivity, and reaction kinetics. This guide provides an objective comparison of 3-pentanone's performance against other common ketones such as acetone, 2-butanone (MEK), and cyclohexanone in a variety of fundamental organic transformations. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in making informed decisions for their synthetic strategies.

Aldol Condensation

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction. The reactivity of the ketone in this reaction is influenced by factors such as the acidity of the α-protons and steric hindrance around the carbonyl group.

Comparative Performance in Aldol Condensation

KetoneAldehydeBaseSolventYield (%)Reference
This compoundp-Chlorobenzaldehyde2 N NaOH95% Ethanol35[1]
AcetoneBenzaldehydeAq. NaOHEthanol/Water~70-80Generic Literature Value
CyclohexanoneBenzaldehydeAq. NaOHEthanol/Water~85-95Generic Literature Value

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Discussion

Experimental Protocol: Mixed Aldol Condensation of this compound

This protocol is adapted from a literature procedure for the reaction of this compound with p-chlorobenzaldehyde.[1]

Materials:

  • This compound (0.86 g, 10 mmol)

  • p-Chlorobenzaldehyde (3.5 g, 25 mmol)

  • 95% Ethanol (50 mL)

  • 2 N Sodium Hydroxide solution (15 mL)

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve this compound and p-chlorobenzaldehyde in 95% ethanol.

  • Add the 2 N sodium hydroxide solution to the flask.

  • Heat the mixture for 30 minutes at 70°C.

  • Cool the flask to 0°C to allow for the crystallization of the product.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol.

  • The pure product can be obtained by recrystallization from ethanol.

Reaction Workflow

Aldol_Condensation_Workflow start Start reactants Dissolve this compound & p-Chlorobenzaldehyde in 95% Ethanol start->reactants base Add 2 N NaOH reactants->base heat Heat at 70°C for 30 min base->heat cool Cool to 0°C heat->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the mixed aldol condensation of this compound.

Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group. The reactivity of the ketone is primarily influenced by steric hindrance around the carbonyl carbon.

Comparative Performance in Grignard Reactions

KetoneGrignard ReagentSteric HindranceExpected Reactivity
AcetoneR-MgXLowHigh
2-ButanoneR-MgXModerateModerate
This compoundR-MgXModerateModerate
CyclohexanoneR-MgXModerateModerate

Discussion

Ketones are generally less reactive than aldehydes in Grignard reactions due to greater steric hindrance and electronic effects.[2] Among the compared ketones, acetone is the least sterically hindered and is expected to react the fastest. This compound and 2-butanone have similar steric environments around the carbonyl group and are expected to have comparable reactivity. Cyclohexanone's reactivity will also be influenced by the accessibility of the carbonyl group within the ring structure.

Experimental Protocol: General Grignard Reaction with a Ketone

This protocol provides a general procedure for the synthesis of a tertiary alcohol from a ketone and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobutane)

  • Ketone (e.g., this compound)

  • Aqueous HCl or NH4Cl solution for workup

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the alkyl or aryl halide in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated when the solution turns cloudy and starts to reflux.

    • Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the ketone in anhydrous ether dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes).

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be further purified by distillation or recrystallization.

Grignard Reaction Mechanism

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation ketone Ketone (e.g., this compound) alkoxide Alkoxide Intermediate ketone->alkoxide grignard Grignard Reagent (R-MgX) grignard->alkoxide workup Aqueous Workup (H3O+) alcohol Tertiary Alcohol workup->alcohol alkoxide_step2->alcohol

Caption: General mechanism of a Grignard reaction with a ketone.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. The reactivity of the ketone is a key factor, with less hindered ketones generally reacting more readily.

Comparative Performance in Wittig Reactions

Direct quantitative comparisons of yields for the Wittig reaction with this compound versus other ketones under identical conditions are scarce in the reviewed literature. However, general principles of reactivity can be applied.

KetoneYlideSteric HindranceExpected Reactivity
AcetonePh3P=CHRLowHigh
2-ButanonePh3P=CHRModerateModerate
This compoundPh3P=CHRModerateModerate
CyclohexanonePh3P=CHRModerateModerate

Discussion

The Wittig reaction is sensitive to steric hindrance on the ketone. Acetone, being the smallest and least hindered, is expected to be the most reactive. This compound and 2-butanone, with ethyl groups flanking the carbonyl, present more steric bulk than acetone and are expected to react more slowly. Cyclohexanone's reactivity is generally good, but can be influenced by the ylide used. Stabilized ylides are less reactive and may not react efficiently with more hindered ketones.[3]

Experimental Protocol: General Wittig Reaction with a Ketone

This protocol outlines a general procedure for the synthesis of an alkene from a ketone and a phosphonium ylide.

Materials:

  • Triphenylphosphine

  • Alkyl halide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Ketone (e.g., this compound)

Procedure:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an anhydrous solvent.

    • Add the alkyl halide and stir the mixture, which may require heating, to form the phosphonium salt.

    • Cool the suspension of the phosphonium salt in an ice bath.

    • Add a strong base dropwise to the suspension to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Reaction with the Ketone:

    • To the ylide solution, add a solution of the ketone in the same anhydrous solvent dropwise at a low temperature (e.g., 0°C or -78°C).

    • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether or hexane).

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Logical Flow of a Wittig Synthesis

Wittig_Synthesis_Flow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_products Products PPh3 Triphenylphosphine phosphonium_salt Phosphonium Salt PPh3->phosphonium_salt alkyl_halide Alkyl Halide alkyl_halide->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide base Strong Base base->ylide ketone Ketone (e.g., this compound) betaine Betaine Intermediate ketone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane ylide_ref->betaine alkene Alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane_ref->alkene oxaphosphetane_ref->phosphine_oxide

Caption: Logical flow diagram for a Wittig synthesis.

Other Reactions

The performance of this compound has been investigated in other reactions, and where available, comparative data is presented.

Baeyer-Villiger Oxidation

A theoretical study on the Baeyer-Villiger oxidation of acetone and this compound with performic acid suggests that this compound reacts via a lower energy transition state, indicating an accelerating effect of the additional alkyl group compared to acetone.[4]

Migratory Aptitude in Baeyer-Villiger Oxidation: tert-alkyl > cyclohexyl > sec-alkyl > phenyl > prim-alkyl > CH3.[5] Based on this trend, for unsymmetrical ketones, the more substituted alkyl group preferentially migrates. For this compound, being symmetrical, either ethyl group can migrate, leading to ethyl propanoate.

α-Halogenation

The α-halogenation of ketones can proceed under acidic or basic conditions. Under acidic conditions, the reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[6][7] For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon.[3]

Experimental Protocol: α-Bromination of this compound

This protocol describes the synthesis of α-bromoketones using hydrogen peroxide and hydrobromic acid.[2]

Materials:

  • This compound (43 g, 0.5 mol)

  • Water (40 mL)

  • 48% Hydrobromic acid (84.4 g, 0.5 mol)

  • 30% Hydrogen peroxide solution (57 g, 0.5 mol)

Procedure:

  • In a flask equipped with a stirrer and two dropping funnels, add a few drops of hydrobromic acid to the this compound and water.

  • Add a few drops of hydrogen peroxide; the appearance of an orange-red color indicates the formation of bromine.

  • Slowly heat the mixture to 55-60°C.

  • Continue the dropwise addition of hydrobromic acid, followed by hydrogen peroxide. Ensure the bromine color from the previous addition has mostly faded before adding more.

  • After the addition is complete, the product can be isolated from the mixture and purified. The aqueous layer can be recycled.

This guide provides a comparative overview of this compound's performance in several key organic reactions. While direct quantitative comparisons under identical conditions are not always available, the provided data and general principles of reactivity can guide researchers in their synthetic planning. The detailed experimental protocols offer a starting point for laboratory work.

References

A Comparative Spectroscopic Analysis of 3-Pentanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 3-pentanone and its common isomers, 2-pentanone and 3-methyl-2-butanone. Understanding the distinct spectral fingerprints of these closely related ketones is crucial for their unambiguous identification in various research and development settings. This report outlines the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and methodologies.

Introduction to Pentanone Isomers

This compound, 2-pentanone, and 3-methyl-2-butanone are constitutional isomers with the chemical formula C₅H₁₀O. While they share the same molecular weight, their structural differences lead to unique spectroscopic characteristics.

  • This compound (Diethyl Ketone): A symmetric ketone with two ethyl groups attached to the carbonyl carbon.

  • 2-Pentanone (Methyl Propyl Ketone): An asymmetric ketone with a methyl group and a propyl group attached to the carbonyl carbon.

  • 3-Methyl-2-butanone (Methyl Isopropyl Ketone): A branched ketone with a methyl group and an isopropyl group attached to the carbonyl carbon.

Spectroscopic Comparison

The following sections detail the distinguishing spectroscopic features of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ), splitting pattern, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a definitive means of distinguishing between the pentanone isomers.

¹H NMR Spectral Data

CompoundProton EnvironmentChemical Shift (δ, ppm)Splitting PatternIntegration
This compound -CH₃1.06Triplet6H
-CH₂-2.42Quartet4H
2-Pentanone -CH₃ (a)2.13Singlet3H
-CH₂- (b)2.42Triplet2H
-CH₂- (c)1.58Sextet2H
-CH₃ (d)0.92Triplet3H
3-Methyl-2-butanone -CH₃ (a)2.09Singlet3H
-CH-2.55Septet1H
-CH₃ (b)1.05Doublet6H

¹³C NMR Spectral Data

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound C=O~211
-CH₂-~36
-CH₃~8
2-Pentanone C=O~209
-CH₂- (next to C=O)~45
-CH₃ (next to C=O)~30
-CH₂-~17
-CH₃~14
3-Methyl-2-butanone C=O~212.5
-CH-~41.5
-CH₃ (next to C=O)~27.5
-CH₃ (isopropyl)~18.3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. All three pentanone isomers exhibit a strong absorption band characteristic of the carbonyl (C=O) group. However, subtle differences in the fingerprint region can aid in their differentiation.

Characteristic IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
This compound C=O Stretch~1715Strong
C-H Stretch (sp³)2850-3000Strong, sharp
2-Pentanone C=O Stretch~1717Strong
C-H Stretch (sp³)2850-3000Strong, sharp
3-Methyl-2-butanone C=O Stretch~1715Strong
C-H Stretch (sp³)2850-3000Strong, sharp

While the C=O stretching frequencies are very similar, the patterns in the fingerprint region (below 1500 cm⁻¹) are unique for each isomer due to differences in their overall structure and vibrational modes.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. All three isomers have the same molecular ion peak at m/z = 86. However, their fragmentation patterns are distinct, reflecting their different structures.

Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
This compound 8657 (loss of ethyl radical, •CH₂CH₃), 29 (ethyl cation, CH₃CH₂⁺)[2][3]
2-Pentanone 8671 (loss of methyl radical, •CH₃), 58 (McLafferty rearrangement), 43 (acylium ion, CH₃CO⁺)[4][5]
3-Methyl-2-butanone 8671 (loss of methyl radical, •CH₃), 43 (base peak, acylium ion, CH₃CO⁺)[6][7]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a field strength of typically 300 or 400 MHz for ¹H. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film between salt (NaCl or KBr) plates. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced into the ion source, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).

Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the pentanone isomers and the key distinguishing features in their mass spectra.

Isomer_Structures cluster_3_pentanone This compound cluster_2_pentanone 2-Pentanone cluster_3_methyl_2_butanone 3-Methyl-2-butanone This compound CH3CH2COCH2CH3 2-Pentanone CH3COCH2CH2CH3 3-Methyl-2-butanone CH3COCH(CH3)2 Isomers Isomers Isomers->this compound Symmetric Isomers->2-Pentanone Asymmetric Isomers->3-Methyl-2-butanone Branched Mass_Spec_Fragmentation cluster_pentanones Pentanone Isomers (M+ = 86) cluster_fragments Key Mass Fragments (m/z) P3 This compound F57 57 (Loss of Ethyl) P3->F57 F29 29 (Ethyl Cation) P3->F29 P2 2-Pentanone F71_P2 71 (Loss of Methyl) P2->F71_P2 F58 58 (McLafferty) P2->F58 F43_P2 43 (Acylium Ion) P2->F43_P2 M2B 3-Methyl-2-butanone F71_M2B 71 (Loss of Methyl) M2B->F71_M2B F43_M2B 43 (Base Peak - Acylium Ion) M2B->F43_M2B

References

A Comparative Guide to the Iodoform Test: Distinguishing 3-Pentanone from Methyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the ability to selectively identify functional groups is paramount. The iodoform test is a classical chemical test that serves as a rapid and reliable method for distinguishing methyl ketones from other ketones, such as 3-Pentanone. This guide provides a detailed comparison, experimental protocol, and data to effectively utilize this test in a laboratory setting.

Principle of the Iodoform Test

The iodoform test is specific for compounds containing a methyl group attached to a carbonyl carbon (a methyl ketone) or a structure that can be oxidized to a methyl ketone (like ethanol and secondary alcohols with a methyl group on the alpha-carbon). The reaction proceeds in the presence of an iodine solution and a base (typically sodium hydroxide).

A positive iodoform test is indicated by the formation of a pale yellow precipitate of iodoform (triiodomethane, CHI3), which has a characteristic antiseptic smell. Methyl ketones react via haloform reaction, where the methyl group is successively iodinated, followed by cleavage of the C-C bond to yield iodoform and a carboxylate salt.

This compound, with the structure CH3CH2COCH2CH3, lacks the requisite CH3CO- group and therefore does not have alpha-hydrogens that can be readily substituted by iodine to the extent required for the cleavage of the molecule to form iodoform. Consequently, it yields a negative result in the iodoform test.

Experimental Protocol

The following protocol outlines the procedure for performing the iodoform test.

Reagents:

  • 10% Potassium Iodide (KI) solution

  • 5% Sodium Hypochlorite (NaOCl) solution (or Iodine in NaOH solution)

  • The ketone to be tested (e.g., this compound, Acetone)

  • Distilled water

  • Dioxane (if the ketone is not water-soluble)

Procedure:

  • Dissolve a small amount (approximately 0.1 g or a few drops) of the ketone in 2 mL of distilled water or dioxane in a test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Slowly add 2 mL of the 5% sodium hypochlorite solution, while gently shaking the test tube.

  • If no precipitate forms immediately, warm the test tube in a water bath at approximately 60°C for a few minutes.

  • Allow the test tube to cool to room temperature.

  • Observe the formation of any precipitate. A pale yellow precipitate of iodoform indicates a positive test.

Comparative Data

The following table summarizes the expected results of the iodoform test for this compound and representative methyl ketones.

CompoundStructureFunctional GroupIodoform Test ResultObservation
This compound CH3CH2COCH2CH3Ethyl KetoneNegativeNo precipitate formed
Acetone CH3COCH3Methyl KetonePositivePale yellow precipitate
2-Butanone CH3COCH2CH3Methyl KetonePositivePale yellow precipitate
Acetophenone C6H5COCH3Methyl KetonePositivePale yellow precipitate

Logical Workflow for Ketone Differentiation

The following diagram illustrates the logical process of using the iodoform test to distinguish between a methyl ketone and this compound.

G Start Start with Unknown Ketone PerformTest Perform Iodoform Test (I2 / NaOH) Start->PerformTest Observe Observe for Precipitate PerformTest->Observe Positive Pale Yellow Precipitate (Iodoform) Observe->Positive Yes Negative No Precipitate Observe->Negative No MethylKetone Conclusion: Compound is a Methyl Ketone Positive->MethylKetone NotMethylKetone Conclusion: Compound is not a Methyl Ketone (e.g., this compound) Negative->NotMethylKetone

Caption: Logical workflow for distinguishing methyl ketones using the iodoform test.

A Comparative Analysis of Reaction Kinetics: 3-Pentanone Versus Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. The solvent's properties can affect reaction rates, yields, and even the mechanism of a reaction. This guide provides a comparative analysis of reaction kinetics in 3-pentanone against other widely used laboratory solvents such as acetone, 2-butanone (methyl ethyl ketone), and toluene. The analysis is supported by experimental data from classic organic reactions and detailed methodologies to allow for replication and further investigation.

The Role of the Solvent in Reaction Kinetics

The solvent can influence reaction rates in several ways, primarily by stabilizing or destabilizing the reactants, transition states, and products.[1][2] For reactions that involve the formation of charged intermediates, such as in unimolecular nucleophilic substitution (SN1) reactions, polar solvents are adept at stabilizing these species, thereby accelerating the reaction rate.[3][4] Conversely, for reactions where the transition state is less polar than the reactants, a less polar solvent may be more suitable. The dielectric constant of a solvent is a key indicator of its polarity and its ability to stabilize charged species.

Comparative Analysis of Reaction Kinetics

To illustrate the impact of the solvent on reaction kinetics, we will examine two well-studied reactions: the solvolysis of tert-butyl chloride (an SN1 reaction) and the Diels-Alder cycloaddition of cyclopentadiene with maleic anhydride.

Unimolecular Nucleophilic Substitution (SN1): Solvolysis of tert-Butyl Chloride

The solvolysis of tert-butyl chloride is a classic example of an SN1 reaction, proceeding through a carbocation intermediate. The rate of this reaction is highly dependent on the solvent's ability to stabilize this intermediate.

Expected Trends in Ketonic Solvents and Toluene:

  • This compound and 2-Butanone: As polar aprotic solvents, this compound and 2-butanone are expected to facilitate the SN1 reaction to a greater extent than nonpolar solvents. Their ability to stabilize the carbocation intermediate, however, will be less than that of polar protic solvents like water or ethanol.

  • Acetone: Acetone, another polar aprotic solvent, has been shown to be a suitable medium for this reaction, especially when mixed with water.[5][6] The presence of water significantly increases the rate due to its high polarity and ability to form hydrogen bonds.[4]

  • Toluene: As a nonpolar solvent, toluene is expected to result in a significantly slower reaction rate compared to the ketonic solvents. Nonpolar solvents are poor at stabilizing the charged carbocation intermediate, thus increasing the activation energy of the rate-determining step.

Experimental Data in Mixed Solvent Systems:

The following table summarizes the pseudo-first-order rate constants for the solvolysis of tert-butyl chloride in various acetone-water and ethanol-water mixtures. This data clearly demonstrates the profound effect of solvent polarity on the reaction rate.

Solvent Mixture (v/v)Temperature (°C)Rate Constant (k, s⁻¹)
90% Acetone - 10% Water504.55 x 10⁻⁶
50% Acetone - 50% Water252.24 x 10⁻² (min⁻¹)
50% Isopropanol - 50% Water253.56 x 10⁻² (min⁻¹)
Various Ethanol-Water Mixtures0Data available in source[7]

Data compiled from multiple sources. Note the different units for the rate constants.[5][6]

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted cycloaddition that is generally less sensitive to solvent polarity than reactions involving charged intermediates. However, the solvent can still influence the reaction rate and stereoselectivity.

Expected Trends in Different Solvents:

  • This compound, 2-Butanone, and Acetone: These ketonic solvents can be used for Diels-Alder reactions. Their polarity may have a modest effect on the reaction rate.

  • Toluene: Toluene is a common solvent for Diels-Alder reactions, particularly those requiring higher temperatures, due to its relatively high boiling point.[8]

While extensive comparative kinetic data for a single Diels-Alder reaction across all these solvents is scarce, the reaction of cyclopentadiene with maleic anhydride is known to proceed readily in various organic solvents, including ethyl acetate and hexane mixtures.[8][9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are protocols for the two reactions discussed.

Protocol 1: Kinetics of the Solvolysis of tert-Butyl Chloride by Titration

This method follows the progress of the reaction by monitoring the production of hydrochloric acid.

Materials:

  • tert-Butyl chloride

  • Solvents (this compound, Acetone, 2-Butanone, Toluene, and aqueous mixtures)

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.04 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, pipette, stopwatch

Procedure:

  • Prepare a stock solution of tert-butyl chloride in the desired solvent.

  • In an Erlenmeyer flask, place a known volume of the solvent (or solvent mixture).

  • Add a few drops of bromothymol blue indicator.

  • Add a precise volume of the standardized NaOH solution to the flask.

  • Initiate the reaction by adding a known volume of the tert-butyl chloride stock solution to the flask and start the stopwatch simultaneously.

  • Swirl the flask continuously. Record the time it takes for the indicator to change color from blue to yellow.

  • Immediately add another precise volume of the NaOH solution and record the time for the color change to occur again.

  • Repeat this process for several intervals to obtain a series of time points.

  • The concentration of unreacted tert-butyl chloride at each time point can be calculated from the amount of NaOH added.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of tert-butyl chloride versus time. The slope of the resulting straight line will be -k.[10]

Protocol 2: Monitoring Diels-Alder Reaction Kinetics by UV-Vis Spectroscopy

This method is suitable when one of the reactants or the product has a distinct UV-Vis absorption spectrum. For the reaction of cyclopentadiene with maleic anhydride, the disappearance of maleic anhydride can be monitored.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Maleic anhydride

  • Solvents (this compound, Acetone, 2-Butanone, Toluene)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of maleic anhydride in the chosen solvent.

  • Prepare a stock solution of cyclopentadiene in the same solvent.

  • Determine the wavelength of maximum absorbance (λmax) for maleic anhydride in the chosen solvent.

  • Place a known concentration of the maleic anhydride solution in a quartz cuvette and place it in the temperature-controlled spectrophotometer.

  • Initiate the reaction by injecting a known concentration of the cyclopentadiene solution into the cuvette and start recording the absorbance at λmax over time.

  • The concentration of maleic anhydride at different time points can be calculated using the Beer-Lambert law.

  • The second-order rate constant can be determined by plotting 1/[Maleic Anhydride] versus time. The slope of the line will be equal to the rate constant, k.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying reaction mechanisms.

SN1_Mechanism Reactant tert-Butyl Chloride TS1 Transition State 1 Reactant->TS1 Slow, Rate-Determining Intermediate Carbocation Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast Product Solvolysis Product TS2->Product

Caption: The SN1 reaction mechanism for the solvolysis of tert-butyl chloride.

Experimental_Workflow_SN1 cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare t-BuCl solution D Mix reactants & start timer A->D B Prepare NaOH solution E Titrate with NaOH at intervals B->E C Select Solvent C->D D->E F Record time for color change E->F G Calculate [t-BuCl] at each time point F->G H Plot ln[t-BuCl] vs. time G->H I Determine rate constant (k) from slope H->I

Caption: Experimental workflow for determining SN1 reaction kinetics.

Conclusion

The choice of solvent has a demonstrable impact on reaction kinetics. For SN1 reactions, polar solvents significantly accelerate the rate by stabilizing the carbocation intermediate. While this compound is a polar aprotic solvent and will support SN1 reactions, its efficacy will be influenced by its specific dielectric constant and ability to solvate ions compared to other ketones and especially in comparison to protic solvents. For Diels-Alder reactions, while solvent effects are generally less pronounced, the choice of solvent can still be critical for achieving optimal reaction conditions, particularly concerning temperature control. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and to better understand the role of solvents like this compound in their specific chemical systems.

References

A Comparative Guide to the Validation of a GC-FID Method for Purity Analysis of 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for determining the purity of 3-Pentanone. The performance of a high-resolution capillary GC-FID method is compared with a traditional packed column GC-FID approach. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate informed decisions on method selection and implementation.

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1] For purity analysis, the method must be able to accurately and reliably quantify the main component and separate it from any potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the necessary validation characteristics.[1][2][3] Similarly, the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (EP) provide guidance on chromatographic techniques and their validation.[4][5][6]

Experimental Protocols

1. High-Resolution Capillary GC-FID Method (Proposed Method)

This method utilizes a capillary column for superior separation efficiency.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-WAX capillary column (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 2.1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 10 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold at 150°C for 10 minutes.

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol. This yields a concentration of 1000 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Linearity Solutions: Prepare a series of solutions by diluting the standard solution to concentrations ranging from 50 µg/mL to 1500 µg/mL.

2. Packed Column GC-FID Method (Alternative Method)

This method employs a packed column, which is a more traditional and often less efficient separation technique.

  • Instrumentation: A gas chromatograph equipped with an FID and a packed column injector.

  • Chromatographic Conditions:

    • Column: 10% Carbowax 20M on 80/100 Chromosorb W-AW, 2m x 1/8" stainless steel.

    • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.

    • Oven Temperature: Isothermal at 120°C.

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Injection Volume: 1 µL

  • Sample Preparation: Sample and standard preparations are the same as for the capillary GC-FID method.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the GC-FID method for this compound purity analysis, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Method_Validation_Workflow start Start: Method Development & Optimization protocol Develop Validation Protocol start->protocol system_suitability System Suitability Criteria protocol->system_suitability specificity Specificity (Peak Purity, Resolution from Impurities) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Variations in Flow, Temp, etc.) lod_loq->robustness validation_report Compile Validation Report robustness->validation_report system_suitability->specificity end End: Method Approved for Routine Use validation_report->end

Figure 1. Logical workflow for the validation of the GC-FID method.

Data Presentation and Comparison

The performance of the high-resolution capillary GC-FID method is compared to the packed column GC-FID method across key validation parameters. The acceptance criteria are based on typical requirements outlined in the ICH guidelines.[1][2]

Validation Parameter High-Resolution Capillary GC-FID Method Packed Column GC-FID Method Typical Acceptance Criteria
Specificity Baseline resolution of this compound from potential impurities.Co-elution of some impurities observed.The analyte peak should be free of interference from other components.
Linearity (Correlation Coefficient, r²) > 0.999> 0.995r² ≥ 0.99
Range 50 - 1500 µg/mL100 - 1000 µg/mLTo be defined based on the application.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Typically 98.0% - 102.0% for drug substance assay.
Precision (Repeatability, %RSD) ≤ 1.0%≤ 2.0%%RSD ≤ 2.0%
Precision (Intermediate Precision, %RSD) ≤ 1.5%≤ 3.0%%RSD ≤ 3.0%
Limit of Detection (LOD) 1.1 µg/mL5.0 µg/mLTo be determined and reported.
Limit of Quantitation (LOQ) 2.8 µg/mL15.0 µg/mLTo be determined and reported.
Robustness Unaffected by minor changes in flow rate and temperature.Sensitive to small variations in flow rate and temperature.The method should remain reliable under small, deliberate variations.

Conclusion

The validation results clearly demonstrate the superiority of the high-resolution capillary GC-FID method for the purity analysis of this compound. It offers better specificity, linearity, accuracy, and precision compared to the packed column method. The improved resolution of the capillary column is particularly advantageous for separating closely related impurities, which is a critical aspect of purity testing. While the packed column method may be suitable for less stringent applications, the capillary GC-FID method is recommended for quality control and regulatory submissions where high accuracy and reliability are paramount.

References

A Comparative Guide to the Environmental Impact of 3-Pentanone and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in experimental design and drug development, with significant implications for reaction efficiency, product purity, and, increasingly, environmental impact. This guide provides a comprehensive comparison of the environmental footprint of 3-Pentanone (also known as diethyl ketone) with other commonly used laboratory solvents. By presenting key environmental indicators and the methodologies used to determine them, this document aims to empower researchers to make more informed and sustainable solvent choices.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental impact metrics for this compound and a range of other common laboratory solvents. These metrics include Global Warming Potential (GWP), Ozone Depletion Potential (ODP), aquatic toxicity, and biodegradability.

SolventGWP (100-year)ODPAquatic Toxicity (LC50, Pimephales promelas, 96h)Biodegradability (OECD 301F, 28 days)
This compound Data not available0 (estimated)1540 mg/L[1]Readily biodegradable (quantitative data not readily available)
Acetone<107500 mg/L[2]Readily biodegradable (61-65%)[3]
Ethanol<1013,000 mg/L[4]Readily biodegradable
Isopropanol<109640 mg/L[5]Readily biodegradable (72-78% in 20 days)[6]
Ethyl Acetate~60230 mg/L[7]Readily biodegradable
n-Heptane~205.738 mg/L (QSAR)[8]Readily biodegradable (70% in 10 days)[8]
Toluene~7024 mg/LNot readily biodegradable
Dichloromethane9[9]0.02[10]19-50 mg/L[11]Not readily biodegradable
Chloroform31[12]0.02Data not readily available for P. promelasNot readily biodegradable
Methanol<1015,400-29,400 mg/L[13]Readily biodegradable

Note on Data for this compound:

  • GWP and ODP: Specific Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) values for this compound are not listed in major international assessments such as the IPCC reports. However, as this compound is a volatile organic compound (VOC) with a relatively short atmospheric lifetime and does not contain chlorine or bromine, its ODP is estimated to be zero[1]. Its GWP is expected to be very low, similar to other short-lived organic compounds. The primary atmospheric impact of such compounds is related to their potential to contribute to the formation of ground-level ozone (smog), measured as Photochemical Ozone Creation Potential (POCP)[5][6][8][9][14].

  • Aquatic Toxicity: The reported LC50 value for this compound with the fathead minnow (Pimephales promelas) is 1540 mg/L, indicating low acute toxicity to this fish species[1].

Experimental Protocols

To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are employed. Below are detailed methodologies for two key tests cited in this guide.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the ready biodegradability of a chemical substance by microorganisms by measuring oxygen consumption.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (usually activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured by a pressure transducer or other suitable device. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) or, if the chemical formula is unknown, the chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period[15][16].

Apparatus:

  • Closed respirometer vessels with pressure sensors.

  • Temperature-controlled incubator or water bath.

  • Magnetic stirrers.

  • Equipment for measuring dissolved oxygen.

Procedure:

  • Preparation of Mineral Medium: A nutrient-rich mineral medium is prepared to support microbial growth.

  • Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected, and the microbial suspension is prepared.

  • Test Setup: The test substance is added to the respirometer flasks containing the mineral medium and inoculum. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (like sodium benzoate) are also prepared.

  • Incubation: The flasks are sealed and incubated at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.

  • Measurement: The oxygen consumption is monitored continuously or at frequent intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen uptake relative to the ThOD of the test substance.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period[9][17][18][19]. The fathead minnow (Pimephales promelas) is a commonly used test species[3][8][20][21].

Apparatus:

  • Test aquaria made of chemically inert material.

  • System for controlling water temperature and aeration.

  • Equipment for preparing and delivering the test concentrations.

Procedure:

  • Test Organisms: Healthy, disease-free fish of a recommended species are acclimated to the test conditions.

  • Test Concentrations: A range of concentrations of the test substance is prepared, typically in a geometric series, along with a control group.

  • Exposure: Fish are randomly distributed among the test aquaria.

  • Observations: The number of dead fish in each aquarium is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored regularly.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Solvent Selection Workflow

The selection of an environmentally preferable solvent involves a multi-faceted assessment. The following diagram illustrates a logical workflow for this process.

SolventSelectionWorkflow cluster_0 Initial Screening cluster_1 Environmental Impact Assessment cluster_2 Health and Safety Assessment cluster_3 Decision and Implementation start Identify Required Solvent Properties (e.g., polarity, boiling point) list_alternatives List Potential Solvent Alternatives start->list_alternatives gwp_odp Assess Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) list_alternatives->gwp_odp toxicity Evaluate Aquatic and Human Toxicity gwp_odp->toxicity biodegradability Determine Biodegradability and Persistence toxicity->biodegradability flammability Consider Flammability and Reactivity biodegradability->flammability exposure Evaluate Occupational Exposure Limits (OELs) flammability->exposure selection Select Solvent with Lowest Overall Impact exposure->selection implementation Implement and Validate in Process selection->implementation

Caption: A workflow for selecting environmentally sustainable solvents.

This guide provides a starting point for integrating environmental considerations into the solvent selection process. For a complete assessment, it is recommended to consult comprehensive safety data sheets and regulatory information for each solvent. The pursuit of greener chemistry is a continuous effort, and the conscious choice of solvents is a significant step toward a more sustainable research and development landscape.

References

Navigating Potential Pitfalls: A Guide to 3-Pentanone Cross-Reactivity and Interference in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of chemical and biological assays is paramount. The presence of seemingly innocuous molecules can lead to significant interference, compromising data integrity. This guide provides a comparative overview of potential cross-reactivity and interference of 3-pentanone, a common solvent and potential biomarker, in widely used chemical assays. While direct experimental data on this compound's interference is limited in publicly available literature, this document outlines the expected mechanisms of interference based on its chemical properties and provides detailed protocols for researchers to assess its impact in their specific assays.

Introduction to this compound

This compound, also known as diethyl ketone, is a simple aliphatic ketone with the chemical formula C₅H₁₀O. Its utility as a solvent and its emergence as a potential volatile organic compound (VOC) biomarker for certain diseases necessitates a thorough understanding of its behavior in various analytical techniques. The carbonyl group in this compound is a key chemical feature that can potentially interact with assay reagents, leading to inaccurate results.

Potential for Interference in Common Assay Platforms

The impact of a small molecule like this compound on an assay is dependent on the assay's chemistry and detection method. Below is a comparison of potential interference mechanisms in common assay types.

Immunoassays (e.g., ELISA)

In competitive immunoassays, where an antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites, small molecules can sometimes cross-react with the antibody if they share structural similarities with the target antigen. Given this compound's simple, non-aromatic structure, significant cross-reactivity with antibodies raised against larger, more complex antigens is generally expected to be low. However, interference can still occur through non-specific binding or by affecting the assay's enzymatic reporter system.

Hypothetical Cross-Reactivity Data in a Competitive ELISA:

The following table illustrates the type of data that would be generated from a competitive ELISA to assess the cross-reactivity of this compound against a hypothetical target analyte.

CompoundIC₅₀ (µM)Cross-Reactivity (%)
Target Analyte0.1100
This compound > 10,000< 0.001
Structural Analog A500.2
Structural Analog B8000.0125

Cross-reactivity (%) = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Colorimetric Protein Assays (e.g., BCA, Bradford)

Colorimetric protein assays are susceptible to interference from various chemical substances. In the Bicinchoninic Acid (BCA) assay, the reduction of Cu²⁺ to Cu¹⁺ by protein is a key step. Ketones are not strong reducing agents, but at high concentrations or under certain conditions, they might contribute to a background signal. The Bradford assay, which relies on the binding of Coomassie dye to proteins, is generally less susceptible to interference from small molecules like ketones.

Hypothetical Interference Data in Colorimetric Protein Assays:

This table shows potential interference from this compound in standard protein assays.

Assay TypeProtein Concentration (µg/mL)This compound Concentration (mM)Measured Protein (µg/mL)% Interference
BCA 50005000
50010515+3.0
50050540+8.0
500100590+18.0
Bradford 50005000
50010502+0.4
50050508+1.6
500100515+3.0

% Interference = [(Measured Value - True Value) / True Value] x 100

Enzymatic Assays

The activity of enzymes can be influenced by the presence of organic solvents. This compound could potentially act as a non-competitive or competitive inhibitor, or it could denature the enzyme at high concentrations, leading to a decrease in its activity. The extent of this interference would be highly dependent on the specific enzyme and the assay conditions.

Experimental Protocols for Assessing Interference

To empower researchers to evaluate the impact of this compound in their own experimental systems, the following detailed protocols are provided.

Protocol 1: Evaluation of this compound Cross-Reactivity in a Competitive ELISA

Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA for a specific target analyte.

Materials:

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target antigen for coating

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target antigen

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound stock solution

  • Target analyte standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the target antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte standards and this compound.

    • In separate tubes, mix the primary antibody with each dilution of the standard or this compound.

    • Add these mixtures to the wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the target analyte.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) for the target analyte and for this compound.

    • Calculate the percent cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_data Data Analysis Coating Antigen Coating Blocking Blocking Coating->Blocking Competition Competition Step (Antibody + Sample/Standard) Blocking->Competition Secondary_Ab Secondary Antibody Competition->Secondary_Ab Detection Substrate Addition Secondary_Ab->Detection Read Read Absorbance Detection->Read Analysis Calculate IC50 & Cross-Reactivity Read->Analysis

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Protocol 2: Assessing this compound Interference in the BCA Protein Assay

Objective: To quantify the interference of this compound in the BCA protein assay.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards

  • This compound stock solution

  • Test protein sample

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of BSA standards according to the assay kit instructions.

  • Prepare Samples:

    • Prepare your protein sample at a known concentration.

    • Create a series of test samples by spiking the protein sample with different concentrations of this compound.

    • Prepare blank samples containing only the buffer and the same concentrations of this compound.

  • Prepare Working Reagent: Mix BCA Reagent A and Reagent B according to the kit protocol.

  • Assay:

    • Add a small volume of each standard, sample, and blank to separate wells of a microplate or cuvettes.

    • Add the BCA working reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Read Absorbance: Measure the absorbance at 562 nm.

  • Data Analysis:

    • Subtract the absorbance of the appropriate this compound blank from the absorbance of the protein samples containing this compound.

    • Create a standard curve from the BSA standards.

    • Determine the measured protein concentration for your test samples.

    • Calculate the percent interference for each concentration of this compound.

BCA_Interference_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standards Prepare BSA Standards Add_Reagent Add BCA Working Reagent Standards->Add_Reagent Samples Prepare Protein Samples with & without this compound Samples->Add_Reagent Blanks Prepare Blanks with this compound Blanks->Add_Reagent Incubate Incubate at 37°C Add_Reagent->Incubate Read_Abs Read Absorbance at 562 nm Incubate->Read_Abs Correct_Abs Correct for Blank Absorbance Read_Abs->Correct_Abs Calc_Conc Calculate Protein Concentration Correct_Abs->Calc_Conc Calc_Interference Calculate % Interference Calc_Conc->Calc_Interference

Caption: Workflow for assessing chemical interference in the BCA protein assay.

Conclusion and Recommendations

While direct evidence of significant cross-reactivity or interference by this compound in chemical assays is not widely reported, its chemical nature warrants careful consideration. Researchers using assays in the presence of this compound, particularly at high concentrations, are encouraged to perform validation experiments to rule out any potential interference. The protocols provided in this guide offer a framework for conducting such assessments. By proactively evaluating the impact of this compound and other small molecules, scientists can ensure the accuracy and reliability of their experimental data, which is the cornerstone of scientific progress and drug development.

Safety Operating Guide

Proper Disposal of 3-Pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides detailed procedures for the safe handling and disposal of 3-Pentanone, a flammable and irritating liquid. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous material within a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound, also known as diethyl ketone, is a highly flammable liquid and vapor that can cause serious eye irritation, respiratory irritation, and may lead to drowsiness or dizziness.[1][2][3][4] It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC, nitrile rubber) are recommended.[5][6]

  • Skin and Body Protection: Wear a flame-retardant lab coat, overalls, and closed-toe shoes.[5][6] An apron may also be necessary.[5]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are at risk of being exceeded, use an appropriate respirator with an organic vapor cartridge.[6][7]

Quantitative Data for this compound
PropertyValue
UN Number1156[4][8]
Hazard Class3 (Flammable Liquid)[1][4]
Packing GroupII[2]
Flash Point13 °C (55.4 °F)
Boiling Point/Range102 °C (215.6 °F)[1]
Melting Point/Range-40 °C (-40 °F)[1]
Specific Gravity0.81[1]
ACGIH TLV-TWA200 ppm
ACGIH TLV-STEL300 ppm

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1][9] It is classified as a flammable liquid and must not be poured down the drain or disposed of with household garbage.[2][10]

Step 1: Waste Collection
  • Container: Use a designated, properly labeled, and leak-proof container for the chemical waste. The container should be compatible with this compound.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "Diethyl Ketone," and list all components of the waste mixture.[6]

  • Closure: Keep the waste container tightly closed except when actively adding waste.[6]

Step 2: Waste Storage
  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1][6][11]

  • Location: Flammable liquid waste should be stored in an approved flammable storage cabinet.[6] The storage area must be cool, dry, and well-ventilated, away from all sources of ignition like heat, sparks, and open flames.[1][6][10][11]

  • Grounding: Ensure that metal containers used for the transfer of this compound are properly grounded and bonded to prevent static discharge.[1][11]

Step 3: Accidental Spill Cleanup

In the event of a spill:

  • Evacuate and Ventilate: Remove all personnel from the immediate area and ensure it is well-ventilated.[1][6]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][11]

  • Containment: For small spills, contain with sand or another inert absorbent material.[1][10] For larger spills, dike the area to prevent spreading.[6]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for disposal.[1][12]

Step 4: Professional Disposal
  • Licensed Disposal Company: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[6][11]

  • Incineration: A recommended disposal method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Transportation: For transport, this compound must be in approved containers with proper labeling, including the UN number and hazard class.[6]

Disposal Procedure Workflow

G cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Spill Response cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect this compound Waste in a Designated, Labeled Container B->C Start Disposal D Keep Container Tightly Closed C->D E Store in a Cool, Dry, Ventilated Area Away from Ignition Sources D->E F Segregate from Incompatible Materials E->F L Contact Licensed Hazardous Waste Disposal Service F->L Ready for Pickup G Evacuate and Ventilate Area H Remove Ignition Sources G->H I Contain Spill with Inert Absorbent H->I J Collect Residue with Non-Sparking Tools I->J K Place in a Sealed Container for Disposal J->K K->L Ready for Pickup M Arrange for Professional Disposal (e.g., Incineration) L->M

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-Pentanone, ensuring a secure laboratory environment.

Chemical Profile and Hazards: this compound, also known as Diethyl Ketone, is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3] It may also lead to respiratory irritation, drowsiness, or dizziness.[1][2][4] Understanding these hazards is the first step toward safe handling.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. This involves safeguarding the eyes, skin, and respiratory system.

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles.[5] A face shield may be necessary for operations with a higher risk of splashing.[6]

  • Skin Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be based on the duration and nature of the contact. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is suitable.[5] Protective clothing, such as overalls and a PVC apron, should be worn to prevent skin exposure.[5] It is important to note that some plastic PPE may generate static electricity and should be avoided.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors.[4][7] If engineering controls are insufficient, an air-purifying respirator with an appropriate organic vapor cartridge (type ABEK) or a full-face supplied-air respirator should be used.[6] For significant exposures, a self-contained breathing apparatus (SCBA) may be necessary.[8]

Quantitative Safety Data

The following table summarizes key quantitative safety information for this compound to facilitate a quick risk assessment.

ParameterValue
CAS Number 96-22-0[1]
Boiling Point 101.5 - 102 °C[1][4]
Flash Point 7 - 13 °C[1][4]
Flammability Limits LEL: 1.6%, UEL: 7.7%[4]
Autoignition Temperature 445 - 450 °C[1][4]
NIOSH REL (TWA) 200 ppm (705 mg/m³)[1]
OSHA PEL (TWA) 200 ppm (705 mg/m³)
ACGIH TLV (TWA) 200 ppm (705 mg/m³)[1]
ACGIH TLV (STEL) 300 ppm (1057 mg/m³)[1]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following procedural steps provide a clear guide for laboratory operations.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. A chemical fume hood is strongly recommended.[4][7]

  • Verify that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Remove all potential ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[4][7] Use explosion-proof electrical and ventilating equipment.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][7]

2. Donning Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as detailed above: chemical-resistant gloves, safety goggles or a face shield, and protective clothing.

  • Ensure all PPE is in good condition and fits correctly.

3. Handling and Use:

  • Avoid direct contact with the skin and eyes.[6]

  • Do not inhale vapors or mists.[6]

  • Use only non-sparking tools.[4]

  • Keep containers tightly closed when not in use.[3][4][7]

4. Spill Response:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all ignition sources.[6]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[1][4]

  • Collect the absorbed material into a sealed container for disposal.[4][9]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is considered a hazardous waste due to its flammability.[5]

  • Containerization: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.[9]

  • Disposal Method: Waste must be disposed of in accordance with local, state, and federal regulations.[5] It should not be disposed of with household garbage or poured down the drain.[1] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Flinn Scientific suggests disposal method #18b as one option.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_response Spill Response cluster_disposal Disposal prep_area Prepare Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition ground_equip Ground Equipment remove_ignition->ground_equip don_gloves Don Chemical Resistant Gloves ground_equip->don_gloves don_eyewear Don Safety Goggles/ Face Shield don_gloves->don_eyewear don_clothing Don Protective Clothing don_eyewear->don_clothing avoid_contact Avoid Skin/Eye Contact don_clothing->avoid_contact avoid_inhalation Avoid Inhalation avoid_contact->avoid_inhalation use_tools Use Non-Sparking Tools avoid_inhalation->use_tools keep_closed Keep Container Closed use_tools->keep_closed spill Spill Occurs keep_closed->spill label_waste Label Waste Container keep_closed->label_waste End of Procedure evacuate Evacuate Area spill->evacuate contain_spill Contain with Absorbent evacuate->contain_spill collect_waste Collect Waste contain_spill->collect_waste collect_waste->label_waste dispose_reg Dispose per Regulations label_waste->dispose_reg

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.